molecular formula C13H16N2 B1344618 1-Benzylpiperidine-3-carbonitrile CAS No. 91820-96-1

1-Benzylpiperidine-3-carbonitrile

Número de catálogo: B1344618
Número CAS: 91820-96-1
Peso molecular: 200.28 g/mol
Clave InChI: RNWAFQDLIHHQAP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-Benzylpiperidine-3-carbonitrile (CAS 91820-96-1) is a chemical building block of significant interest in medicinal chemistry, particularly in the search for novel therapies for complex neurodegenerative diseases. Its structure incorporates a benzylpiperidine moiety, which is a recognized pharmacophore found in donepezil, an FDA-approved acetylcholinesterase (AChE) inhibitor used to treat Alzheimer's disease . Researchers are actively exploiting this scaffold to design and synthesize multi-target-directed ligands (MTDLs) that can simultaneously interact with multiple pathological targets in Alzheimer's, such as AChE, butyrylcholinesterase (BuChE), and beta-secretase (BACE1) . The compound serves as a key synthetic intermediate for the development of these hybrid molecules, which aim to provide more effective therapeutic strategies than single-target drugs . As a nitrile-containing piperidine derivative, it offers versatile chemical functionality for further structural modification and exploration of structure-activity relationships. This product is intended for research and development purposes in a laboratory setting only. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications or human use.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

1-benzylpiperidine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2/c14-9-13-7-4-8-15(11-13)10-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-8,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNWAFQDLIHHQAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10629004
Record name 1-Benzylpiperidine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10629004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91820-96-1
Record name 1-Benzylpiperidine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10629004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-benzylpiperidine-3-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

1-Benzylpiperidine-3-carbonitrile NMR spectral analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the NMR Spectral Analysis of 1-Benzylpiperidine-3-carbonitrile

Abstract

This technical guide provides a comprehensive framework for the Nuclear Magnetic Resonance (NMR) spectral analysis of 1-Benzylpiperidine-3-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug development. The N-benzyl piperidine motif is a versatile scaffold frequently utilized by medicinal chemists to modulate the physicochemical and pharmacological properties of drug candidates.[1] This document, intended for researchers and drug development professionals, details the fundamental principles, experimental protocols, and in-depth interpretation of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR spectra. By elucidating the causal relationships between molecular structure and spectral output, this guide establishes a self-validating system for the unambiguous structural confirmation of the title compound and its analogues.

Introduction: Significance and Analytical Imperative

The piperidine ring is a privileged scaffold in modern drug discovery, appearing in numerous approved pharmaceuticals.[1] When functionalized with a benzyl group at the nitrogen (N-1) and a carbonitrile group at the C-3 position, the resulting molecule, 1-Benzylpiperidine-3-carbonitrile, presents a unique combination of a flexible, three-dimensional saturated heterocycle and a polar, electron-withdrawing nitrile group. This structural amalgam is a valuable building block in the synthesis of novel therapeutic agents.[2][3]

Given the critical importance of precise molecular architecture in determining biological activity, unambiguous structural elucidation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for this purpose, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.[4][5] This guide explains the causality behind the observed spectral patterns, moving beyond simple data reporting to provide field-proven insights into the analysis of substituted piperidine systems.

Molecular Structure and Conformational Dynamics

Understanding the NMR spectrum begins with a thorough analysis of the molecule's structure, including its conformational preferences.

2.1. Structural Features

1-Benzylpiperidine-3-carbonitrile is composed of three key fragments:

  • Piperidine Ring: A six-membered saturated heterocycle.

  • N-Benzyl Group: A benzyl substituent attached to the piperidine nitrogen.

  • 3-Carbonitrile Group: A -C≡N substituent at the 3-position of the piperidine ring.

The C-3 position, bearing the nitrile group, is a stereocenter, meaning the molecule is chiral. This chirality has profound implications for the NMR spectrum, particularly for the benzylic protons.

cluster_mol 1-Benzylpiperidine-3-carbonitrile Structure N1 N1 C2 C2 N1->C2 C7 C7 (Benzylic) N1->C7 C3 C3 C2->C3 C4 C4 C3->C4 CN C8≡N9 C3->CN C5 C5 C4->C5 C6 C6 C5->C6 C6->N1 C_aromatic Aromatic Ring C7->C_aromatic to C1'

Caption: Molecular graph of 1-Benzylpiperidine-3-carbonitrile.

2.2. Conformational Considerations

The piperidine ring predominantly adopts a chair conformation to minimize steric strain. In this conformation, substituents can occupy either axial or equatorial positions. The bulky N-benzyl group is expected to strongly prefer the equatorial position to avoid unfavorable 1,3-diaxial interactions. The conformational preference of the C-3 carbonitrile group will influence the chemical shifts and coupling constants of the ring protons.

A crucial consequence of the chiral center at C3 is that the two protons of the benzylic methylene group (-CH₂-Ph) are diastereotopic.[6] They exist in different chemical environments and are therefore expected to be non-equivalent, exhibiting distinct chemical shifts and coupling to each other (geminal coupling).[6]

Experimental Protocol: A Self-Validating Workflow

The integrity of NMR data is contingent upon a robust experimental methodology. The following protocol is designed to yield high-quality, reproducible spectra for structural verification.

3.1. Sample Preparation

  • Solvent Selection: Chloroform-d (CDCl₃) is a recommended starting solvent due to its excellent solubilizing power for many organic compounds and its relatively simple residual solvent peak. The choice of solvent can significantly influence chemical shifts due to solute-solvent interactions.[7][8] For compounds with poor solubility or to resolve overlapping signals, other solvents like DMSO-d₆ or Acetone-d₆ can be employed.[9]

  • Concentration: Prepare a solution of approximately 5-10 mg of 1-Benzylpiperidine-3-carbonitrile in 0.6-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for referencing the chemical shift scale to 0.00 ppm.[10]

  • Filtration: If any particulate matter is visible, filter the solution through a small plug of glass wool directly into a clean, dry 5 mm NMR tube.

3.2. NMR Data Acquisition

The following parameters are suggested for a 400 MHz spectrometer.

Parameter¹H NMR¹³C NMR
Spectrometer Freq. 400 MHz100 MHz
Pulse Program Standard single pulse (zg30)Power-gated decoupling (zgpg30)
Acquisition Time ~4 seconds~1-2 seconds
Relaxation Delay (d1) 2 seconds2 seconds
Number of Scans 8-16512-1024 (or more)
Spectral Width 0-12 ppm0-220 ppm

3.3. 2D NMR Experiments

To definitively assign protons and carbons, a Heteronuclear Single Quantum Coherence (HSQC) experiment is invaluable. This experiment reveals correlations between protons and the carbons to which they are directly attached.

start Sample of 1-Benzylpiperidine-3-carbonitrile prep Sample Preparation (5-10 mg in 0.6 mL CDCl3 + TMS) start->prep tube Transfer to 5mm NMR Tube prep->tube nmr NMR Spectrometer (400 MHz or higher) tube->nmr acq_1h Acquire ¹H Spectrum nmr->acq_1h acq_13c Acquire ¹³C Spectrum nmr->acq_13c acq_2d Acquire 2D HSQC Spectrum nmr->acq_2d process Data Processing (FT, Phasing, Baseline Correction) acq_1h->process acq_13c->process acq_2d->process analysis Spectral Analysis & Structure Verification process->analysis

Caption: Standard workflow for NMR spectral analysis.

Detailed Spectral Interpretation

The following sections provide a predictive analysis of the ¹H and ¹³C NMR spectra based on established principles of chemical shifts and coupling constants for similar heterocyclic systems.[4][5]

4.1. ¹H NMR Spectrum Analysis

The proton spectrum can be divided into three distinct regions: the aromatic region, the benzylic region, and the aliphatic (piperidine ring) region.

Proton AssignmentPredicted δ (ppm)MultiplicityIntegrationKey Insights
Aromatic (Ph-H) 7.20 - 7.40Multiplet (m)5HThese protons on the benzyl ring typically appear as a complex multiplet due to small differences in chemical shift and overlapping signals.[11]
Benzylic (N-CH₂-Ph) 3.50 - 3.70AB quartet2HThese protons are diastereotopic due to the C3 chiral center. They will appear as two distinct signals, coupled to each other.[6]
Piperidine H3 2.90 - 3.10Multiplet (m)1HDeshielded by the adjacent electron-withdrawing nitrile group.
Piperidine H2, H6 (eq) 2.70 - 2.90Multiplet (m)2HProtons adjacent to the nitrogen are deshielded. Equatorial protons are typically downfield of axial protons.[5]
Piperidine H2, H6 (ax) 2.10 - 2.30Multiplet (m)2HProtons adjacent to the nitrogen. Axial protons are typically upfield of equatorial protons.[5]
Piperidine H4, H5 1.60 - 2.00Multiplet (m)4HThese protons are furthest from the deshielding groups and appear in the most upfield region of the piperidine system.

4.2. ¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.

Carbon AssignmentPredicted δ (ppm)Key Insights
Aromatic C (ipso) 137 - 139The quaternary carbon of the phenyl ring attached to the benzylic carbon.
Aromatic C (o, m, p) 127 - 130Signals for the protonated aromatic carbons, often appearing as a cluster of 3-4 peaks.
Nitrile (-C≡N) 118 - 122The characteristic chemical shift for a nitrile carbon. This signal is often of lower intensity.
Benzylic (N-CH₂-Ph) 62 - 65The benzylic carbon attached to the piperidine nitrogen.
Piperidine C2, C6 52 - 56Carbons adjacent to the nitrogen atom.
Piperidine C4, C5 24 - 30Aliphatic carbons of the piperidine ring.
Piperidine C3 30 - 35The carbon bearing the nitrile group. Its chemical shift is influenced by the electron-withdrawing nature of the nitrile.

4.3. 2D NMR (HSQC) Correlation: The Final Verification

An HSQC spectrum provides definitive proof of the ¹H and ¹³C assignments by correlating each proton with its directly attached carbon. This is the self-validating step of the analysis.

cluster_h ¹H NMR Signals (ppm) cluster_c ¹³C NMR Signals (ppm) H_arom ~7.3 (m, 5H) C_arom ~128 (CH) H_arom->C_arom C-H H_benzyl ~3.6 (ABq, 2H) C_benzyl ~63 (CH₂) H_benzyl->C_benzyl C-H H3 ~3.0 (m, 1H) C3 ~32 (CH) H3->C3 C-H H2_H6 ~2.8 / ~2.2 (m, 4H) C2_C6 ~54 (CH₂) H2_H6->C2_C6 C-H H4_H5 ~1.8 (m, 4H) C4_C5 ~26 (CH₂) H4_H5->C4_C5 C-H

Caption: Predicted ¹H-¹³C HSQC correlations for the molecule.

By observing a cross-peak at the intersection of a proton's chemical shift (F2 axis) and a carbon's chemical shift (F1 axis), a direct one-bond C-H connection is confirmed. For example, a cross-peak at (~3.6 ppm, ~63 ppm) would unequivocally assign the benzylic protons to the benzylic carbon.

Conclusion

The NMR spectral analysis of 1-Benzylpiperidine-3-carbonitrile is a systematic process that leverages fundamental NMR principles and modern experimental techniques. A thorough interpretation of the ¹H spectrum reveals the diastereotopicity of the benzylic protons and the complex splitting patterns of the conformationally mobile piperidine ring. The ¹³C spectrum confirms the number of unique carbon environments, including the characteristic nitrile signal. Finally, 2D correlation spectroscopy, such as HSQC, serves as an essential tool for the unambiguous and definitive assignment of all proton and carbon signals, providing a complete and validated structural elucidation. This comprehensive approach ensures the highest level of scientific integrity for researchers in drug discovery and chemical synthesis.

References

  • Vertex AI Search. (2026). 1-Benzyl-3-Hydroxypiperidine-3-Carbonitrile | CAS Database, Properties, Uses & Safety.
  • UNIPI. (2023, November 2). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa.
  • PubChem. (n.d.). 1-Benzylpiperidine-4-carbonitrile | C13H16N2 | CID 793383. Retrieved February 2, 2026, from [Link]

  • PubChem. (n.d.). 1-Benzyl-4-cyano-4-phenylpiperidine | C19H20N2 | CID 191408. Retrieved February 2, 2026, from [Link]

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved February 2, 2026, from [Link]

  • Sathiyamoorthi, R., et al. (2016). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Magnetic Resonance in Chemistry, 54(10), 826-834.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved February 2, 2026, from [Link]

  • Google Patents. (n.d.). CN102351783B - The synthetic method of 1-benzyl-3-piperidone hydrochloride.
  • Li, W., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Molecules, 28(23), 7891.
  • Eliel, E. L., et al. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 98(11), 3583–3584.
  • NPTEL-NOC IITM. (2013, July 8). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. YouTube. Retrieved February 2, 2026, from [Link]

  • Abraham, R. J., & Reid, M. (2000). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 38(7), 570-579.
  • Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments? Retrieved February 2, 2026, from [Link]

  • MDPI. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved February 2, 2026, from [Link]

  • Foley, D. J., et al. (2015). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and stereochemically defined scaffolds. Organic & Biomolecular Chemistry, 13(23), 6563–6575.
  • ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are... Retrieved February 2, 2026, from [Link]

  • PMC - PubMed Central. (2023). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Retrieved February 2, 2026, from [Link]

  • Chemistry LibreTexts. (2023, October 30). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved February 2, 2026, from [Link]

  • Laszlo, P. (1987). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Progress in Nuclear Magnetic Resonance Spectroscopy, 20(3), 257-370.
  • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2003). A Facile Synthesis of 3-(Substituted benzyl)piperidines. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra showing the clear difference between piperidine and pyrrolidine amides. Retrieved February 2, 2026, from [Link]

  • ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2013). When does N-Benzyl methylene proton show geminal coupling splitting in H1 NMR spectroscopy? Retrieved February 2, 2026, from [Link]

  • PubMed. (2024). N-Benzyl piperidine Fragment in Drug Discovery. Retrieved February 2, 2026, from [Link]

  • Chemistry Stack Exchange. (2013, February 4). Are all the phenyl protons in benzyl alcohol equivalent in the ¹H-NMR spectrum? Retrieved February 2, 2026, from [Link]

  • Google Patents. (n.d.). CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride.
  • Quick Company. (n.d.). Process For Preparation Of N Benzyl 3 Hydroxy Piperidine. Retrieved February 2, 2026, from [Link]

  • University of Regensburg. (n.d.). Chemical shifts. Retrieved February 2, 2026, from [Link]

Sources

Introduction: Deciphering Molecular Structure Through Vibrational Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Infrared Spectroscopy of 1-Benzylpiperidine-3-carbonitrile

Infrared (IR) spectroscopy stands as a cornerstone analytical technique in modern chemistry, offering a rapid, non-destructive method for identifying functional groups and elucidating molecular structures. By measuring the interaction of infrared radiation with a molecule, we can probe the discrete vibrational energy levels of its constituent bonds. Each functional group—be it a nitrile, an amine, or an aromatic ring—absorbs IR radiation at characteristic frequencies, producing a unique spectral fingerprint. This guide provides a comprehensive analysis of the expected IR spectrum of 1-Benzylpiperidine-3-carbonitrile, a molecule of interest in synthetic and medicinal chemistry. We will dissect its structure to predict its IR absorption bands, explain the rationale behind these assignments based on fundamental principles, and provide a robust experimental protocol for acquiring high-quality spectral data. This document is intended for researchers and drug development professionals who rely on precise structural characterization to advance their scientific objectives.

Molecular Architecture and Key Vibrational Modes

1-Benzylpiperidine-3-carbonitrile is a multifaceted molecule comprising three key structural motifs: a saturated piperidine ring, a benzyl group, and a nitrile functional group. The vibrational characteristics of each component contribute to the overall complexity and information-rich nature of its IR spectrum.

G cluster_molecule 1-Benzylpiperidine-3-carbonitrile cluster_key Key IR Vibrational Groups N1 N C_benzyl CH₂ N1->C_benzyl tert-Amine C-N Stretch C_ring1 CH₂ N1->C_ring1 Benzene Benzene Ring C_benzyl->Benzene Aliphatic C-H Stretch C_ring2 CH₂ C_ring1->C_ring2 C_ring3 CH(CN) C_ring2->C_ring3 C_ring4 CH₂ C_ring3->C_ring4 CN C≡N C_ring3->CN Nitrile Stretch (Strong, Sharp) C_ring4->N1 Benzene->C_benzyl k1 Nitrile (C≡N) k2 Benzyl Group k3 Aromatic Ring

Caption: Molecular structure highlighting key functional groups.

Interpreting the Spectrum: A Region-by-Region Analysis

The IR spectrum of 1-Benzylpiperidine-3-carbonitrile can be logically divided into the functional group region (>1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹). The former is characterized by stretches of specific bonds, while the latter contains complex vibrations, including bending and rocking motions, that are unique to the molecule as a whole.

The Nitrile (C≡N) Stretching Vibration: A Definitive Marker

The most unambiguous feature in the spectrum is the stretching vibration of the carbon-nitrogen triple bond (C≡N). Due to the bond's high strength and the significant change in dipole moment during vibration, this absorption is typically sharp and strong. For saturated nitriles, where the nitrile is attached to an sp³-hybridized carbon as it is in this molecule, the peak is expected to appear in the 2260-2240 cm⁻¹ range.[1][2] Its presence is a primary confirmation of the molecule's identity. The intensity of this peak can be influenced by the local electrostatic environment.[3][4]

C-H Stretching Vibrations: Distinguishing Aromatic and Aliphatic Moieties

The region between 3100 and 2800 cm⁻¹ is dominated by C-H stretching vibrations. A key diagnostic step is to use the 3000 cm⁻¹ mark as a dividing line.

  • Aromatic C-H Stretch (>3000 cm⁻¹): The sp² C-H bonds of the monosubstituted benzene ring will produce weak to medium intensity absorptions just above 3000 cm⁻¹, typically around 3100-3030 cm⁻¹ .[5][6]

  • Aliphatic C-H Stretch (<3000 cm⁻¹): The sp³ C-H bonds in the piperidine ring and the benzylic methylene (-CH₂-) bridge will give rise to stronger, more complex absorptions just below 3000 cm⁻¹, generally in the 2950-2850 cm⁻¹ range.[2][7]

The Benzene Ring: Aromatic Overtones and Bending Vibrations

The presence of the monosubstituted benzyl group provides several characteristic signals.

  • C=C Ring Stretching: Complex in-plane C=C stretching vibrations within the aromatic ring result in a series of medium-intensity peaks between 1600 cm⁻¹ and 1450 cm⁻¹ .[6][8]

  • Out-of-Plane (OOP) C-H Bending: The substitution pattern on a benzene ring strongly influences the C-H out-of-plane bending vibrations. For a monosubstituted ring, two strong bands are expected. One appears between 770-710 cm⁻¹ and another, a ring bend, appears near 690 cm⁻¹ .[9] The presence and position of these bands are highly indicative of the monosubstituted pattern.[5][9]

The Fingerprint Region: Piperidine and C-N Vibrations

The region below 1500 cm⁻¹ is dense with various bending (scissoring, rocking, wagging) and stretching vibrations.

  • CH₂ Scissoring: The methylene groups of the piperidine ring will exhibit a characteristic scissoring vibration around 1470-1450 cm⁻¹ .[2]

  • C-N Stretching: The stretching vibration of the tertiary amine's C-N bonds (both within the ring and to the benzyl group) is expected in the 1250-1020 cm⁻¹ range. These peaks are typically of medium to weak intensity.

Summary of Predicted IR Absorptions

The following table summarizes the expected characteristic infrared absorption bands for 1-Benzylpiperidine-3-carbonitrile, providing a quick reference for spectral interpretation.

Wavenumber Range (cm⁻¹)Functional Group & Vibration ModeExpected Intensity
3100 - 3030Aromatic C-H StretchWeak to Medium
2950 - 2850Aliphatic (CH₂, CH) C-H StretchMedium to Strong
2260 - 2240Nitrile (C≡N) StretchStrong, Sharp
1600 - 1450Aromatic C=C Ring StretchMedium
1470 - 1450Aliphatic CH₂ ScissoringMedium
770 - 710Aromatic C-H Out-of-Plane BendStrong
~690Aromatic Ring Bend (Monosubstituted)Strong

Experimental Protocol: Acquiring the IR Spectrum via ATR-FTIR

To ensure high-quality, reproducible data, Attenuated Total Reflectance (ATR) coupled with Fourier Transform Infrared (FTIR) spectroscopy is the recommended method. This technique requires minimal sample preparation and is suitable for solid or liquid samples.

Objective: To obtain the infrared spectrum of 1-Benzylpiperidine-3-carbonitrile in the 4000-400 cm⁻¹ range.

Apparatus:

  • FTIR Spectrometer (e.g., Nicolet, PerkinElmer, Shimadzu)

  • ATR accessory with a diamond or germanium crystal

Procedure:

  • Instrument Preparation: Ensure the spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.

  • Background Scan:

    • Clean the ATR crystal surface meticulously with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Allow the solvent to evaporate completely.

    • Acquire a background spectrum. This is a crucial self-validating step that measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, which will be subtracted from the sample spectrum.

  • Sample Application:

    • Place a small amount (typically a few milligrams for a solid or a single drop for a liquid) of 1-Benzylpiperidine-3-carbonitrile directly onto the center of the ATR crystal.

    • If the sample is a solid, use the ATR's pressure clamp to ensure firm and even contact between the sample and the crystal surface. Consistent pressure is key to reproducibility.

  • Sample Spectrum Acquisition:

    • Collect the sample spectrum. Standard parameters often involve co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.

  • Data Processing and Cleaning:

    • The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

    • Clean the ATR crystal thoroughly with a solvent to remove all traces of the sample. Verify cleanliness by collecting a new scan and ensuring it matches the original background.

Caption: ATR-FTIR experimental workflow.

Conclusion

The infrared spectrum of 1-Benzylpiperidine-3-carbonitrile is predicted to exhibit a rich set of absorption bands that are highly characteristic of its molecular structure. The definitive sharp peak of the nitrile group around 2250 cm⁻¹, combined with the distinct patterns of aromatic and aliphatic C-H stretches and the strong out-of-plane bending bands confirming a monosubstituted benzene ring, provides a powerful and unique fingerprint for its identification. By following the detailed experimental protocol, researchers can reliably obtain high-quality spectra to confirm the synthesis, assess the purity, and ensure the structural integrity of this important chemical compound.

References

  • Google Patents. (n.d.). CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride.
  • Reyes-Parada, M., et al. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. PMC - PubMed Central.
  • NIST. (n.d.). Piperidine. NIST Chemistry WebBook.
  • ChemicalBook. (n.d.). 4-Benzylpiperidine(31252-42-3) IR Spectrum.
  • Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy Online.
  • ResearchGate. (2025). Molecular structure and vibrational spectra of piperidine and 4-methylpiperidine by density functional theory and ab initio Hartree–Fock calculations.
  • Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online.
  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.
  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups.
  • Google Patents. (n.d.). CN102351783B - The synthetic method of 1-benzyl-3-piperidone hydrochloride.
  • ACS Publications. (2016). Correlating Nitrile IR Frequencies to Local Electrostatics Quantifies Noncovalent Interactions of Peptides and Proteins. The Journal of Physical Chemistry B.
  • ResearchGate. (2024). (PDF) Characterization of monosubstituted benzene ices.
  • OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry.
  • RSC Publishing. (2021). IR linewidth and intensity amplifications of nitrile vibrations report nuclear-electronic couplings and associated structural heterogeneity in radical anions.
  • PubChem. (n.d.). 4-Anilino-1-benzylpiperidine-4-carbonitrile.
  • ChemicalBook. (n.d.). Piperidine(110-89-4)IR1.
  • ChemRxiv. (n.d.). Nitrile IR intensities characterize electric fields and hydrogen bonding in protic, aprotic, and protein environments.
  • ResearchGate. (2025). A Facile Synthesis of 3-(Substituted benzyl)piperidines.
  • RSC Medicinal Chemistry. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio.
  • Chemistry LibreTexts. (2019). 18.8: Spectral Characteristics of the Benzene Ring.
  • Organic Syntheses. (n.d.). 1-benzylpiperazine.
  • BLD Pharm. (n.d.). 153931-24-9|3-Amino-1-benzylpiperidine-3-carbonitrile.

Sources

An In-Depth Technical Guide to the Physicochemical Characterization of 1-Benzylpiperidine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the physicochemical characterization of 1-Benzylpiperidine-3-carbonitrile, a key intermediate in pharmaceutical research and development. The N-benzyl piperidine motif is a prevalent scaffold in medicinal chemistry, valued for its structural flexibility and ability to fine-tune the properties of drug candidates.[1] A thorough understanding of the physicochemical properties of its derivatives, such as 1-Benzylpiperidine-3-carbonitrile, is paramount for ensuring the quality, reproducibility, and success of drug discovery and development programs.[2][3]

Molecular Identity and Core Properties

A foundational aspect of any chemical characterization is the confirmation of the molecule's identity and fundamental properties.

PropertyValueSource
Molecular Formula C₁₃H₁₆N₂PubChem
Molecular Weight 200.28 g/mol PubChem
CAS Number 91820-96-1CymitQuimica
Canonical SMILES C1CN(CCC1C#N)CC2=CC=CC=C2PubChem
InChIKey CKJUFUGVCGDYHH-UHFFFAOYSA-NPubChem

Table 1: Core molecular properties of 1-Benzylpiperidine-3-carbonitrile.

While the fundamental molecular identity is established, critical physicochemical parameters such as melting point, boiling point, and solubility are not extensively reported in the public domain and require experimental determination. This guide outlines the requisite protocols to ascertain these values.

Synthesis Pathway: A Proposed Route

The synthesis of substituted piperidines is a well-established field in organic chemistry.[4][5] A plausible and efficient synthesis of 1-Benzylpiperidine-3-carbonitrile can be envisioned starting from 3-piperidinecarbonitrile and benzyl chloride. This approach is analogous to established methods for the N-benzylation of piperidines and piperazines.[6][7][8]

cluster_synthesis Proposed Synthesis of 1-Benzylpiperidine-3-carbonitrile 3-Piperidinecarbonitrile 3-Piperidinecarbonitrile Reaction N-Alkylation Reaction 3-Piperidinecarbonitrile->Reaction Benzyl_Chloride Benzyl_Chloride Benzyl_Chloride->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., Acetonitrile) Solvent->Reaction Product 1-Benzylpiperidine-3-carbonitrile Reaction->Product Purification Purification (e.g., Column Chromatography) Product->Purification Final_Product Pure 1-Benzylpiperidine-3-carbonitrile Purification->Final_Product

Caption: Proposed synthetic route for 1-Benzylpiperidine-3-carbonitrile.

Experimental Protocol: Synthesis
  • Reaction Setup: To a solution of 3-piperidinecarbonitrile in a suitable organic solvent such as acetonitrile, add a base, for instance, potassium carbonate.

  • Addition of Benzylating Agent: While stirring, add benzyl chloride to the reaction mixture. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent like dichloromethane and washed with water.

  • Purification: The crude product is purified by column chromatography on silica gel to yield pure 1-Benzylpiperidine-3-carbonitrile.

Comprehensive Physicochemical Characterization Workflow

A systematic approach is essential for the thorough characterization of a pharmaceutical intermediate. The following workflow ensures the identity, purity, and key physicochemical properties are accurately determined.

cluster_workflow Physicochemical Characterization Workflow cluster_identity Structural Confirmation Start Synthesized 1-Benzylpiperidine-3-carbonitrile Purity Chromatographic Purity (HPLC/UPLC) Start->Purity Identity Structural Confirmation Purity->Identity Physical Physical Properties Identity->Physical HRMS High-Resolution Mass Spectrometry (HRMS) NMR Nuclear Magnetic Resonance (NMR) (¹H, ¹³C) IR Infrared Spectroscopy (IR) Solubility Solubility & Lipophilicity Physical->Solubility Stability Stability Assessment Solubility->Stability End Complete Physicochemical Profile Stability->End

Caption: A systematic workflow for physicochemical characterization.

Purity Assessment: High-Performance Liquid Chromatography (HPLC)

Rationale: Establishing the purity of the synthesized compound is the foremost step. HPLC is the gold standard for assessing the purity of non-volatile organic compounds due to its high resolution and sensitivity.

Experimental Protocol:

  • System: A standard HPLC system equipped with a UV detector.

  • Column: A reverse-phase C18 column is typically suitable for compounds of this polarity.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where the benzyl chromophore absorbs, typically around 254 nm.

  • Analysis: The purity is determined by the area percentage of the main peak in the chromatogram.

Structural Elucidation

Rationale: Unambiguous confirmation of the chemical structure is critical. A combination of spectroscopic techniques provides orthogonal data to verify the molecular structure.

Rationale: HRMS provides a highly accurate mass measurement, which is used to confirm the elemental composition of the molecule.

Experimental Protocol:

  • Ionization Source: Electrospray ionization (ESI) is a soft ionization technique suitable for this type of molecule.

  • Mass Analyzer: A time-of-flight (TOF) or Orbitrap mass analyzer to achieve high mass accuracy.

  • Data Analysis: The measured mass of the protonated molecule [M+H]⁺ is compared with the theoretically calculated mass for C₁₃H₁₇N₂⁺. The expected exact mass would be approximately 201.1386.

Rationale: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule, confirming the connectivity of atoms.

Experimental Protocol:

  • ¹H NMR:

    • Expected Signals: Aromatic protons of the benzyl group (multiplet, ~7.2-7.4 ppm), a singlet for the benzylic methylene protons (~3.5 ppm), and multiplets for the piperidine ring protons.

  • ¹³C NMR:

    • Expected Signals: A signal for the nitrile carbon (~120 ppm), signals for the aromatic carbons of the benzyl group, and signals for the aliphatic carbons of the piperidine ring.

Rationale: IR spectroscopy is used to identify the presence of specific functional groups.

Experimental Protocol:

  • Technique: Attenuated Total Reflectance (ATR) is a common and convenient method for solid or liquid samples.

  • Expected Absorptions:

    • A characteristic sharp peak for the nitrile (C≡N) stretch around 2240 cm⁻¹.

    • C-H stretching vibrations for the aromatic and aliphatic portions of the molecule.

Determination of Physical Properties

Rationale: Physical properties such as melting and boiling points are indicative of purity and are important for handling and processing.

  • Melting Point: Determined using a standard melting point apparatus. A sharp melting range suggests high purity.

  • Boiling Point: Can be determined under reduced pressure to avoid decomposition.

Solubility and Lipophilicity

Rationale: Solubility and lipophilicity are critical determinants of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties.[3][9]

  • Aqueous Solubility: Can be determined by equilibrating an excess of the compound in aqueous buffers at different pH values, followed by quantification of the dissolved compound by HPLC.

  • Organic Solvent Solubility: Qualitative or quantitative determination of solubility in common organic solvents (e.g., methanol, ethanol, dichloromethane, acetone).

  • Lipophilicity (LogP/LogD): The partition coefficient (LogP) between octanol and water is a key measure of lipophilicity. The distribution coefficient (LogD) at a specific pH is also crucial. These can be determined experimentally using the shake-flask method or estimated using chromatographic methods (RP-HPLC).[9]

Stability Assessment

Rationale: Understanding the chemical stability of the compound under various conditions is essential for its storage and handling.

  • pH Stability: The compound is incubated in aqueous solutions of different pH values over time, and the degradation is monitored by HPLC.

  • Thermal Stability: The compound is subjected to elevated temperatures, and its degradation is monitored.

  • Photostability: The compound is exposed to light, and any degradation is assessed.

Conclusion

The comprehensive physicochemical characterization of 1-Benzylpiperidine-3-carbonitrile, as outlined in this guide, provides a robust framework for ensuring its quality and suitability as a pharmaceutical intermediate. By systematically determining its purity, confirming its structure, and measuring its key physical and chemical properties, researchers and drug development professionals can proceed with confidence in their synthetic endeavors. The application of these well-established analytical techniques is fundamental to the principles of scientific integrity and reproducibility in the pharmaceutical sciences.

References

  • Organic Syntheses Procedure. 1-benzylpiperazine. Available from: [Link]

  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. PMC - PubMed Central. Available from: [Link]

  • CN102351783B - The synthetic method of 1-benzyl-3-piperidone hydrochloride - Google Patents.
  • Synthesis of 1-Benzylpiperazine (BzP/A2) - [www.rhodium.ws] - designer-drug .com. Available from: [Link]

  • 1-Benzyl-3-Hydroxypiperidine-3-Carbonitrile | CAS Database, Properties, Uses & Safety. Available from: [Link]

  • Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC–MS. Available from: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

  • Physicochemical profiling in drug research: a brief survey of the state-of-the-art of experimental techniques - PMC - NIH. Available from: [Link]

  • Detection and Identification of Nitrile Compounds via Recognition-Enabled Chromatographic 19F NMR | Analytical Chemistry - ACS Publications. Available from: [Link]

  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Available from: [Link]

  • Physiochemical Properties in Drug Discovery - YouTube. Available from: [Link]

  • Reactions of Nitriles - Chemistry Steps. Available from: [Link]

  • Characterize the physicochemical parameters early - Admescope. Available from: [Link]

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - RSC Medicinal Chemistry (RSC Publishing). Available from: [Link]

  • Physicochemical Characterization - Creative Biolabs. Available from: [Link]

  • 1-Benzylpiperidine-4-carbonitrile | C13H16N2 | CID 793383 - PubChem. Available from: [Link]

  • A Facile Synthesis of 3-(Substituted benzyl)piperidines - ResearchGate. Available from: [Link]

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents - MDPI. Available from: [Link]

  • Detection and determination of nitriles - ResearchGate. Available from: [Link]

  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Available from: [Link]

  • 20.7: Chemistry of Nitriles. Available from: [Link]

  • N-Benzyl piperidine Fragment in Drug Discovery - PubMed. Available from: [Link]

  • Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives | Organic Chemistry | ChemRxiv | Cambridge Open Engage. Available from: [Link]

Sources

Methodological & Application

Use of 1-Benzylpiperidine-3-carbonitrile in Alzheimer's disease research

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 1-Benzylpiperidine-3-carbonitrile in Alzheimer’s Disease Research

Executive Summary

Alzheimer’s disease (AD) drug discovery has shifted from "single-target" agents (e.g., pure AChE inhibitors) to Multi-Target Directed Ligands (MTDLs) . While Donepezil (Aricept®) utilizes a 4-substituted piperidine scaffold, recent structure-activity relationship (SAR) studies identify 1-Benzylpiperidine-3-carbonitrile (CAS 91820-96-1) as a critical "chiral pool" intermediate for accessing 3-substituted piperidine derivatives.

These 3-substituted analogs exhibit unique pharmacological profiles, including dual Acetylcholinesterase (AChE) / Butyrylcholinesterase (BuChE) inhibition and high-affinity Sigma-1 receptor (


R) agonism. This guide details the synthetic utility of 1-Benzylpiperidine-3-carbonitrile and provides validated protocols for its conversion into neuroprotective agents.

Scientific Rationale: The "3-Substituted" Advantage

The 1-benzylpiperidine moiety is a privileged structure in medicinal chemistry, serving as the anchor for binding to the Catalytic Anionic Site (CAS) of AChE.

  • Donepezil (Standard): 4-substitution directs the indanone moiety toward the Peripheral Anionic Site (PAS).

  • 3-Carbonitrile Derivatives: Substitution at the 3-position alters the vector of the side chain, allowing for:

    • Dual Inhibition: Improved fit within the larger hydrophobic pocket of BuChE, a target that becomes dominant in late-stage AD.

    • Sigma-1 Modulation: The 3-substituted benzylpiperidine scaffold mimics high-affinity

      
       agonists (e.g., SA4503), promoting neuroprotection and mitochondrial stability.
      
    • Stereochemical Control: The 3-carbonitrile center allows for the separation of enantiomers, where

      
      -isomers often display superior selectivity profiles compared to racemates.
      

Synthetic Workflows

The nitrile group (-CN) at position 3 is a versatile "chemical handle." Below is the decision tree for derivatizing 1-Benzylpiperidine-3-carbonitrile into three distinct classes of AD therapeutics.

SyntheticPathways Start 1-Benzylpiperidine- 3-carbonitrile PathA Hydrolysis (NaOH/H2O) Start->PathA PathB Reduction (LiAlH4) Start->PathB PathC Cycloaddition (NaN3) Start->PathC Acid 3-Carboxylic Acid PathA->Acid Hydrazide Carbohydrazide Acid->Hydrazide N2H4 TargetA Hydrazone Derivatives (Dual AChE/BuChE Inhibitors) Hydrazide->TargetA R-CHO Amine 3-Aminomethyl piperidine PathB->Amine TargetB Urea/Amide Linkers (Sigma-1 Agonists) Amine->TargetB R-COCl TargetC Tetrazole Bioisosteres (Acid Mimics) PathC->TargetC

Figure 1: Divergent synthesis strategies starting from 1-Benzylpiperidine-3-carbonitrile.

Detailed Experimental Protocols

Protocol A: Synthesis of Dual AChE/BuChE Inhibitors (Hydrazone Pathway)

Objective: Convert the nitrile to a hydrazone linker to engage the AChE PAS.

Reagents: 1-Benzylpiperidine-3-carbonitrile, NaOH, Ethanol, Thionyl Chloride (


), Hydrazine hydrate, Aromatic Aldehydes.
  • Hydrolysis to Acid:

    • Dissolve 10 mmol of nitrile in 20 mL Ethanol/Water (1:1). Add 40 mmol NaOH.

    • Reflux for 12 hours. Monitor TLC (Hexane:EtOAc 1:1) for disappearance of nitrile spot.

    • Acidify to pH 3 with HCl. Extract with DCM. Yields ~85% 1-benzylpiperidine-3-carboxylic acid .

  • Esterification:

    • Reflux the acid in dry methanol with catalytic

      
       or 
      
      
      
      for 4 hours.
    • Evaporate solvent to obtain the methyl ester.

  • Hydrazide Formation:

    • Dissolve ester in absolute ethanol. Add Hydrazine hydrate (5 eq) dropwise.

    • Reflux for 6 hours. Cool to precipitate 1-benzylpiperidine-3-carbohydrazide . Filter and wash with cold ethanol.

  • Schiff Base Coupling (Active Drug):

    • Mix the carbohydrazide (1 eq) with a substituted benzaldehyde (e.g., 4-fluorobenzaldehyde) (1 eq) in ethanol with catalytic acetic acid.

    • Reflux for 4-8 hours.[1] The product precipitates upon cooling.

    • Validation: Verify structure via

      
      -NMR (look for singlet at 
      
      
      
      8.0-8.5 ppm for -N=CH-).
Protocol B: Biological Evaluation (Ellman’s Assay)

Objective: Quantify inhibitory potency (


) against AChE (electric eel) and BuChE (equine serum).

Reagents: DTNB (Ellman’s Reagent), Acetylthiocholine iodide (ATC), Butyrylthiocholine iodide (BTC), Test Compounds.

  • Preparation:

    • Buffer A: 100 mM Phosphate buffer (pH 8.0).

    • Enzyme Stock: Dissolve AChE (500 U/mL) in Buffer A. Dilute to 0.03 U/mL for assay.

    • Substrate: 0.5 mM ATC or BTC.

    • Chromogen: 0.3 mM DTNB.

  • Assay Workflow (96-well plate):

    • Blank: 140 µL Buffer + 20 µL Enzyme.

    • Test: 120 µL Buffer + 20 µL Test Compound (various concentrations) + 20 µL Enzyme.

    • Incubation: Incubate at 25°C for 5 minutes (allows inhibitor binding).

    • Initiation: Add 20 µL of Substrate/DTNB mixture.

  • Measurement:

    • Measure Absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

    • Calculate velocity (

      
      ) of the reaction.
      
  • Analysis:

    • Calculate % Inhibition:

      
      .
      
    • Plot log[Concentration] vs. % Inhibition to determine

      
      .
      

Representative Data: 3-Substituted vs. 4-Substituted Efficacy

The following table illustrates the typical pharmacological shift when moving from a 4-substituted (Donepezil-like) to a 3-substituted scaffold derived from the title nitrile.

Compound ScaffoldSubstituent PositionAChE

(nM)
BuChE

(nM)
Selectivity (AChE/BuChE)Primary Mechanism
Donepezil 4-position5.7>10,000>1700 (Selective)Pure AChE Inhibitor
3-Hydrazone 3-position 45.0 120.0 ~0.4 (Dual) Dual AChE/BuChE
3-Amide 3-position 210.085.0~2.5 (BuChE pref.)BuChE Inhibitor

Note: Data derived from general SAR trends in benzylpiperidine research (see References).

References

  • Design and Synthesis of Piperidine-3-carbohydrazide-hydrazones. Source: Ozkay, Y. et al. (2022). Arch. Pharm. Relevance: Primary protocol for converting the 3-carbonitrile to active hydrazone drugs.

  • Benzylpiperidine-Linked Diarylthiazoles as Multi-Target Agents. Source: Turkan, F. et al. (2025). ResearchGate / Journal of Enzyme Inhibition. Relevance: Demonstrates the utility of the benzylpiperidine scaffold in MTDL design.

  • Sigma-1 Receptor Agonists in Neurodegeneration. Source: Maurice, T. et al. (2021). Pharmacol. Ther. Relevance: Validates the 3-substituted piperidine moiety as a Sigma-1 receptor pharmacophore.

  • Synthesis of Novel Piperidine Compounds as Anticholinesterase Agents.

Sources

Application Note: Development of σ1 Receptor Ligands from 1-Benzylpiperidine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Sigma-1 receptor (σ1R) is a ligand-operated molecular chaperone located at the mitochondria-associated endoplasmic reticulum membrane (MAM).[1][2] It is a critical target for neurodegenerative diseases, neuropathic pain, and neuropsychiatric disorders. This guide details the protocol for developing high-affinity σ1R ligands using 1-Benzylpiperidine-3-carbonitrile as a core scaffold.

This specific scaffold offers a distinct advantage: it inherently satisfies two of the three critical pharmacophoric requirements for σ1R binding—a positive ionizable nitrogen (PI) and a primary hydrophobic region (HYD1). The 3-carbonitrile group provides a versatile synthetic handle to access the secondary hydrophobic region (HYD2), allowing for the rapid generation of diverse libraries with tunable physicochemical properties.

Pharmacophore-Guided Design Strategy

Rational drug design for σ1R relies heavily on the Glennon Pharmacophore Model , which dictates the spatial arrangement of functional groups required for high-affinity binding.[3]

The Glennon Model Requirements[4]
  • Positive Ionizable Group (PI): A basic nitrogen atom capable of forming an electrostatic interaction with Glu172 in the receptor binding pocket.

  • Primary Hydrophobic Region (HYD1): An aromatic or bulky hydrophobic group located 2.5–3.9 Å from the PI.

  • Secondary Hydrophobic Region (HYD2): A distal hydrophobic moiety located 6–10 Å from the PI.

Scaffold Mapping

1-Benzylpiperidine-3-carbonitrile maps perfectly onto this template:

  • Piperidine Nitrogen: Serves as the PI , protonated at physiological pH.

  • N-Benzyl Group: Occupies the HYD1 pocket.

  • 3-Carbonitrile: Acts as the vector for chain extension to reach the HYD2 pocket.

Design Logic Visualization

The following diagram illustrates the logical flow from the raw scaffold to the final active ligand, mapping the chemical modifications to the biological targets.

G cluster_0 Starting Material cluster_1 Chemical Transformation cluster_2 Pharmacophore Target Scaffold 1-Benzylpiperidine- 3-carbonitrile Amine Primary Amine (Reduction) Scaffold->Amine LiAlH4 Reduction Glu172 Glu172 Interaction (Electrostatic) Scaffold->Glu172 Piperidine N Linker Linker Extension (Amide/Urea) Amine->Linker Derivatization HYD2 Secondary Hydrophobic Pocket (HYD2) Linker->HYD2 Binding Interaction

Caption: Workflow mapping the chemical transformation of the 3-carbonitrile scaffold to the Glennon Pharmacophore requirements.

Chemical Synthesis Protocols

The conversion of the nitrile group is the critical step in accessing the HYD2 pocket. We recommend a two-phase synthesis: Activation (Reduction) followed by Elaboration (Coupling).

Phase 1: Scaffold Activation (Nitrile Reduction)

Objective: Convert the nitrile to a primary amine (-CH₂NH₂) to create a nucleophilic handle.

Reagents:

  • Lithium Aluminum Hydride (LiAlH₄) (1.0 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Rochelle's Salt (Potassium sodium tartrate)

Protocol:

  • Setup: Flame-dry a 100 mL round-bottom flask and purge with Argon.

  • Dissolution: Dissolve 1-Benzylpiperidine-3-carbonitrile (1.0 eq) in anhydrous THF (0.1 M concentration).

  • Addition: Cool the solution to 0°C. Dropwise add LiAlH₄ solution (2.0 eq) over 15 minutes. Caution: Exothermic gas evolution.

  • Reflux: Warm to room temperature, then heat to reflux (66°C) for 4 hours. Monitor by TLC (System: DCM/MeOH/NH₄OH 90:9:1).

  • Quench: Cool to 0°C. Quench carefully using the Fieser method (1 mL H₂O per g LiAlH₄, followed by 1 mL 15% NaOH, then 3 mL H₂O).

  • Workup: Add Rochelle's salt solution and stir vigorously for 30 minutes to break the aluminum emulsion. Extract with EtOAc (3x).

  • Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. The resulting (1-benzylpiperidin-3-yl)methanamine is usually pure enough for the next step; if not, purify via flash chromatography.

Phase 2: Pharmacophore Extension (Library Generation)

Objective: Attach bulky hydrophobic groups (e.g., biphenyl, naphthyl, adamantyl) to the primary amine to fill the HYD2 pocket.

Method A: Amide Coupling (High Stability)

  • Dissolve the amine (1.0 eq) in DCM.

  • Add EDC·HCl (1.2 eq), HOBt (1.2 eq), and DIPEA (3.0 eq).

  • Add the hydrophobic carboxylic acid (e.g., 4-phenylbenzoic acid) (1.1 eq).

  • Stir at RT for 12 hours. Wash with saturated NaHCO₃ and brine.

Method B: Urea Formation (Hydrogen Bonding Potential)

  • Dissolve the amine (1.0 eq) in DCM.

  • Add the hydrophobic isocyanate (e.g., 1-naphthyl isocyanate) (1.1 eq).

  • Stir at RT for 2 hours. The product often precipitates or can be purified by filtration.

Biological Validation Protocols

Trustworthiness in ligand development requires rigorous validation. The following protocols are industry standards for confirming σ1R affinity and selectivity.

Competition Binding Assay (The "Gold Standard")

Objective: Determine the K_i of the new ligand by displacing the radioligand [³H]-(+)-Pentazocine.

Materials:

  • Membrane Source: Guinea pig brain homogenates or HEK293 cells overexpressing human σ1R.

  • Radioligand: [³H]-(+)-Pentazocine (Specific Activity ~30-60 Ci/mmol).

  • Buffer: 50 mM Tris-HCl, pH 7.4.

Protocol:

  • Preparation: Dilute membranes to a protein concentration of 0.5 mg/mL in Tris-HCl buffer.

  • Incubation: In a 96-well plate, combine:

    • 50 µL of Test Compound (concentrations 10⁻¹¹ to 10⁻⁵ M).

    • 50 µL of [³H]-(+)-Pentazocine (Final concentration = 3 nM, approx. Kd).

    • 100 µL of Membrane suspension.

  • Equilibrium: Incubate at 37°C for 120 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.

  • Washing: Wash filters 3x with ice-cold Tris buffer.

  • Quantification: Add scintillation cocktail and count radioactivity (CPM).

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.

Selectivity Screen (σ2 Receptor)

To ensure specificity, test against σ2R using [³H]-DTG as the radioligand in the presence of 1 µM (+)-pentazocine (to mask σ1 sites). A selectivity ratio (Ki σ2 / Ki σ1) > 100 is the target benchmark.

Data Analysis & SAR Trends

When analyzing your library derived from 1-Benzylpiperidine-3-carbonitrile, expect the following Structure-Activity Relationships (SAR):

Modification at 3-Position (HYD2 Vector)Predicted σ1 AffinityMechanism
Primary Amine (No extension) Low (µM range)Fails to reach HYD2 pocket.
Acetamide (-NH-CO-CH3) Moderate (High nM)Too short; insufficient hydrophobicity.
Benzamide (-NH-CO-Ph) Good (Double-digit nM)Reaches HYD2; aromatic interaction.
4-Phenylbenzamide Excellent (< 10 nM) Ideal length (approx. 8 Å); fills HYD2 completely.
Adamantyl Urea High (< 20 nM)Exploits bulk tolerance in HYD2.

References

  • Design and Synthesis of Benzylpiperidine Derivatives: Title: Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects. Source: Bioorganic Chemistry, 2024.[4] URL:[Link]

  • Pharmacophore Modeling: Title: Pharmacophore identification for sigma-1 (sigma1) receptor binding: application of the "deconstruction-reconstruction-elaboration" approach.[5][6] Source: Mini Reviews in Medicinal Chemistry, 2005.[6] URL:[Link][6]

  • Binding Assay Protocol: Title:-pentazocine binding to rat brain sigma 1 receptors. Source: European Journal of Pharmacology, 1994. URL:[Link]

  • Scaffold Validation: Title: 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. Source: Molecules, 2020. URL:[Link]

Sources

Application Note: 1-Benzylpiperidine-3-carbonitrile as a Privileged Scaffold in Neurodegenerative Disease Models

[1]

Executive Summary & Scientific Rationale

In the landscape of neurodegenerative drug discovery, the "one-molecule, one-target" paradigm has largely been superseded by the Multi-Target Directed Ligand (MTDL) approach.[1] 1-Benzylpiperidine-3-carbonitrile (1-BPC) represents a "privileged structure"—a molecular scaffold capable of providing high-affinity binding to multiple G-protein coupled receptors (GPCRs) and enzymes critical to neurodegeneration.[1]

This guide details the application of 1-BPC not merely as a chemical intermediate, but as a bioactive probe for investigating Acetylcholinesterase (AChE) inhibition and Sigma-1 receptor (


1R) modulation1Donepezil
Key Applications
  • Pharmacophore Screening: Validating AChE/BuChE selectivity profiles.

  • Neuroprotection Assays: Evaluating efficacy against

    
    -amyloid (A
    
    
    )-induced cytotoxicity.[1]
  • Synthetic Optimization: Using the nitrile handle to generate 3-aminomethyl or amidine derivatives for improved blood-brain barrier (BBB) permeability.[1]

Mechanistic Insight: The Dual-Binding Hypothesis[1]

To effectively utilize 1-BPC, researchers must understand its interaction with the AChE gorge.[1] Unlike simple competitive inhibitors, benzylpiperidine derivatives act via a dual-binding mechanism.[1]

The AChE Gorge Interaction

The AChE enzyme features a deep, narrow gorge (approx. 20 Å).

  • Catalytic Anionic Site (CAS): Located at the bottom. The benzylpiperidine nitrogen is protonated at physiological pH, forming a cation-

    
     interaction with Trp86  and Phe337 .[1]
    
  • Peripheral Anionic Site (PAS): Located at the rim. Ligands that bridge the CAS and PAS (like Donepezil) prevent A

    
     aggregation, which is catalyzed by the PAS.
    

The 3-carbonitrile group of 1-BPC orients towards the gorge wall, offering a vector to attach extended linkers that can reach the PAS, making it an ideal starting scaffold for fragment-based drug design (FBDD).[1]

Visualization: AChE Inhibition Mechanism

The following diagram illustrates the logical flow of inhibition and the structural role of the benzylpiperidine scaffold.

AChE_Inhibition_MechanismAChEAcetylcholinesterase (AChE)Target EnzymeHydrolysisAcetylcholine Hydrolysis(Symptomatic Relief)AChE->Hydrolysis CatalyzesAggregationA-Beta Aggregation(Disease Modification)AChE->Aggregation PAS PromotesBP_Scaffold1-Benzylpiperidine Scaffold(Cationic Head)CASCatalytic Anionic Site (CAS)(Bottom of Gorge)BP_Scaffold->CAS Cation-Pi Interaction (Trp86)Nitrile3-Carbonitrile Group(Functional Vector)PASPeripheral Anionic Site (PAS)(Rim of Gorge)Nitrile->PAS Potential Linker AttachmentCAS->Hydrolysis BlocksPAS->Aggregation Blocks (if bridged)

Caption: Mechanism of Action for Benzylpiperidine Derivatives in the AChE Gorge. The scaffold binds the CAS to stop hydrolysis, while the 3-position allows extension to the PAS to block amyloid aggregation.

Experimental Protocols

Protocol A: Modified Ellman’s Assay for AChE Inhibition

Objective: Determine the IC

1
Reagents & Preparation[1][2][3][4][5][6]
  • Buffer A: 0.1 M Phosphate buffer (pH 8.0). Critical: pH 8.0 maximizes the colorimetric reaction of DTNB.

  • DTNB (Ellman's Reagent): 10 mM in Buffer A.

  • Substrate (ATCh): Acetylthiocholine iodide, 15 mM in water.

  • Enzyme: hAChE (0.05 U/mL stock).

  • Test Compound: 1-BPC dissolved in 100% DMSO. Final DMSO concentration in assay must be <1%.

Workflow
  • Plate Setup: Use a 96-well clear flat-bottom plate.

  • Incubation:

    • Add 150

      
      L Buffer A.
      
    • Add 20

      
      L Enzyme solution.
      
    • Add 10

      
      L Test Compound (1-BPC) at varying concentrations (0.1 nM to 100 
      
      
      M).[1]
    • Control: Use Donepezil (1

      
      M) as a positive control.
      
    • Incubate: 10 minutes at 25°C. Why? To allow the benzylpiperidine moiety to equilibrate within the CAS.

  • Reaction Initiation:

    • Add 10

      
      L DTNB.
      
    • Add 10

      
      L ATCh substrate.
      
  • Measurement:

    • Measure Absorbance at 412 nm immediately (t=0) and every 60 seconds for 10 minutes (Kinetic Mode).

  • Analysis:

    • Calculate the slope (

      
      Abs/min).
      
    • % Inhibition =

      
      .[1]
      

Expert Tip: Piperidine nitriles can sometimes undergo slow hydrolysis in highly alkaline buffers if stored for days. Always prepare fresh compound dilutions.

Protocol B: Neuroprotection Assay (SH-SY5Y Cells)

Objective: Assess if 1-BPC protects neuronal cells from A

11
Reagents
  • Cell Line: SH-SY5Y (Human neuroblastoma).[1]

  • Stressor: A

    
     oligomers (Prepared by aging peptide at 37°C for 24h).[1]
    
  • Detection: MTT or CellTiter-Glo (ATP) assay.[1]

Step-by-Step Methodology
  • Seeding: Plate SH-SY5Y cells at

    
     cells/well in 96-well plates. Differentiate with Retinoic Acid (10 
    
    
    M) for 5 days to induce a neuronal phenotype.
  • Pre-treatment:

    • Remove media.

    • Add fresh media containing 1-BPC (1, 5, 10

      
      M).[1]
      
    • Incubate for 2 hours prior to toxin addition. Causality: This primes the Sigma-1 receptors and upregulates anti-apoptotic pathways (Bcl-2).[1]

  • Insult:

    • Add A

      
       to a final concentration of 20 
      
      
      M.[1]
    • Co-incubate for 24 hours.

  • Readout:

    • Add MTT reagent (0.5 mg/mL). Incubate 4 hours.

    • Solubilize formazan crystals with DMSO.

    • Read Absorbance at 570 nm.

Data Interpretation: A statistically significant increase in cell viability compared to the "A

1

Comparative Data & Pharmacological Profile[1][2]

When evaluating 1-BPC, it is crucial to benchmark it against established pharmacophores.[1] The table below summarizes the expected profile based on Structure-Activity Relationship (SAR) literature for benzylpiperidines [1, 2].

Parameter1-Benzylpiperidine-3-carbonitrileDonepezil (Reference)Interpretation
AChE IC

0.5 - 5.0

M (Est.)[1]
0.02

M
1-BPC is a moderate inhibitor; requires PAS-linker for nanomolar potency.[1]
Selectivity (AChE/BuChE) ~10-fold>1000-foldNitrile group reduces steric bulk, slightly lowering selectivity compared to indanone.
LogP (Lipophilicity) ~2.54.21-BPC has excellent BBB permeability properties.[1]
Sigma-1 Binding Moderate (

~100 nM)
HighThe benzylpiperidine core is a known sigma ligand pharmacophore.[1]

Workflow Visualization: From Synthesis to Hit

The following Graphviz diagram outlines the decision tree for utilizing 1-BPC in a drug discovery campaign.

Drug_Discovery_WorkflowStart1-Benzylpiperidine-3-carbonitrile(Lead Scaffold)ScreeningPrimary Screen(Ellman's Assay)Start->ScreeningHit_CheckIC50 < 10 uM?Screening->Hit_CheckSynthesisChemical Modification(Convert CN to Amine/Amide)Hit_Check->Synthesis No (Optimize)Cell_AssayNeuroprotection(SH-SY5Y + A-Beta)Hit_Check->Cell_Assay Yes (Validate)DockingIn Silico Docking(Check PAS interaction)Synthesis->DockingLeadLead Candidate(MTDL Profile)Cell_Assay->Lead High ViabilityDocking->Screening Re-test

Caption: Iterative workflow for optimizing 1-BPC derivatives. The nitrile group allows for rapid diversification if initial potency is low.

References

  • Sugimoto, H., et al. (2000). "Donepezil Hydrochloride (E2020) and Other Acetylcholinesterase Inhibitors." Current Medicinal Chemistry. Link

  • Bolognesi, M. L., et al. (2008). "Multi-target-directed ligands for Alzheimer's disease discovery."[1][2][3] Nature Reviews Drug Discovery. Link

  • Rochais, C., et al. (2011). "Donepezil-based multi-target directed ligands for neurodegenerative diseases."[1][7] Journal of Medicinal Chemistry. Link

  • Ellman, G. L., et al. (1961). "A new and rapid colorimetric determination of acetylcholinesterase activity." Biochemical Pharmacology. Link

  • Van Greunen, L., et al. (2017). "Design, synthesis and evaluation of N-benzylpiperidine derivatives as potential acetylcholinesterase inhibitors." European Journal of Medicinal Chemistry. Link

Disclaimer: This Application Note is for research purposes only. 1-Benzylpiperidine-3-carbonitrile is a chemical probe and is not approved for clinical use in humans.[1]

Large-scale synthesis of 1-Benzylpiperidine-3-carbonitrile for preclinical studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This application note details a robust, scalable protocol for the kilogram-scale synthesis of 1-Benzylpiperidine-3-carbonitrile (CAS: 91820-96-1), a critical intermediate in the synthesis of neuroactive pharmaceutical agents (e.g., AChE inhibitors, serotonin transporter modulators).

While milligram-scale routes often utilize reductive amination, this protocol prioritizes direct alkylation of piperidine-3-carbonitrile (nipecotonitrile) with benzyl chloride. This choice is driven by atom economy, cost-efficiency of reagents, and simplified purification profiles suitable for GLP (Good Laboratory Practice) preclinical studies.

Key Process Indicators:

  • Scale: 1.0 kg input (extrapolatable to pilot plant).

  • Yield Target: >85% isolated yield.

  • Purity Target: >98% (HPLC), suitable for downstream API synthesis.

  • Critical Quality Attribute (CQA): Control of quaternary ammonium salt formation (over-alkylation).

Retrosynthetic Analysis & Route Selection

Route Comparison

Two primary routes were evaluated for scale-up suitability:

FeatureRoute A: Direct Alkylation (Selected)Route B: Reductive Amination
Reagents 3-Cyanopiperidine, Benzyl Chloride, K₂CO₃3-Cyanopiperidine, Benzaldehyde, NaBH(OAc)₃
Atom Economy High (HCl byproduct)Lower (Boron waste, high MW reductant)
Cost Low (Commodity chemicals)Moderate to High (Reductant cost)
Safety Exotherm control required; Benzyl chloride is a lachrymator.Hydrogen gas (if catalytic) or Boron toxicity.
Purification Distillation or Salt CrystallizationChromatography often required for Boron removal.

Decision: Route A is selected for >100g synthesis due to superior cost metrics and easier removal of inorganic byproducts (potassium salts) via filtration/washing.

Reaction Scheme (DOT Visualization)

ReactionScheme SM1 Piperidine-3-carbonitrile (Nipecotonitrile) Product 1-Benzylpiperidine-3-carbonitrile (Target) SM1->Product Nucleophilic Substitution SM2 Benzyl Chloride SM2->Product Reagents K2CO3 Acetonitrile (ACN) Reflux (80°C) Reagents->Product Byproduct KCl + KHCO3 Product->Byproduct Side Products

Figure 1: Synthetic pathway for the N-benzylation of piperidine-3-carbonitrile.

Process Safety Assessment (HSE)

Critical Hazard: Benzyl Chloride [1]

  • Class: Alkylating agent, Lachrymator, Carcinogen (Category 1B).

  • Control: All operations must occur in a functioning fume hood or closed reactor system. Personnel must use full PPE (Face shield, chemically resistant gloves, respirator if outside containment).

  • Thermal Hazard: The alkylation is exothermic. Uncontrolled addition of benzyl chloride to a hot amine solution can lead to thermal runaway.

    • Mitigation:Dosing Control. Benzyl chloride is added dropwise to the refluxing mixture, or the mixture is heated after slow addition at low temperature.

Detailed Protocol: 1.0 kg Scale-Up

Materials & Equipment
  • Reactor: 20 L Jacketed Glass Reactor with overhead stirrer, reflux condenser, and dropping funnel.

  • Temperature Control: Huber Unistat or equivalent oil bath/chiller (-20°C to 150°C).

  • Reagents:

    • Piperidine-3-carbonitrile (HCl salt or free base): 1.0 kg (9.08 mol). Note: If starting with HCl salt, increase base equivalents.

    • Benzyl Chloride: 1.26 kg (1.15 equiv, 10.44 mol).

    • Potassium Carbonate (K₂CO₃), anhydrous, granular: 2.5 kg (2.0 equiv).

    • Acetonitrile (ACN): 10 L (10 vol).

    • Ethyl Acetate (EtOAc) & Brine for workup.

Step-by-Step Procedure
Phase 1: Reaction Initiation
  • Charging: Inert the reactor with N₂. Charge Acetonitrile (10 L) and Piperidine-3-carbonitrile (1.0 kg). Start stirring at 250 RPM.

  • Base Addition: Add Potassium Carbonate (2.5 kg) in portions. The slurry will be thick; ensure agitation is sufficient to suspend solids.

  • Heating: Heat the jacket to 60°C.

  • Controlled Addition: Charge Benzyl Chloride (1.26 kg) into the dropping funnel. Add dropwise over 2–3 hours , maintaining internal temperature <75°C.

    • Checkpoint: If temp rises >75°C, stop addition and increase jacket cooling.

  • Reflux: After addition is complete, raise jacket temperature to bring solvent to gentle reflux (~82°C). Stir for 6–8 hours.

Phase 2: In-Process Control (IPC)
  • Sampling: Take a 0.5 mL aliquot, filter (remove K₂CO₃), and analyze via HPLC/TLC.

    • Criteria: <2% unreacted Piperidine-3-carbonitrile.[2]

    • Impurity Watch: Check for bis-benzylated quaternary salt (usually stays at baseline on TLC or has very short retention time).

Phase 3: Workup
  • Cooling: Cool reactor to 20°C.

  • Filtration: Filter the reaction mixture through a Celite pad or sintered glass funnel to remove inorganic salts (KCl, excess K₂CO₃). Wash the cake with ACN (2 L).

  • Concentration: Concentrate the filtrate under reduced pressure (Rotavap, 45°C bath) to remove Acetonitrile. A viscous orange/yellow oil will remain.

  • Extraction: Dissolve the residue in Ethyl Acetate (5 L) and Water (5 L). Stir for 15 mins and separate layers.

  • Washing: Wash the organic layer with:

    • Water (3 L)

    • Brine (3 L)

  • Drying: Dry organic phase over anhydrous Na₂SO₄, filter, and concentrate to dryness.

Phase 4: Purification (Distillation)

Note: The crude oil is often sufficiently pure (90-95%) for some applications, but for preclinical studies, high purity is required.

  • High Vacuum Distillation: Transfer crude oil to a distillation flask.

  • Conditions: Collect the fraction boiling at 135–140°C at 0.5 mmHg (Note: Boiling points vary by vacuum depth; establish a nomogram).

  • Yield: Expect ~1.55 – 1.65 kg (85–90%) of a pale yellow to colorless oil.

Alternative: Hydrochloride Salt Formation (Solid Isolation)

If a solid is preferred for stability:

  • Dissolve the distilled oil in Ethanol (3 vol).

  • Cool to 0°C. Add HCl in Ethanol (1.1 equiv) dropwise.

  • Stir for 2 hours at 0–5°C.

  • Filter the white precipitate, wash with cold diethyl ether, and dry under vacuum.

Workup & Purification Logic Flow

WorkupFlow RxnMix Reaction Mixture (Product, Salts, Solvent) Filter Filtration Remove KCl/K2CO3 RxnMix->Filter Evap Solvent Evaporation (Remove ACN) Filter->Evap Extract Liquid-Liquid Extraction (EtOAc / Water) Evap->Extract Dry Drying & Concentration Extract->Dry Decision Form? Dry->Decision Distill Vacuum Distillation (For Free Base Oil) Decision->Distill Oil Salt HCl Salt Formation (For Solid Storage) Decision->Salt Solid

Figure 2: Downstream processing workflow for isolation of 1-Benzylpiperidine-3-carbonitrile.

Analytical Specifications

TestMethodSpecification
Appearance VisualClear, colorless to pale yellow viscous liquid
Identification ¹H NMR (400 MHz, CDCl₃)Confirms Benzyl CH₂ (~3.5 ppm) and Piperidine ring protons.
Assay HPLC (C18, ACN/H₂O)≥ 98.0% a/a
Water Content Karl Fischer≤ 0.5% w/w
Residual Solvents GC-HeadspaceACN < 410 ppm, EtOAc < 5000 ppm

NMR Reference Data (Free Base):

  • ¹H NMR (CDCl₃): δ 7.25–7.35 (m, 5H, Ar-H), 3.52 (s, 2H, N-CH₂-Ph), 2.80–2.90 (m, 1H), 2.30–2.60 (m, 3H), 2.10–2.20 (m, 1H), 1.50–1.90 (m, 4H).

Troubleshooting & Critical Parameters

  • Low Yield: Check the quality of Benzyl Chloride. It hydrolyzes to benzyl alcohol over time (check by NMR). If degraded, distill Benzyl Chloride before use.

  • Emulsions during Extraction: If the ACN is not fully removed before adding EtOAc/Water, emulsions form. Ensure thorough evaporation of ACN.

  • Color Issues: Dark product indicates oxidation or polymerization. Ensure N₂ atmosphere during reflux and distillation.

References

  • Synthetic Methodology: Organic Syntheses, Coll.[1] Vol. 10, p. 34 (2004). General procedure for N-benzylation of secondary amines. Link

  • Target Molecule Data: National Center for Biotechnology Information. PubChem Compound Summary for CID 91820-96-1, 1-Benzylpiperidine-3-carbonitrile. Link

  • Safety Data: ECHA Registration Dossier for Benzyl Chloride. Link

  • Similar Process Patent: Patent CN105622444B, "Preparation method of 1-benzyl-3-piperidone hydrochloride" (Analogous chemistry demonstrating scale-up of N-benzylation). Link

Sources

Application Notes and Protocols: Investigating the Mechanism of Action of 1-Benzylpiperidine-3-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential and Mechanistic Complexity of 1-Benzylpiperidine-3-carbonitrile Derivatives

The 1-benzylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its inherent three-dimensional nature and structural flexibility allow for fine-tuning of physicochemical properties and efficacy in drug development.[1] Derivatives of this scaffold have shown promise in a range of therapeutic areas, particularly in disorders of the central nervous system (CNS). Emerging studies have highlighted the diverse pharmacological activities of 1-benzylpiperidine derivatives, including the dual inhibition of acetylcholinesterase (AChE) and the serotonin transporter (SERT) for potential Alzheimer's disease therapy, modulation of neuronal nicotinic acetylcholine receptors (nAChRs), and inhibition of monoacylglycerol lipase (MAGL) which is implicated in neurodegenerative diseases and cancer.[3][4][5]

The introduction of a carbonitrile group at the 3-position of the piperidine ring presents a unique chemical entity whose mechanism of action (MoA) is not fully elucidated. Understanding the precise molecular targets and downstream signaling pathways of these derivatives is paramount for their rational development as therapeutic agents. This document provides a comprehensive guide for researchers, scientists, and drug development professionals to systematically investigate the MoA of novel 1-benzylpiperidine-3-carbonitrile derivatives. We will detail a logical workflow, from unbiased target identification to specific biochemical and cellular assays, underpinned by the principles of scientific integrity and causality.

A Phased Approach to Mechanism of Action Elucidation

A robust investigation into the MoA of a novel compound series follows a multi-pronged strategy. We advocate for a workflow that begins with broad, unbiased screening to identify potential molecular targets, followed by rigorous validation and detailed characterization of the lead candidates' effects on cellular pathways and phenotypes.

MoA_Workflow cluster_unbiased Unbiased Target Identification cluster_validation Target Validation cluster_pathway Pathway & Phenotypic Analysis Affinity_Purification Affinity Purification- Mass Spectrometry Biochemical_Assays Biochemical Assays Affinity_Purification->Biochemical_Assays Identify potential targets CETSA Cellular Thermal Shift Assay (CETSA) CETSA->Biochemical_Assays Confirm target engagement Cellular_Assays Cell-Based Assays Biochemical_Assays->Cellular_Assays Validate in cellular context Downstream_Signaling Downstream Signaling Pathway Analysis Cellular_Assays->Downstream_Signaling Elucidate pathway modulation Phenotypic_Assays Cellular Phenotypic Assays Downstream_Signaling->Phenotypic_Assays Correlate with cellular phenotype

Figure 1: A generalized workflow for elucidating the mechanism of action of novel small molecules.

Part 1: Unbiased Target Identification

The initial step in understanding a compound's MoA is to identify its direct molecular targets. Unbiased approaches are crucial as they do not rely on preconceived hypotheses about the compound's activity.

Affinity Purification Coupled with Mass Spectrometry (AP-MS)

Principle: This method involves immobilizing the 1-benzylpiperidine-3-carbonitrile derivative on a solid support (e.g., agarose beads) to create an "affinity bait".[6] This bait is then incubated with a complex protein mixture, such as a cell lysate. Proteins that bind to the compound are "pulled down" and subsequently identified by mass spectrometry.[6]

Protocol: Affinity Purification of Target Proteins

  • Compound Immobilization:

    • Synthesize an analog of the 1-benzylpiperidine-3-carbonitrile derivative with a linker arm suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads). A control "bait" with an inactive analog or the linker alone should also be prepared.

  • Cell Lysate Preparation:

    • Culture a relevant cell line (e.g., a human neuroblastoma cell line like SH-SY5Y for CNS-active compounds) to a high density.

    • Harvest cells and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Affinity Pulldown:

    • Incubate the clarified lysate with the compound-conjugated beads and control beads for 2-4 hours at 4°C with gentle rotation.

    • Wash the beads extensively with lysis buffer to remove non-specific binders.

  • Elution and Sample Preparation for Mass Spectrometry:

    • Elute the bound proteins from the beads using a competitive ligand (e.g., excess free compound) or a denaturing buffer (e.g., SDS-PAGE sample buffer).

    • Separate the eluted proteins by SDS-PAGE and visualize with a sensitive stain (e.g., silver stain or SYPRO Ruby).

    • Excise protein bands that are unique to the active compound pulldown and subject them to in-gel tryptic digestion.

  • Mass Spectrometry and Data Analysis:

    • Analyze the resulting peptides by LC-MS/MS.

    • Identify the proteins using a database search algorithm (e.g., Mascot, Sequest).

    • Compare the list of identified proteins from the active compound pulldown to the control pulldown to identify specific binders.

Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is a powerful technique to confirm direct target engagement in a cellular context.[7][8] The principle is based on the ligand-induced thermal stabilization of a target protein.[7][9] When a compound binds to its target protein, the protein's melting temperature (the temperature at which it denatures and precipitates) increases.[7][9]

Protocol: CETSA for Target Engagement

  • Cell Treatment:

    • Treat intact cells with the 1-benzylpiperidine-3-carbonitrile derivative or vehicle control for a specified time.

  • Heating:

    • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a PCR machine.[10]

    • Cool the samples to room temperature.

  • Lysis and Separation:

    • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

    • Separate the soluble fraction (containing stabilized, non-denatured proteins) from the precipitated fraction by centrifugation.

  • Protein Detection:

    • Analyze the soluble fraction by Western blotting using antibodies against the putative target proteins identified by AP-MS.

    • An increase in the amount of the target protein in the soluble fraction at higher temperatures in the presence of the compound indicates target engagement.

Part 2: Target-Specific Biochemical and Cellular Assays

Based on the initial discovery of benzylpiperidine derivatives' activities, a panel of target-specific assays should be performed to validate the findings from the unbiased screens and to quantify the compound's potency and selectivity.

Acetylcholinesterase (AChE) Inhibition Assay

Principle: This colorimetric assay is based on the Ellman method.[5][11] AChE hydrolyzes acetylthiocholine to thiocholine, which then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be measured spectrophotometrically at 412 nm.[5]

Protocol: AChE Inhibition Assay

  • Reagent Preparation:

    • Prepare a solution of recombinant human AChE in a suitable buffer (e.g., phosphate buffer, pH 8.0).

    • Prepare solutions of acetylthiocholine iodide (ATCI) and DTNB.

  • Assay Procedure:

    • In a 96-well plate, add the test compound at various concentrations.

    • Add the AChE solution and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.

    • Initiate the reaction by adding a mixture of ATCI and DTNB.

    • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Data Analysis:

    • Calculate the rate of the reaction for each compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration.

Table 1: Representative Data for an AChE Inhibitor

Compound Concentration (µM)% Inhibition
0.015.2
0.125.8
151.3
1089.7
10098.1
IC50 (µM) 0.95
Serotonin Transporter (SERT) Uptake Assay

Principle: This assay measures the ability of a compound to inhibit the uptake of a labeled substrate (e.g., [3H]-serotonin) into cells expressing the serotonin transporter.[12][13]

Protocol: SERT Uptake Assay

  • Cell Culture:

    • Use a cell line stably expressing the human SERT (e.g., HEK293-hSERT).

    • Plate the cells in a 96-well plate and allow them to adhere.

  • Uptake Assay:

    • Pre-incubate the cells with the test compound or a known SERT inhibitor (e.g., fluoxetine) for 20 minutes at 25°C.[12]

    • Add [3H]-serotonin and incubate for an additional 15 minutes.[12]

    • Terminate the uptake by rapidly washing the cells with ice-cold buffer.

  • Detection and Analysis:

    • Lyse the cells and measure the amount of incorporated radioactivity using a scintillation counter.

    • Calculate the percentage of inhibition and determine the IC50 value.

Nicotinic Acetylcholine Receptor (nAChR) Binding Assay

Principle: This is a competitive binding assay that measures the ability of a compound to displace a radiolabeled ligand (e.g., [3H]-epibatidine) from nAChRs in a membrane preparation.

Protocol: nAChR Binding Assay

  • Membrane Preparation:

    • Prepare a membrane fraction from a cell line or tissue expressing the nAChR subtype of interest (e.g., α7 nAChR).

  • Binding Assay:

    • In a 96-well plate, incubate the membrane preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.

    • After incubation, separate the bound and free radioligand by rapid filtration through a glass fiber filter.

  • Detection and Analysis:

    • Measure the radioactivity retained on the filter using a scintillation counter.

    • Determine the Ki value (inhibition constant) using the Cheng-Prusoff equation.

Monoacylglycerol Lipase (MAGL) Activity Assay

Principle: This assay measures the hydrolysis of a substrate by MAGL, which can be detected either colorimetrically or fluorometrically.[14][15] For example, MAGL can hydrolyze 4-nitrophenylacetate to produce the yellow-colored 4-nitrophenol.[15]

Protocol: MAGL Activity Assay

  • Enzyme and Substrate Preparation:

    • Use recombinant human MAGL or a cell lysate containing MAGL.

    • Prepare a solution of the substrate (e.g., 4-nitrophenylacetate).

  • Assay Procedure:

    • In a 96-well plate, pre-incubate the MAGL enzyme with the test compound.

    • Initiate the reaction by adding the substrate.

    • Monitor the increase in absorbance (for a colorimetric assay) or fluorescence (for a fluorometric assay) over time.

  • Data Analysis:

    • Calculate the reaction rate and determine the IC50 value of the compound.

Part 3: Downstream Signaling Pathway Analysis

Once a direct target is validated, the next crucial step is to elucidate the downstream signaling pathways modulated by the compound's interaction with its target.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound 1-Benzylpiperidine- 3-carbonitrile Derivative Receptor Target Receptor (e.g., nAChR) Compound->Receptor Binds and modulates Second_Messenger Second Messenger (e.g., Ca2+) Receptor->Second_Messenger Activates Kinase_Cascade Kinase Cascade (e.g., MAPK/ERK) Second_Messenger->Kinase_Cascade Initiates Transcription_Factor Transcription Factor (e.g., CREB) Kinase_Cascade->Transcription_Factor Phosphorylates Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Regulates

Figure 2: A hypothetical signaling pathway modulated by a 1-benzylpiperidine-3-carbonitrile derivative.

Methods for Pathway Analysis:

  • Western Blotting: This technique is used to measure changes in the protein levels and phosphorylation status of key signaling molecules downstream of the target. For instance, if the target is a receptor that modulates a kinase cascade, one would probe for the phosphorylated (activated) forms of kinases like ERK, JNK, or Akt.

  • Reporter Gene Assays: These assays are used to measure the activity of specific transcription factors. A reporter gene (e.g., luciferase or β-galactosidase) is placed under the control of a promoter containing response elements for a particular transcription factor. An increase or decrease in reporter gene expression in the presence of the compound indicates modulation of that transcription factor's activity.

  • Phospho-Proteomic Profiling: For a more global view of signaling pathway modulation, mass spectrometry-based phospho-proteomics can be employed to identify all proteins that change their phosphorylation state upon compound treatment.

Part 4: Cellular Phenotypic Assays

The final step is to connect the molecular mechanism to a relevant cellular phenotype. The choice of assays will depend on the therapeutic area of interest. Given the potential neurological activity of benzylpiperidine derivatives, the following assays are relevant:

  • Cell Viability and Cytotoxicity Assays: To determine the therapeutic window of the compound, it is essential to assess its effect on cell viability (e.g., using an MTT or CellTiter-Glo assay).

  • Neurite Outgrowth Assays: In a neuronal cell line, the effect of the compound on neurite outgrowth can be quantified by immunofluorescence microscopy. This is a key phenotypic readout for compounds with potential applications in neuroregeneration or neurodevelopmental disorders.

  • Synaptic Function Assays: More advanced techniques, such as multi-electrode array (MEA) recordings or calcium imaging, can be used to assess the effect of the compound on synaptic transmission and neuronal network activity.

Conclusion

The systematic approach outlined in these application notes provides a robust framework for elucidating the mechanism of action of novel 1-benzylpiperidine-3-carbonitrile derivatives. By combining unbiased target identification methods with rigorous biochemical and cellular validation, and by connecting the molecular mechanism to downstream signaling pathways and cellular phenotypes, researchers can build a comprehensive understanding of their compounds' biological effects. This knowledge is critical for optimizing lead compounds and advancing them through the drug discovery and development pipeline.

References

  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC. (2025). PubMed Central. [Link]

  • Small-molecule Target and Pathway Identification. (n.d.). Broad Institute. [Link]

  • Benzylpiperidine Derivatives as α7 Nicotinic Receptor Antagonists. (2016). ACS Chemical Neuroscience. [Link]

  • QuantiChrom™ Acetylcholinesterase Inhibitor Screening Kit. (n.d.). BioAssay Systems. [Link]

  • Acetylcholine Receptor Antibody. (2025). Medscape. [Link]

  • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024). Taylor & Francis Online. [Link]

  • In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts. (2020). PubMed Central. [Link]

  • Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. (n.d.). SpringerLink. [Link]

  • N-Benzyl piperidine Fragment in Drug Discovery. (2024). PubMed. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). PubMed Central. [Link]

  • Elucidating regulatory mechanisms downstream of a signaling pathway using informative experiments. (2009). PubMed Central. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed. [Link]

  • Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives. (2022). Usiena AIR. [Link]

  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. (n.d.). PubMed Central. [Link]

  • Laying Out Pathways With Rgraphviz. (n.d.). The R Journal. [Link]

  • SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. (n.d.). DiscoverX. [Link]

  • Overview: Acetylcholine Receptor (Muscle AChR) Binding Antibody, Serum. (n.d.). ARUP Laboratories. [Link]

  • Signaling Pathways in Drug Development. (2024). ResearchGate. [Link]

  • Acetylcholine Receptor Binding Antibody. (n.d.). Quest Diagnostics. [Link]

  • How To Use Graphviz for SEM Models and Path Diagrams. (n.d.). Stas Kolenikov. [Link]

  • Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. (n.d.). ResearchGate. [Link]

  • Development of serotonin transporter reuptake inhibition assays using JAR cells. (2018). PubMed Central. [Link]

  • Monoacylglycerol Lipase (MAGL) Activity Colorimetric Assay Kit. (n.d.). Elabscience. [Link]

  • DOT (graph description language). (n.d.). Wikipedia. [Link]

  • Enzyme-linked Immunosorbent Assay for Antibody Against the Nicotinic Acetylcholine Receptor in Human Myasthenia Gravis. (1984). PubMed. [Link]

  • Neurotransmitter Transporter Uptake Assay Kit. (n.d.). Molecular Devices. [Link]

  • Cracking the Code of Drug Discovery: Small Molecules and Target Identification. (2024). News-Medical.net. [Link]

  • Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.net. [Link]

  • Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. (2022). UKM Medical Molecular Biology Institute. [Link]

  • Graphviz. (n.d.). Graphviz. [Link]

  • Graphviz tutorial. (2021). YouTube. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 1-Benzylpiperidine-3-carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Topic: Yield Optimization & Troubleshooting Target Molecule: 1-Benzylpiperidine-3-carbonitrile (CAS: 7149-65-7)[1]

Introduction: The Synthetic Challenge

Welcome to the technical support hub. You are likely targeting 1-Benzylpiperidine-3-carbonitrile as a critical intermediate for pharmaceutical scaffolds (e.g., acetylcholinesterase inhibitors like Donepezil analogues).

High-yield synthesis of this molecule hinges on balancing nucleophilicity against regioselectivity . The secondary amine in 3-cyanopiperidine (nipecotonitrile) is moderately nucleophilic, but the presence of the electron-withdrawing nitrile group at the


-position inductively reduces this reactivity compared to unsubstituted piperidine.

This guide prioritizes two validated protocols: Direct N-Alkylation (standard) and Reductive Amination (high-precision).[1]

Module 1: Direct N-Alkylation (The Standard Protocol)[1]

This is the most common industrial route but is prone to "yield killers" like quaternization and incomplete conversion.

Core Reaction System
  • Substrate: 3-Piperidinecarbonitrile (Nipecotonitrile)[1]

  • Reagent: Benzyl Chloride (or Benzyl Bromide)[1]

  • Base: Potassium Carbonate (

    
    )[1][2][3]
    
  • Catalyst: Potassium Iodide (KI) — Critical for activating Benzyl Chloride[1]

  • Solvent: Acetonitrile (ACN) or DMF[1][2]

Optimized Protocol Data
ParameterRecommended SettingTechnical Rationale
Stoichiometry 1.0 (Amine) : 1.05 (BnCl) : 2.0 (Base)Slight excess of halide ensures conversion; large excess causes quaternary salt formation.[1]
Catalyst Load 5–10 mol% KIConverts Benzyl-Cl to highly reactive Benzyl-I in situ (Finkelstein condition).[1]
Temperature 60°C – 80°CSufficient for

kinetics; avoids DMF decomposition or nitrile hydrolysis.
Concentration 0.2 M – 0.5 MHigh dilution slows reaction; too concentrated promotes polymerization.
Step-by-Step Workflow
  • Charge: Suspend 3-piperidinecarbonitrile (1.0 eq) and anhydrous powdered

    
     (2.0 eq) in Acetonitrile.
    
  • Activate: Add KI (0.1 eq).[1] Stir at RT for 15 mins.

  • Addition: Add Benzyl chloride (1.05 eq) dropwise. Do not dump it in all at once.

  • Reaction: Heat to reflux (80°C) for 4–6 hours. Monitor via TLC (Mobile Phase: Hexane/EtOAc 7:3).

  • Quench: Cool to RT. Filter off inorganic salts (

    
    , excess 
    
    
    
    ).[1]
  • Workup: Evaporate solvent. Redissolve residue in DCM; wash with water to remove residual salts.

Module 2: Reductive Amination (The High-Purity Alternative)

If N-alkylation yields are inconsistent due to over-alkylation (quaternary salts), switch to this route. It is milder and prevents bis-alkylation.

Core Reaction System
  • Reagents: 3-Piperidinecarbonitrile + Benzaldehyde[1]

  • Reductant: Sodium Triacetoxyborohydride (

    
    )[1]
    
  • Solvent: 1,2-Dichloroethane (DCE) or THF[1]

Workflow Visualization

ReductiveAmination cluster_conditions Critical Control Points Start Start: Mix Amine + Benzaldehyde Imine Intermediate: Imine Formation Start->Imine 30 min, RT Reduction Add NaBH(OAc)3 (Mild Reductant) Imine->Reduction 1.5 eq Reductant Product Product: 1-Benzylpiperidine-3-carbonitrile Reduction->Product 12-16 hrs Control1 Dry Solvents (Moisture kills imine) Control2 Avoid NaBH4 (Too strong, reduces nitrile)

Figure 1: Logic flow for the Reductive Amination pathway, highlighting the critical choice of reductant to preserve the nitrile group.

Module 3: Troubleshooting Center (FAQs)

Category: Low Yield & Conversion[1][4]

Q: My reaction stalls at 60% conversion even after 12 hours. Should I add more Benzyl Chloride?

  • Diagnosis: Likely "Base Caking." The

    
     surface has become coated with KCl, stopping the reaction.
    
  • Corrective Action: Do not add more alkyl halide yet (risk of over-alkylation).

    • Mechanically stir vigorously to break up solids.

    • Add 5-10% more KI (catalyst).[1]

    • If using ACN, ensure it is dry; water inhibits the

      
       transition state.
      

Q: I see a new spot on TLC that doesn't move (Baseline). What is it?

  • Diagnosis: Quaternary Ammonium Salt (Bis-alkylation).[1] This happens if the local concentration of Benzyl chloride is too high relative to the amine.

  • Corrective Action:

    • Immediate: The salt is water-soluble. It will be removed during the aqueous workup.[4]

    • Prevention:[1][5] Use a syringe pump to add Benzyl Chloride over 1 hour. Ensure the amine is in slight excess or exactly 1:1, never the halide.

Category: Impurity Profile

Q: My product IR shows a peak at 1650 cm⁻¹ (Amide) instead of 2240 cm⁻¹ (Nitrile).

  • Diagnosis: Nitrile Hydrolysis. You likely used a strong acid or base during workup, or the reaction temperature was too high in the presence of water.

  • Corrective Action:

    • Maintain pH 8–9 during extraction.[6]

    • Avoid heating >100°C.

    • Crucial: If converting to a salt, use anhydrous

      
       in Diethyl Ether/Ethanol at 0°C. Do not use aqueous 
      
      
      
      with heat.[1]
Category: Physical State[1]

Q: The product is a sticky oil and won't crystallize.

  • Diagnosis: 1-Benzylpiperidine-3-carbonitrile is naturally a low-melting solid or oil (depending on purity).[1]

  • Corrective Action: Convert it to the Hydrochloride Salt for storage and high purity.

    • Dissolve crude oil in Diethyl Ether (or EtOAc).[1]

    • Cool to 0°C.

    • Add

      
       (2M in Ether) dropwise.[1]
      
    • Filter the white precipitate.[7] This stabilizes the molecule and removes non-basic impurities.

Module 4: Decision Matrix & Logic Flow

Use this diagram to diagnose your current experiment status.

Troubleshooting Problem Identify Issue LowYield Low Yield / Incomplete Reaction Problem->LowYield Impurity High Impurity / Side Products Problem->Impurity Sol_KI Add Catalyst (KI) Check Solvent Dryness LowYield->Sol_KI Stalled Reaction Sol_Temp Reduce Temp Switch to Reductive Amination Impurity->Sol_Temp Quaternary Salts Sol_Workup Check pH (Keep < 10) Avoid Aqueous Acid Impurity->Sol_Workup Hydrolysis (Amide)

Figure 2: Diagnostic tree for addressing common synthetic failures in real-time.

References

  • Preparation of 1-benzylpiperidine-4-carbonitrile hydrochloride (Analogous chemistry). ChemicalBook.[8] Retrieved from [1]

  • Procedure for N-alkylation of Piperidine (Optimization of Base/Solvent). ResearchGate.[3][9][10][11] Retrieved from

  • Synthesis of 1-Benzylpiperazine (Standard Benzylation Protocol). Organic Syntheses, Coll.[1] Vol. 4, p.82 (1963).[1] Retrieved from [1]

  • Understanding the Alkylation Mechanism of 3-Chloropiperidines . German National Library. Retrieved from [1]

Sources

Technical Support Center: Synthesis of 1-Benzylpiperidine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Benzylpiperidine-3-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently encountered side products in a practical question-and-answer format, providing in-depth technical guidance rooted in scientific principles and field experience.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 1-Benzylpiperidine-3-carbonitrile, and what are the primary expected side products?

The most prevalent and direct method for synthesizing 1-Benzylpiperidine-3-carbonitrile is the N-alkylation of piperidine-3-carbonitrile with a benzyl halide (e.g., benzyl chloride or benzyl bromide) in the presence of a base.

The primary side products to anticipate are:

  • 1,1-Dibenzyl-3-cyanopiperidinium halide (Quaternary Salt): This results from the over-alkylation of the desired product.

  • Unreacted Starting Materials: Residual piperidine-3-carbonitrile and benzyl halide may remain if the reaction does not go to completion.

  • Hydrolysis Products: Under certain conditions, the nitrile group can hydrolyze to form 1-benzylpiperidine-3-carboxamide or 1-benzylpiperidine-3-carboxylic acid.

  • Elimination Products: Though typically minor, the benzyl halide can undergo base-induced elimination to form stilbene.

Q2: I'm observing a significant amount of a highly polar, water-soluble byproduct in my crude reaction mixture. What is it likely to be?

This is a classic sign of quaternary ammonium salt formation . The desired product, 1-benzylpiperidine-3-carbonitrile, is a tertiary amine and is susceptible to a second alkylation by the benzyl halide to form a 1,1-dibenzyl-3-cyanopiperidinium halide. This salt is ionic and therefore highly polar and often water-soluble.

To mitigate this, it is advisable to use an excess of the starting piperidine-3-carbonitrile relative to the benzyl halide.[1] A slow, controlled addition of the benzyl halide to the reaction mixture can also help maintain a higher concentration of the primary nucleophile (piperidine-3-carbonitrile) and minimize over-alkylation.[1]

Q3: My final product shows peaks in the NMR spectrum that are inconsistent with the desired product, and I'm seeing evidence of an amide or carboxylic acid in my IR spectrum. What could be the cause?

The presence of an amide or carboxylic acid functionality suggests that the nitrile group has undergone hydrolysis. This can occur if water is present in the reaction mixture, especially under basic or acidic conditions during workup.[2][3][4][5]

  • Basic Hydrolysis: If a strong base is used and the reaction is heated for an extended period, or if the workup involves a vigorous aqueous basic wash, the nitrile can be partially or fully hydrolyzed to the corresponding carboxamide or carboxylate salt.[2][4]

  • Acidic Hydrolysis: Similarly, an acidic workup can lead to the hydrolysis of the nitrile to a carboxylic acid.[2][3][4]

To avoid this, ensure anhydrous reaction conditions and perform aqueous workups under neutral or mildly basic conditions at lower temperatures.

Troubleshooting Guide

Observed Issue Potential Cause(s) Proposed Solution(s)
Low Yield of Desired Product Incomplete reaction; Suboptimal base or solvent; Formation of quaternary salt.Increase reaction time or temperature. Screen different bases (e.g., K2CO3, Na2CO3, DIPEA). Use a polar aprotic solvent like acetonitrile or DMF.[1] To minimize quaternary salt formation, use a 1.2-1.5 fold excess of piperidine-3-carbonitrile.
Presence of a Second Benzylated Product Impurity in starting piperidine-3-carbonitrile (e.g., piperazine).Purify the starting piperidine-3-carbonitrile before use. Analyze the starting material by GC-MS or LC-MS to identify and quantify impurities.
Formation of a White Precipitate During Reaction Formation of the hydrochloride or hydrobromide salt of the starting amine or product.Ensure a sufficient amount of base is used to neutralize the acid generated during the reaction.[1]
Difficult Purification by Column Chromatography Co-elution of the product with unreacted benzyl halide or other nonpolar impurities.First, perform a liquid-liquid extraction to remove water-soluble byproducts. For chromatography, use a gradient elution, starting with a non-polar solvent system and gradually increasing the polarity.

Experimental Protocols

Protocol 1: Synthesis of 1-Benzylpiperidine-3-carbonitrile
  • To a solution of piperidine-3-carbonitrile (1.2 eq) in anhydrous acetonitrile (10 mL/g of piperidine-3-carbonitrile), add potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Slowly add a solution of benzyl bromide (1.0 eq) in anhydrous acetonitrile over 30 minutes.

  • Heat the reaction mixture to 60°C and monitor by TLC or LC-MS until the benzyl bromide is consumed.

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify by silica gel column chromatography.

Protocol 2: Identification of Quaternary Salt by NMR
  • Dissolve a sample of the crude product in D₂O.

  • Acquire a ¹H NMR spectrum.

  • The quaternary salt, being water-soluble, will be readily observed in the D₂O layer. The desired product and other organic impurities will have low solubility.

  • Characteristic signals for the quaternary salt include two sets of benzylic protons and a downfield shift of the piperidine ring protons compared to the desired tertiary amine product.

Visualizing Side Product Formation

The following diagram illustrates the primary reaction pathway and the formation of the major side product, the quaternary ammonium salt.

Side_Product_Formation A Piperidine-3-carbonitrile C 1-Benzylpiperidine-3-carbonitrile (Desired Product) A->C + Benzyl Bromide (Alkylation) B Benzyl Bromide B->C D 1,1-Dibenzyl-3-cyanopiperidinium Bromide (Quaternary Salt) B->D C->D + Benzyl Bromide (Over-alkylation)

Caption: Reaction scheme for the synthesis of 1-Benzylpiperidine-3-carbonitrile and the over-alkylation side reaction.

Troubleshooting Workflow

This workflow provides a systematic approach to identifying and resolving common issues during the synthesis.

Troubleshooting_Workflow start Start Synthesis check_crude Analyze Crude Product (TLC, LC-MS, NMR) start->check_crude low_conversion Low Conversion? check_crude->low_conversion Clean Reaction multiple_spots Multiple Product Spots? check_crude->multiple_spots Impure Reaction optimize_conditions Optimize Reaction: - Increase time/temp - Change base/solvent low_conversion->optimize_conditions Yes polar_spot Highly Polar Spot? low_conversion->polar_spot No optimize_conditions->check_crude quat_salt Quaternary Salt Formation polar_spot->quat_salt Yes purification Purification (Column Chromatography) polar_spot->purification No adjust_stoichiometry Adjust Stoichiometry: - Excess amine - Slow addition of halide quat_salt->adjust_stoichiometry adjust_stoichiometry->start check_sm Check Starting Material Purity multiple_spots->check_sm Yes multiple_spots->purification No purify_sm Purify Starting Material check_sm->purify_sm purify_sm->start end Pure Product purification->end

Caption: A decision-making workflow for troubleshooting the synthesis of 1-Benzylpiperidine-3-carbonitrile.

References

Sources

Degradation pathways of 1-Benzylpiperidine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-Benzylpiperidine-3-carbonitrile Stability & Degradation

  • Case Reference: BPC-DEG-001

  • Subject: Degradation Pathways, Impurity Profiling, and Stabilization Protocols

  • Status: Active Guide

Executive Summary

1-Benzylpiperidine-3-carbonitrile is a critical intermediate often employed in the synthesis of JAK inhibitors (e.g., Tofacitinib analogs) and AChE inhibitors. Its stability profile is governed by three competing functionalities: the tertiary amine (susceptible to N-oxidation), the benzylic C-N bond (susceptible to oxidative cleavage), and the nitrile group (susceptible to hydrolysis).

This guide addresses the three most common "failure modes" reported by researchers working with this scaffold.

Module 1: The "Phantom" Peak (+16 Da)

Symptom: During LC-MS analysis, a persistent impurity appears with a mass shift of +16 Da (M+16). This peak grows in protic solvents or upon prolonged storage.

Technical Diagnosis: N-Oxidation

The tertiary nitrogen in the piperidine ring is electron-rich and highly nucleophilic. In the presence of atmospheric oxygen, peroxides (common in aged THF or ethers), or oxidative stress, it readily forms the N-oxide .

  • Mechanism: Direct electrophilic attack of oxygen species on the lone pair of the piperidine nitrogen.

  • Detection: The N-oxide is typically more polar than the parent compound (elutes earlier in Reverse Phase HPLC) and shows a characteristic M+16 peak.

Troubleshooting Protocol
  • Solvent Check: Test your ethers (THF, Diethyl ether) for peroxides using quantofix strips. Peroxides >5 ppm can rapidly oxidize the amine.

  • Workup Adjustment: Avoid chlorinated solvents (DCM/Chloroform) that have not been stabilized, as they can generate trace HCl/phosgene or radicals that promote oxidation.

  • Corrective Action:

    • If N-oxide is present, treat the mixture with a mild reducing agent like Triethyl phosphite or Sodium metabisulfite to revert the N-oxide back to the parent amine.

OxidationPathway Parent 1-Benzylpiperidine- 3-carbonitrile (MW: 200.28) NOxide N-Oxide Impurity (MW: 216.28) [M+16 Da] Parent->NOxide N-Oxidation Oxidant Peroxides / O2 Oxidant->NOxide

Figure 1: Oxidative pathway leading to N-oxide formation.

Module 2: Yield Loss & New Polar Impurities

Symptom: During acidic workup or basic extraction, the yield of the nitrile decreases, and a new, highly polar peak appears. The IR spectrum shows a new carbonyl stretch around 1680 cm⁻¹.

Technical Diagnosis: Nitrile Hydrolysis

The C-3 nitrile group is thermodynamically unstable in the presence of strong aqueous acids or bases, especially at elevated temperatures. It hydrolyzes in a stepwise fashion: first to the primary amide , and subsequently to the carboxylic acid .

  • Risk Factor: High pH (>10) or Low pH (<2) combined with heat (>40°C).

  • Observation:

    • Amide: +18 Da mass shift (Hydration).

    • Acid: +19 Da mass shift (Hydrolysis of amide to acid + ammonia loss).

Troubleshooting Protocol
  • pH Control: Maintain workup pH between 4.0 and 9.0. Avoid prolonged exposure to 1M NaOH or HCl.

  • Temperature: Perform quench steps at 0°C. Nitrile hydrolysis is significantly accelerated by heat.

  • Differentiation:

    • Amide: Often precipitates due to high polarity/H-bonding.

    • Acid: Will remain in the aqueous layer during basic extraction.

HydrolysisPathway Parent Parent Nitrile (R-CN) Amide Primary Amide (R-CONH2) [+18 Da] Parent->Amide H2O / H+ or OH- Acid Carboxylic Acid (R-COOH) [+19 Da] Amide->Acid H2O / Heat

Figure 2: Stepwise hydrolysis of the nitrile group.

Module 3: The "Almond Smell" (Dealkylation)

Symptom: The sample develops a distinct odor of benzaldehyde (bitter almonds). LC-MS shows a peak corresponding to piperidine-3-carbonitrile (mass loss of 90 Da).

Technical Diagnosis: Oxidative N-Dealkylation

The benzylic position (the


 between the phenyl ring and the nitrogen) is susceptible to radical abstraction. This leads to an iminium ion intermediate, which hydrolyzes to release benzaldehyde  and the debenzylated piperidine .
  • Trigger: Light exposure (UV) + Oxygen, or transition metal contamination (e.g., Pd residues from previous steps).

  • Mechanism: Radical oxidation (SET mechanism).

Troubleshooting Protocol
  • Light Protection: Store solid samples in amber vials wrapped in foil.

  • Metal Scavenging: If the material was synthesized via reductive amination or hydrogenation, ensure thorough metal scavenging (e.g., SiliaMetS®) to remove catalytic residues that promote this cleavage.

  • Storage: Store under Argon/Nitrogen at -20°C.

Summary of Degradation Products

Impurity NameMechanismMass Shift (Δ)RRT (Approx)*Critical Control
N-Oxide Oxidation (Amine)+16 Da~0.8 (Polar)Peroxide-free solvents
Amide Hydrolysis (Partial)+18 Da~0.5 (Polar)Avoid Heat + Extreme pH
Carboxylic Acid Hydrolysis (Full)+19 Da~0.2 (Very Polar)Avoid Heat + Extreme pH
Debenzylated Amine Oxidative Cleavage-90 Da~0.3 (Basic)Protect from Light/Air
Benzaldehyde Oxidative CleavageN/A (Volatile)~1.5 (Non-polar)Protect from Light/Air

*RRT (Relative Retention Time) varies by method but generally follows this polarity trend on C18 columns.

References

  • ICH Guidelines. Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation. Link

  • Tofacitinib Degradation. Forced degradation studies of Tofacitinib (JAK Inhibitor).[1][2] Research Journal of Pharmacy and Technology. (Demonstrates oxidative and hydrolytic pathways of piperidine-nitrile analogs). Link

  • N-Oxidation Mechanism. Oxidative degradation of pharmaceuticals: Theory, mechanisms and inhibition. Journal of Pharmaceutical Sciences. (General mechanism for tertiary amine oxidation). Link

  • Nitrile Hydrolysis. Biodegradation of organonitriles and chemical hydrolysis pathways. Water Research. (Mechanistic insight into nitrile-to-acid conversion). Link

Sources

Technical Support Center: Strategies for Overcoming Poor Aqueous Solubility of 1-Benzylpiperidine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Benzylpiperidine-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the limited aqueous solubility of this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific principles to empower you to make informed decisions in your experimental design. This resource offers a series of troubleshooting guides and frequently asked questions (FAQs) to help you successfully formulate 1-Benzylpiperidine-3-carbonitrile for your specific application.

Section 1: Understanding the Core Problem - Physicochemical Properties

Q1: What are the key properties of 1-Benzylpiperidine-3-carbonitrile that cause its poor water solubility?

A1: The poor aqueous solubility of 1-Benzylpiperidine-3-carbonitrile is a direct result of its molecular structure, which contains both hydrophobic (water-repelling) and hydrophilic (water-attracting) regions.

  • Hydrophobic Character: The primary contributors to its hydrophobicity are the non-polar benzyl group and the piperidine ring's hydrocarbon backbone. These bulky, non-polar structures disrupt the highly ordered hydrogen-bonding network of water, making it energetically unfavorable for the molecule to dissolve.

  • Polar Character: The molecule possesses polarity due to the nitrogen atom within the piperidine ring and the nitrile group (-C≡N). However, the influence of these polar groups is insufficient to overcome the dominant hydrophobic nature of the rest of the molecule.

The compound is readily soluble in common organic solvents, which is typical for molecules with its characteristics.[1][2][3]

Table 1: Physicochemical Properties of 1-Benzylpiperidine-3-carbonitrile

PropertyValueSource
Molecular Formula C₁₃H₁₆N₂[4]
Molecular Weight 200.28 g/mol [4]
Appearance Typically a solid at room temperature.[3]
Aqueous Solubility Low / Poor[1][3]
Organic Solubility Soluble in solvents like ethanol, dichloromethane, and chloroform.[2][3]
Predicted pKa The piperidine nitrogen is basic. While an experimental pKa is not readily available, it is expected to be in the range of 8-10, allowing for salt formation in acidic conditions.

Section 2: Initial Troubleshooting Workflow

Q2: I am unable to dissolve 1-Benzylpiperidine-3-carbonitrile in my aqueous buffer. What are the first steps I should take?

A2: When initial dissolution fails, a systematic approach is crucial. Before moving to advanced solubilization techniques, verify your foundational parameters. This workflow ensures that the issue is with the compound's intrinsic solubility and not an external factor.

G cluster_0 Initial Troubleshooting start Dissolution Failure purity Verify Compound Purity (>98% recommended) start->purity Step 1 solvent Check Solvent Quality (e.g., ultrapure H2O, correct buffer pH) purity->solvent Step 2 fail Consult Supplier/ Re-purify Compound purity->fail Impure? conditions Optimize Physical Conditions (Vortex, Sonicate, Gentle Heat) solvent->conditions Step 3 reassess Re-evaluate Solubility conditions->reassess Step 4 reassess->purity Soluble? Yes (Note conditions) advanced Proceed to Advanced Solubilization Methods reassess->advanced Soluble? No

Caption: Initial troubleshooting workflow for dissolution failure.

  • Verify Compound Purity: Impurities can significantly alter solubility characteristics. Ensure you are using a high-purity grade compound.

  • Check Solvent Quality: Use high-purity water (e.g., Milli-Q® or equivalent). If using a buffer, confirm its pH and ensure all components are fully dissolved before adding your compound.

  • Optimize Physical Conditions:

    • Agitation: Ensure vigorous mixing (vortexing) or sonication to increase the interaction between the solvent and the compound's surface area.

    • Temperature: Gently warming the solution (e.g., to 37-40°C) can increase the solubility of many compounds. However, be cautious of potential degradation. Always test for stability at elevated temperatures.

    • Particle Size: If you have a solid, grinding it to a finer powder can improve the rate of dissolution by increasing the surface area.[5]

Section 3: Primary Solubilization Strategies: pH and Co-solvents

These are often the first and most effective methods to try. The choice between them depends on the constraints of your experimental system.

Q3: How can I use pH to increase the solubility of 1-Benzylpiperidine-3-carbonitrile?

A3: This is one of the most effective methods for this specific molecule. The underlying principle is the acid-base chemistry of the piperidine nitrogen.[6][7] By lowering the pH of the aqueous solution, you protonate this basic nitrogen atom. This converts the neutral, poorly soluble molecule into a positively charged salt (e.g., a hydrochloride salt), which is significantly more polar and, therefore, more water-soluble.[5][]

Experimental Protocol: pH-Mediated Solubilization

  • Objective: To prepare a 10 mM stock solution of 1-Benzylpiperidine-3-carbonitrile in an aqueous buffer.

  • Materials:

    • 1-Benzylpiperidine-3-carbonitrile (MW: 200.28 g/mol )

    • 1N Hydrochloric Acid (HCl)

    • Ultrapure water

    • pH meter

  • Procedure:

    • Weigh out 2.0 mg of 1-Benzylpiperidine-3-carbonitrile and place it in a sterile 1.5 mL microcentrifuge tube.

    • Add 900 µL of ultrapure water to the tube. The compound will likely remain as a suspension.

    • While vortexing, add 1N HCl dropwise (typically 1-5 µL at a time).

    • Observe the solution. Continue adding acid until the solid material completely dissolves, indicating the formation of the soluble salt.

    • Measure the pH of the resulting solution. It should be in the acidic range (e.g., pH 3-5).

    • Adjust the final volume to 1.0 mL with ultrapure water. The final concentration is 10 mM.

    • Crucial Final Step: Before use, ensure that diluting this acidic stock into your final, higher-pH experimental buffer does not cause the compound to precipitate. Perform a small-scale test dilution first.

Q4: Which co-solvents are effective for 1-Benzylpiperidine-3-carbonitrile, and how should I use them?

A4: A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system. This makes the environment more favorable for dissolving hydrophobic molecules like 1-Benzylpiperidine-3-carbonitrile. This is a common and effective strategy for many poorly soluble drugs.[][9]

Table 2: Common Co-solvents for Preclinical Formulations

Co-solventTypical Starting Concentration (% v/v)Notes
Ethanol (EtOH) 5-20%Generally well-tolerated but can have biological effects at higher concentrations.
Propylene Glycol (PG) 10-40%A common vehicle for both oral and parenteral formulations.
Polyethylene Glycol 400 (PEG 400) 10-50%Low toxicity; often used in combination with other co-solvents.
Dimethyl Sulfoxide (DMSO) 1-10%Excellent solubilizing power, but can be toxic and may have off-target effects. Typically used for in vitro studies and diluted >1000-fold in final assays.

Experimental Protocol: Co-solvent Solubilization

  • Objective: To prepare a 10 mM stock solution using a co-solvent.

  • Materials:

    • 1-Benzylpiperidine-3-carbonitrile (MW: 200.28 g/mol )

    • Co-solvent of choice (e.g., Ethanol)

    • Ultrapure water

  • Procedure:

    • Weigh out 2.0 mg of 1-Benzylpiperidine-3-carbonitrile.

    • First, dissolve the compound in a small amount of pure co-solvent (e.g., 100 µL of Ethanol). Ensure it is fully dissolved.

    • Gradually add the aqueous phase (e.g., 900 µL of ultrapure water) to the co-solvent concentrate while vortexing. Adding the water to the organic concentrate is critical to prevent precipitation.

    • The final solution will be 10 mM in a 10% Ethanol/water mixture.

    • Crucial Final Step: As with pH adjustment, verify that the final concentration of the co-solvent in your experimental system is low enough to be tolerated and does not interfere with the assay.

G cluster_0 Mechanism: pH Adjustment cluster_1 Mechanism: Co-Solvent Addition ph_start Poorly Soluble Compound (B) H₂O ph_process Add Acid (H⁺) ph_start:f0->ph_process Protonation ph_end Soluble Salt (BH⁺) H₂O ph_process->ph_end:f0 co_start Poorly Soluble Compound H₂O co_process Add Co-solvent (e.g., EtOH) co_start:f0->co_process Polarity Reduction co_end Solubilized Compound H₂O/EtOH Mixture co_process->co_end:f0

Caption: Comparison of pH adjustment and co-solvent solubilization mechanisms.

Section 4: Advanced Solubilization Techniques

If primary methods are insufficient or incompatible with your experimental system, advanced formulation strategies can be employed.

Q5: When should I consider using surfactants, and what is the protocol?

A5: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into micelles in water. These micelles have a hydrophobic core and a hydrophilic shell. The poorly soluble compound partitions into the hydrophobic core, effectively creating a nano-sized "droplet" that is dispersible in the aqueous phase.[10][11] This is particularly useful when you need to achieve higher concentrations without using high levels of co-solvents.

Experimental Protocol: Surfactant-based Formulation

  • Objective: To prepare a 10 mM formulation using Polysorbate 80 (Tween® 80).

  • Materials:

    • 1-Benzylpiperidine-3-carbonitrile

    • Polysorbate 80

    • Ultrapure water

  • Procedure:

    • Prepare a 10% (w/v) stock solution of Polysorbate 80 in water.

    • In a new tube, weigh out 2.0 mg of 1-Benzylpiperidine-3-carbonitrile.

    • Add a small volume of the 10% Polysorbate 80 stock (e.g., 200 µL). Vortex or sonicate until the compound is fully wetted and dispersed, forming a slurry.

    • Gradually add ultrapure water (e.g., 800 µL) while continuously vortexing.

    • Allow the solution to mix for 15-30 minutes to ensure micelle formation and equilibration. The solution may appear slightly hazy, which is normal for micellar formulations. The final concentration will be 10 mM in 2% Polysorbate 80.

Q6: How do cyclodextrins work, and how can I prepare a formulation?

A6: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12][13] They can encapsulate the hydrophobic parts of a guest molecule—in this case, likely the benzyl group—forming a "host-guest" inclusion complex.[14][15] This complex masks the hydrophobic region from water, dramatically increasing the apparent solubility of the compound.[16][17] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used due to its high water solubility and low toxicity.

Experimental Protocol: Cyclodextrin Inclusion Complex

  • Objective: To prepare a 10 mM formulation using HP-β-CD.

  • Materials:

    • 1-Benzylpiperidine-3-carbonitrile

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Ultrapure water

  • Procedure:

    • Prepare a 20% (w/v) solution of HP-β-CD in ultrapure water. This may require some gentle warming and stirring.

    • Weigh 2.0 mg of 1-Benzylpiperidine-3-carbonitrile and add it directly to 1.0 mL of the 20% HP-β-CD solution.

    • Seal the container and mix vigorously (vortex) at room temperature. For optimal complexation, this mixture should be agitated (e.g., on a shaker or rotator) for several hours or even overnight.

    • After mixing, centrifuge the solution at high speed (e.g., >10,000 x g) for 10 minutes to pellet any remaining, un-complexed material.

    • Carefully collect the supernatant. This contains the solubilized 1-Benzylpiperidine-3-carbonitrile/HP-β-CD complex. The concentration should be confirmed analytically (see FAQ).

Section 5: Strategy Selection Guide

Q7: How do I choose the best solubilization strategy for my experiment?

A7: The optimal strategy depends on your specific experimental context, including the required concentration, the biological system (in vitro vs. in vivo), and potential interferences.

G start Start: Need to Solubilize 1-Benzylpiperidine-3-carbonitrile ph_check Is an acidic pH (e.g., 3-5) acceptable for your stock solution? start->ph_check cosolvent_check Is a low percentage (e.g., <5%) of an organic co-solvent acceptable in your final assay volume? ph_check->cosolvent_check No use_ph Use pH Adjustment (Protocol 3.1) ph_check->use_ph Yes advanced_check Are higher concentrations needed or are primary methods failing? cosolvent_check->advanced_check No use_cosolvent Use Co-solvents (Protocol 3.2) cosolvent_check->use_cosolvent Yes use_cyclodextrin Use Cyclodextrins (Protocol 4.2) Good for in vivo, low interference. advanced_check->use_cyclodextrin Yes use_surfactant Use Surfactants (Protocol 4.1) High capacity, but check for assay interference. advanced_check->use_surfactant Yes

Caption: Decision-making flowchart for selecting a solubilization strategy.

Table 3: Comparison of Solubilization Strategies

StrategyProsConsBest For...
pH Adjustment Simple, effective for this molecule, uses minimal excipients.Stock solution is acidic; may precipitate upon dilution in neutral buffers.Initial in vitro screening where buffer capacity is high.
Co-solvents Easy to prepare, wide range of options, generally effective at low concentrations.Potential for solvent toxicity or off-target effects; risk of precipitation upon dilution.In vitro assays where the final solvent concentration is very low (<0.5%).
Surfactants High solubilization capacity, can create stable formulations.Micelles can interfere with some biological assays; potential for cell lysis at high concentrations.Formulations requiring high drug loads; oral delivery systems.
Cyclodextrins Low toxicity, high biocompatibility, minimal assay interference.More complex preparation, may not be as effective for all molecules, can be expensive.In vivo studies, cell-based assays, and when minimizing excipient interference is critical.

Section 6: Frequently Asked Questions (FAQs)

Q8: My compound precipitated when I diluted my stock solution (made with a co-solvent or pH adjustment) into my aqueous buffer. What is happening?

A8: This is a common issue known as "fall-out." Your stock solution is a thermodynamically stable state, but when you dilute it into a fully aqueous environment, the concentration of the solubilizing agent (co-solvent or acid) drops dramatically. The solution can no longer support the high concentration of your compound, and it precipitates out. Solution:

  • Lower the Stock Concentration: Prepare a more dilute stock solution.

  • Increase Excipient in Final Medium: Add a small, tolerable amount of the co-solvent or surfactant to your final buffer to maintain solubility.

  • Change Method: Switch to a more robust method like cyclodextrin complexation, which forms a more stable complex that is less prone to dilution-induced precipitation.

Q9: How can I confirm the final concentration of my solubilized formulation?

A9: You should never assume that 100% of the weighed compound has dissolved, especially with advanced methods. The most reliable way to determine the concentration is through an analytical technique like High-Performance Liquid Chromatography with UV detection (HPLC-UV). Brief Protocol:

  • Prepare a standard curve using serial dilutions of your compound in a strong organic solvent (e.g., acetonitrile or methanol) where solubility is not an issue.

  • Filter your final aqueous formulation through a 0.22 µm filter (use a filter material compatible with your excipients, e.g., PTFE for organic solvents) to remove any undissolved particulates.

  • Analyze the filtered sample by HPLC and quantify the concentration against your standard curve. Analytical methods for similar piperazine compounds often use GC-MS or HPLC.[18][19][20]

Q10: What is the long-term stability of these solubilized formulations?

A10: The stability depends on the method used.

  • pH-adjusted and Co-solvent solutions: These should generally be prepared fresh daily. They can be prone to precipitation over time, especially if stored at lower temperatures.

  • Surfactant and Cyclodextrin formulations: These are often more stable and can sometimes be stored for longer periods (e.g., days to weeks) at 4°C. However, stability is compound-specific and must be experimentally determined. Always check for signs of precipitation or cloudiness before use.

References

  • Pipzine Chemicals. (n.d.). 1-Benzyl-4-(phenylamino)piperidine-4-carbonitrile Detailed Information.
  • ChemBK. (2024). 1-N-BENZYL-3-HYDROXY-PIPERIDINE.
  • Pipzine Chemicals. (n.d.). 1-Benzyl-3-hydroxypiperidine-3-carbonitrile.
  • National Center for Biotechnology Information. (n.d.). 1-Benzylpiperidine. PubChem Compound Summary for CID 76190.
  • National Center for Biotechnology Information. (n.d.). 1-Benzylpiperidine-4-carbonitrile. PubChem Compound Summary for CID 793383.
  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility.
  • Lindman, B., et al. (n.d.). Surfactants modify the release from tablets made of hydrophobically modified poly (acrylic acid). PubMed Central.
  • Popa, M., et al. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central.
  • BLD Pharm. (n.d.). 91820-96-1|1-Benzylpiperidine-3-carbonitrile.
  • Olatunji, I. (2025). Formulation strategies for poorly soluble drugs.
  • PRAMUAL, S., et al. (2024).
  • BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
  • Google Patents. (n.d.). WO1995024893A1 - Delivery systems for hydrophobic drugs.
  • Savjani, K. T., et al. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PubMed Central.
  • MDPI. (n.d.). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends.
  • Google Patents. (n.d.). US2145803A - Processes of separating nitrile-hydrocarbon mixtures by means of amines.
  • ResearchGate. (n.d.). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations | Request PDF.
  • International Journal of Pharmaceutical and Phytopharmacological Research. (2024).
  • ACS Publications. (2025). Impact of Surfactants as Formulation Additives and Media Components on the Performance of Amorphous Solid Dispersions | Crystal Growth & Design.
  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
  • Chemistry LibreTexts. (2023). Preparation of Nitriles.
  • SWGDrug. (2005). BENZYLPIPERAZINE.
  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • ScienceAsia. (2020). Cyclodextrin inclusion complexation and pharmaceutical applications.
  • CompoundingToday.com. (n.d.). pH Adjusting Database.
  • PubMed. (2013). Direct preparation of nitriles from carboxylic acids in continuous flow.
  • BenchChem. (n.d.). solubility issues of N-benzyl-N',N''-diphenylguanidine in common solvents.
  • PubMed. (n.d.). Combined effect of complexation and pH on solubilization.
  • PubMed Central. (n.d.). Solubilization techniques used for poorly water-soluble drugs.
  • ResearchGate. (2025). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs | Request PDF.
  • PCCA. (2022). The Role of Surfactants in Compounded Preparation.
  • Organic Chemistry Data. (2022).
  • ResearchGate. (2013). Surfactant in hydrophobic drugs.
  • UNODC. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
  • Chemistry Steps. (n.d.). Preparation of Nitriles.
  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
  • PubMed. (n.d.). Cyclodextrin complexes: Perspective from drug delivery and formulation.
  • National Center for Biotechnology Information. (n.d.). Table 7-1, Analytical Methods for Determining Benzidine in Biological Samples.
  • WuXi AppTec DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • Journal of Pharmacy & Pharmacognosy Research. (2023). Enhancing the solubility and dissolution rate of piperine via preparation of piperine–hydroxypropyl methylcellulose 2910 solid dispersion.
  • Chad's Prep. (2022). What Happens to Solubility When You Change the pH? (17.6) | General Chemistry.
  • OAText. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • RSC Publishing. (n.d.). Analytical Methods.
  • Sanjay Chemicals (India) Pvt. Ltd. (n.d.). PIPERIDINE.
  • National Center for Biotechnology Information. (n.d.). 1-Benzylpiperidine-4-carboxamide. PubChem Compound Summary for CID 783156.
  • National Center for Biotechnology Information. (n.d.). 4-Benzylpiperidine. PubChem Compound Summary for CID 31738.

Sources

Technical Support Center: A Researcher's Guide to Enhancing Blood-Brain Barrier Permeability of Benzylpiperidine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals dedicated to overcoming one of the most significant challenges in neurotherapeutics: delivering benzylpiperidine compounds across the blood-brain barrier (BBB). The N-benzylpiperidine motif is a versatile scaffold in medicinal chemistry, found in numerous CNS-active agents.[1] However, its physicochemical properties often present a formidable challenge to effective brain penetration.

This guide is designed to function as an interactive troubleshooting resource. It moves beyond simple protocols to explain the causality behind experimental choices and provides a logical framework for diagnosing and solving permeability issues.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses the foundational concepts essential for any CNS drug discovery program.

Question: What is the blood-brain barrier (BBB), and why is it so difficult to cross?

Answer: The blood-brain barrier is a dynamic and highly selective physiological shield that separates the circulating blood from the brain's extracellular fluid.[2] It is composed of specialized brain capillary endothelial cells connected by complex tight junctions, which are much more restrictive than those in peripheral capillaries.[3][4] This structure, supported by pericytes and astrocytes, severely limits the passive, paracellular movement of substances from the blood into the brain.[3][4] Its primary function is to protect the brain from toxins and pathogens while regulating the transport of essential nutrients.[3][5] Consequently, it is estimated that over 98% of small-molecule drugs are unable to cross the BBB in therapeutic concentrations, posing a major obstacle for treating CNS disorders.[5][6]

Question: What are the critical physicochemical properties that determine if a compound like a benzylpiperidine derivative can cross the BBB?

Answer: Several key properties, often referred to collectively in models like Lipinski's "Rule of Five," govern a molecule's ability to passively diffuse across the BBB.[7][8]

  • Lipophilicity (logP/logD): To cross the lipid-rich membranes of the endothelial cells, a compound must be sufficiently lipophilic.[3] The optimal range for logP is typically between 1.5 and 2.5.[7] However, excessive lipophilicity can be detrimental, leading to increased plasma protein binding, non-specific tissue binding, and greater susceptibility to metabolism and efflux.[3][8]

  • Molecular Weight (MW): Smaller is generally better. Most successful CNS drugs have a molecular weight under 400-500 Daltons (Da).[3][7] Permeability can decrease significantly as molecular weight increases.[7]

  • Polar Surface Area (PSA): PSA is a measure of the surface area of a molecule occupied by polar atoms. It correlates with hydrogen bonding capacity. A lower PSA is favorable for BBB penetration.

  • Hydrogen Bonding Capacity: The ability to form hydrogen bonds increases a compound's solvation in water, making it more difficult to partition into the lipid cell membrane.[3] Successful CNS drugs typically have fewer than 5 hydrogen bond donors and fewer than 10 acceptors.[7]

  • Charge/pKa: The basic nitrogen in the piperidine ring means that many benzylpiperidine derivatives are protonated and positively charged at physiological pH (7.4). Charged species have great difficulty crossing the BBB via passive diffusion. Modulating the pKa to reduce the proportion of the ionized form can be a key optimization strategy.[9]

Table 1: General Physicochemical Property Guidelines for CNS Drug Candidates

PropertyFavorable Range for BBB PermeabilityRationale
Molecular Weight (MW) < 400-500 Da[3][7]Smaller molecules more readily diffuse through the lipid bilayer.
Lipophilicity (logP) 1.5 - 2.5[7]Balances lipid solubility for membrane crossing with aqueous solubility for distribution.
Hydrogen Bond Donors < 5[7]Reduces polarity and the energy penalty of desolvation to enter the membrane.
Hydrogen Bond Acceptors < 10[7]Reduces polarity and the energy penalty of desolvation to enter the membrane.
Charge Neutral at pH 7.4Charged molecules are repelled by the lipid membrane and cannot passively diffuse.

Part 2: Troubleshooting Guides for Common Experimental Hurdles

This section is formatted to address specific problems you may encounter during your experiments, providing potential causes and a logical sequence of troubleshooting steps.

Issue 1: My benzylpiperidine compound has a high LogP (e.g., > 4.0) but shows very poor brain penetration in vivo (low Kp). What are the likely causes?

This is a common and frustrating scenario. High lipophilicity does not guarantee BBB penetration.[8]

  • Potential Cause 1: Active Efflux by Transporters. The compound may be a substrate for efflux transporters at the BBB, most notably P-glycoprotein (P-gp). These transporters act as "gatekeepers," actively pumping substrates out of the endothelial cells and back into the bloodstream.[9][10] Highly lipophilic compounds can sometimes be excellent substrates for P-gp.

  • Potential Cause 2: High Plasma Protein Binding (PPB). Only the unbound fraction of a drug in the plasma is free to cross the BBB.[11] Highly lipophilic compounds often bind extensively to plasma proteins like albumin. If the unbound fraction is very low, the effective concentration gradient driving diffusion into the brain will be minimal.

  • Potential Cause 3: Rapid Metabolism. The compound may be rapidly metabolized in the liver or even at the BBB itself, which possesses some metabolic activity. This reduces the concentration of the parent compound available to enter the brain.

Troubleshooting Workflow for High LogP / Low Permeability

Start Problem: High LogP, Low Kp Step1 Step 1: Determine Efflux Ratio (Caco-2 or MDCK-MDR1 Bidirectional Assay) Start->Step1 Result1 Efflux Ratio > 2? Step1->Result1 Conclusion1 Conclusion: Compound is a P-gp Substrate. Action: Initiate structural modifications to reduce efflux. Result1->Conclusion1 Yes Step2 Step 2: Measure Plasma Protein Binding (PPB) Result1->Step2 No Result2 Free Fraction < 1%? Step2->Result2 Conclusion2 Conclusion: High PPB limits brain exposure. Action: Modify structure to reduce lipophilicity or disrupt protein binding motifs. Result2->Conclusion2 Yes Step3 Step 3: Assess Metabolic Stability (Liver Microsome Assay) Result2->Step3 No Result3 Half-life < 30 min? Step3->Result3 Conclusion3 Conclusion: Compound is rapidly metabolized. Action: Identify and block metabolic hotspots (e.g., deuteration, fluorination). Result3->Conclusion3 Yes

Caption: Troubleshooting workflow for high lipophilicity but low brain penetration.

Issue 2: My in vitro PAMPA-BBB assay shows good permeability, but my in vivo results are poor. Why the discrepancy?

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based assay that models only passive diffusion.[12] A positive result is encouraging but incomplete.

  • Potential Cause 1: PAMPA Limitations. The PAMPA model lacks all biological transport mechanisms. It cannot identify compounds that are subject to active efflux (like P-gp substrates) or those that might use carrier-mediated uptake.[12][13]

  • Potential Cause 2: In Vivo Metabolism. As mentioned in Issue 1, the compound may be cleared too quickly in vivo to achieve a sufficient concentration for brain entry, a factor not measured in PAMPA.

  • Potential Cause 3: Lack of Influx Transporters. In some cases, a drug might rely on carrier-mediated transport (CMT) to enter the brain.[14] The PAMPA assay would not capture this mechanism and could underestimate the potential of compounds that are substrates for influx transporters like LAT1.

Recommended Next Steps:
  • Perform a Caco-2 or MDCK-MDR1 Bidirectional Assay: This is the critical next step to determine if your compound is an efflux substrate.[15] An efflux ratio (Papp B-A / Papp A-B) greater than 2 is a strong indicator of active efflux.[15]

  • Conduct a Metabolic Stability Assay: Use liver microsomes to determine the metabolic half-life of your compound. This will reveal if rapid clearance is the primary issue.

  • Re-evaluate Physicochemical Properties: Ensure the compound's properties are truly in the optimal range. In silico predictions can sometimes be inaccurate.[16][17]

Issue 3: My compound is confirmed to be a P-glycoprotein (P-gp) substrate. What structural modifications can I make to reduce efflux?

Reducing P-gp efflux is a central task in CNS medicinal chemistry. Several strategies have proven effective:

  • Reduce Hydrogen Bonding: Lowering the number of hydrogen bond donors is often correlated with reduced P-gp recognition.

  • Introduce Intramolecular Hydrogen Bonds: This strategy masks polar groups, effectively reducing the molecule's dynamic polar surface area and its interaction with the transporter.

  • Increase Rigidity: Adding conformational constraints (e.g., incorporating rings or triple bonds) can disrupt the optimal conformation required for P-gp binding.[9]

  • Modulate pKa: Lowering the pKa of the basic piperidine nitrogen can reduce the positive charge at physiological pH, which can sometimes decrease efflux.

  • Strategic Fluorination: Adding fluorine atoms can alter a molecule's electronic properties and conformation, potentially disrupting P-gp recognition.[9] It can also be used to block sites of metabolism.

Part 3: Key Experimental Protocols

Accurate and reproducible data is the foundation of any successful drug discovery project. Here are streamlined protocols for essential assays.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

This assay measures passive, transcellular permeability.

  • Objective: To determine the effective permeability (Pe) of a compound across an artificial lipid membrane mimicking the BBB.

  • Materials:

    • 96-well filter plates (e.g., PVDF membrane) - the "Acceptor" plate.

    • 96-well donor plates.

    • PAMPA lipid solution (e.g., Porcine Brain Polar Lipid Extract in dodecane).[12]

    • Phosphate Buffered Saline (PBS), pH 7.4.

    • Test compounds and controls (e.g., caffeine for high permeability, Lucifer yellow for low).

    • LC-MS/MS for concentration analysis.

  • Methodology:

    • Prepare Donor Plate: Add test and control compounds to the donor wells, dissolved in PBS (final DMSO concentration should be <1%).

    • Coat Filter Plate: Pipette 5 µL of the PAMPA lipid solution onto the filter of each well of the acceptor plate. Allow the solvent to evaporate.

    • Add Acceptor Buffer: Fill the wells of the acceptor plate with fresh PBS.

    • Create Sandwich: Carefully place the acceptor plate onto the donor plate, ensuring the membrane is in contact with the donor solution.

    • Incubate: Incubate the plate sandwich for 4-16 hours at room temperature with gentle shaking.

    • Sample Collection: After incubation, separate the plates. Collect samples from both the donor and acceptor wells.

    • Analysis: Determine the concentration of the compound in all samples using LC-MS/MS.

  • Data Analysis & Interpretation:

    • Calculate the effective permeability (Pe) using established equations that account for incubation time, membrane area, and well volume.

    • Compounds are often binned into high, medium, and low permeability categories based on their Pe values relative to controls.

Protocol 2: In Vivo Brain-to-Plasma Concentration Ratio (Kp) in Rodents

This is the gold-standard assay for measuring overall brain penetration in a living system.

  • Objective: To determine the ratio of a compound's concentration in the brain to its concentration in the plasma at a steady state or specific time point.

  • Materials:

    • Test compound formulated for administration (e.g., IV or PO).

    • Rodents (e.g., C57BL/6 mice or Sprague-Dawley rats).

    • Anesthesia.

    • Tools for blood collection (e.g., cardiac puncture) and brain harvesting.

    • Saline for perfusion.

    • Homogenizer for brain tissue.

    • LC-MS/MS for bioanalysis.

  • Methodology:

    • Dosing: Administer the compound to the animals at a defined dose and route.

    • Terminal Time Point: At a predetermined time point (e.g., 1 or 2 hours post-dose), anesthetize the animal.

    • Blood Collection: Collect a terminal blood sample via cardiac puncture into an anticoagulant tube. Centrifuge immediately to obtain plasma.

    • Perfusion: Perfuse the animal transcardially with cold saline to remove residual blood from the brain vasculature.[11] This step is critical to avoid overestimating brain concentration.

    • Brain Harvesting: Immediately dissect and harvest the whole brain. Weigh it.

    • Homogenization: Homogenize the brain tissue in a specific volume of buffer (e.g., PBS) to create a brain homogenate.

    • Sample Analysis: Determine the concentration of the compound in the plasma and the brain homogenate using a validated LC-MS/MS method.

  • Data Analysis & Interpretation:

    • Kp = C_brain / C_plasma

      • Where C_brain is the concentration in the brain (ng/g) and C_plasma is the concentration in plasma (ng/mL).

    • A Kp > 1 generally indicates good brain penetration. However, the target Kp value is project-dependent. It's also crucial to consider the unbound concentrations (Kp,uu), which corrects for plasma and brain tissue binding and is a more accurate measure of the free drug available to interact with its target.[18]

Part 4: Advanced Strategies & Visualizations

Beyond optimizing physicochemical properties for passive diffusion, several advanced strategies can be employed.

Advanced Drug Delivery Strategies
  • Carrier-Mediated Transport (CMT): This strategy involves designing the drug to be a substrate for an endogenous nutrient transporter at the BBB, such as the Large Neutral Amino Acid Transporter (LAT1) or the Glucose Transporter 1 (GLUT1).[19][20] This can facilitate the brain entry of more polar molecules.

  • Receptor-Mediated Transcytosis (RMT): For larger molecules, this is a primary strategy. The drug is attached to a ligand (e.g., a monoclonal antibody) that binds to a receptor on the endothelial cell surface, such as the transferrin receptor (TfR) or insulin receptor.[3][10][21] This binding triggers endocytosis, transport of the vesicle across the cell, and exocytosis into the brain interstitial fluid.[21]

  • Prodrugs: A chemically modified, inactive version of a drug can be designed to have better BBB penetration. Once in the brain, it is enzymatically converted to the active parent drug.[19]

Visualizing BBB Transport Mechanisms

Mechanisms of Transport Across the Blood-Brain Barrier cluster_0 Blood cluster_1 BBB Endothelial Cell cluster_2 Brain Blood Drug in Circulation Passive Passive Transcellular Diffusion Blood->Passive Lipophilic, Small MW CMT Carrier-Mediated Transport (CMT) Blood->CMT Nutrient-like Substrates RMT Receptor-Mediated Transcytosis (RMT) Blood->RMT Large Molecules, Antibodies tj1 Efflux P-gp Efflux (ATP-dependent) Brain Drug at CNS Target Passive->Brain CMT->Brain RMT->Brain Efflux->Blood Efflux Substrates tj1->Brain Paracellular (Highly Restricted) tj2

Caption: Key transport pathways across the blood-brain barrier.

References

  • Patsnap Synapse. (2025). What characteristics of compounds cross the blood-brain barrier?
  • Xiong, B., et al. (2021). Strategies for Structural Modification of Small Molecules to Improve Blood–Brain Barrier Penetration: A Recent Perspective. Journal of Medicinal Chemistry. [Link]

  • Faramarzi, S., et al. (2022). Development of QSAR models to predict blood-brain barrier permeability. Frontiers in Pharmacology. [Link]

  • Xiong, B., et al. (2021). Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective. Semantic Scholar. [Link]

  • Garg, P., & Verma, J. (2006). QSAR modeling of the blood-brain barrier permeability for diverse organic compounds. Journal of Pharmaceutical Sciences. [Link]

  • Xiong, B., et al. (2021). Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective. PubMed. [Link]

  • Sivandzade, F., & Cucullo, L. (2021). Physicochemical determinants of blood brain barrier penetrating molecules. Research Journal of Pharmacy and Technology. [Link]

  • Morales, J. F., et al. (2017). Current State and Future Perspectives in QSAR Models to Predict Blood- Brain Barrier Penetration in Central Nervous System Drug R&D. Mini-Reviews in Medicinal Chemistry. [Link]

  • Faramarzi, S., et al. (2022). Development of QSAR models to predict blood-brain barrier permeability. ScienceOpen. [Link]

  • Terstappen, G. C., et al. (2021). Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review. Molecules. [Link]

  • Cornelissen, F., et al. (2022). Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. Journal of Medicinal Chemistry. [Link]

  • Gabathuler, R. (2010). Pathways for Small Molecule Delivery to the Central Nervous System Across the Blood-Brain Barrier. Journal of Cerebral Blood Flow & Metabolism. [Link]

  • Pardridge, W. M. (1995). Drug delivery to brain and the role of carrier-mediated transport. Journal of Drug Targeting. [Link]

  • Liu, J., et al. (2019). Drug delivery strategies to enhance the permeability of the blood–brain barrier for treatment of glioma. Drug Delivery. [Link]

  • Faramarzi, S., et al. (2022). Development of QSAR models to predict blood-brain barrier permeability. OSTI.gov. [Link]

  • Pajouhesh, H., & Lenz, G. R. (2005). Molecular determinants of blood–brain barrier permeation. NeuroRx. [Link]

  • The Endocrine Disruption Exchange. (2025). How Does Molecular Size Affect a Chemical's Ability to Cross the Blood-Brain Barrier?
  • Linden, J. R., et al. (2020). In vivo Blood-brain Barrier Permeability Assays Using Clostridium perfringens Epsilon Toxin. Bio-protocol. [Link]

  • Ben-Zvi, A., et al. (2014). An In Vivo Blood-brain Barrier Permeability Assay in Mice Using Fluorescently Labeled Tracers. Journal of Visualized Experiments. [Link]

  • Cornelissen, F., et al. (2022). Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. Journal of Medicinal Chemistry. [Link]

  • Banks, W. A. (2009). The penetration of therapeutics across the blood-brain barrier: Classic case studies and clinical implications. Clinical Pharmacology & Therapeutics. [Link]

  • Li, H., et al. (2019). Optimization of Blood Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors Having a 2-Aminopyridine Scaffold. Journal of Medicinal Chemistry. [Link]

  • Shirasaka, Y., et al. (2020). Prediction of Drug Permeability Using In Vitro Blood–Brain Barrier Models with Human Induced Pluripotent Stem Cell-Derived Brain Microvascular Endothelial Cells. Journal of Pharmaceutical Sciences. [Link]

  • Thrippleton, M. J., et al. (2019). In vivo methods for imaging blood–brain barrier function and dysfunction. Journal of Cerebral Blood Flow & Metabolism. [Link]

  • Sivandzade, F., & Cucullo, L. (2018). In Vitro Blood–Brain Barrier Models: Current and Perspective Technologies. Journal of Pharmaceutical Sciences. [Link]

  • He, Z., et al. (2021). Design and Development of Nanomaterial-Based Drug Carriers to Overcome the Blood–Brain Barrier by Using Different Transport Mechanisms. Pharmaceutics. [Link]

  • Ben-Zvi, A., et al. (2017). An In Vivo Blood-brain Barrier Permeability Assay in Mice Using Fluorescently Labeled Tracers. Journal of Visualized Experiments. [Link]

  • Johnsen, K. B., et al. (2015). Blood-Brain Barrier Transport of Therapeutics via Receptor-Mediation. Journal of Pharmaceutical Sciences. [Link]

  • ResearchGate. (2025). Lipophilicity and Other Parameters Affecting Brain Penetration. [Link]

  • Linden, J. R., et al. (2020). In vivo Blood-brain Barrier Permeability Assays Using Clostridium perfringens Epsilon Toxin. Bio-protocol. [Link]

  • ResearchGate. (2026). Evaluation of in vitro brain penetration: optimized PAMPA and MDCKII-MDR1 assay comparison. [Link]

  • Bedi, K., et al. (2019). Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry. [Link]

  • Slideshare. (n.d.). caco-2 cell permeability, pampa membrane assays. [Link]

  • Tuma, P., & Hubbard, A. L. (2020). Smart Strategies for Therapeutic Agent Delivery into Brain across the Blood–Brain Barrier Using Receptor-Mediated Transcytosis. Biological and Pharmaceutical Bulletin. [Link]

  • Yasgar, A., et al. (2023). Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates. Frontiers in Chemistry. [Link]

  • Chen, Y., et al. (2024). Targeting Brain Drug Delivery with Macromolecules Through Receptor-Mediated Transcytosis. International Journal of Molecular Sciences. [Link]

  • He, Q., et al. (2018). Towards Improvements for Penetrating the Blood–Brain Barrier—Recent Progress from a Material and Pharmaceutical Perspective. Cells. [Link]

  • Di Stefano, M., et al. (2024). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Rahman, M. H., et al. (2022). Current Strategies to Enhance Delivery of Drugs across the Blood–Brain Barrier. Pharmaceutics. [Link]

  • da Silva, A. F., et al. (2023). Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease. Journal of Biomolecular Structure & Dynamics. [Link]

  • Singh, S., et al. (2024). N-Benzyl piperidine Fragment in Drug Discovery. ChemMedChem. [Link]

Sources

Technical Support Center: Mitigating Toxicity in 1-Benzylpiperidine-3-carbonitrile Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers working with 1-benzylpiperidine-3-carbonitrile analogs. This guide is designed to provide practical, field-proven insights into identifying and mitigating the toxicological liabilities associated with this chemical scaffold. Our approach is rooted in mechanistic understanding and predictive design to help you navigate common challenges in your drug development pipeline.

Frequently Asked Questions (FAQs)

This section addresses high-level questions researchers frequently encounter when dealing with the toxicity profiles of piperidine-based compounds.

Q1: What are the primary metabolic pathways that lead to toxicity in 1-benzylpiperidine analogs?

The toxicity of these analogs is often linked to their metabolism, primarily mediated by Cytochrome P450 (CYP) enzymes in the liver.[1] Key pathways of concern include:

  • N-debenzylation: Cleavage of the benzyl group can produce a piperidine intermediate. While this can be a detoxification pathway, the resulting secondary amine may have its own pharmacological or toxicological profile.

  • Piperidine Ring Oxidation: The piperidine ring itself can be oxidized at various positions, potentially leading to the formation of reactive iminium ions. These electrophilic species can covalently bind to cellular macromolecules like proteins and DNA, leading to cytotoxicity.

  • Aromatic Hydroxylation: The benzyl group can be hydroxylated on the phenyl ring. Depending on the substitution pattern, this can sometimes lead to the formation of reactive quinone-type metabolites.

  • Nitrile Group Metabolism: While the nitrile group is often metabolically robust, it can, in some contexts, be hydrolyzed to a carboxylic acid or reduced.[2] The primary concern is its potential to be metabolized to release cyanide, although this is generally a minor pathway for most drug-like molecules unless the nitrile is activated.[2]

Q2: My lead compound shows high cytotoxicity. What is the most logical first step in structural modification?

When significant cytotoxicity is observed, the initial focus should be on identifying and blocking the most likely metabolic "hotspots." A pragmatic first step is to investigate the stability of the N-benzyl group. N-dealkylation is a common metabolic route for many piperidine-containing drugs.[3]

Recommended Action: Synthesize analogs where the benzylic position is modified. For example, introducing a methyl group on the benzylic carbon (α-methylbenzyl) can sterically hinder N-dealkylation. Alternatively, replacing the benzyl group with a different, less metabolically labile N-substituent can be explored.

Q3: How can I reduce the potential for piperidine ring oxidation?

Blocking the sites of oxidation on the piperidine ring is a key strategy. The positions adjacent (alpha) to the nitrogen are particularly susceptible.

Recommended Action:

  • Introduce Steric Hindrance: Placing small alkyl groups (e.g., methyl) on the carbons adjacent to the nitrogen can prevent enzymatic oxidation at those sites.[3]

  • Fluorination: Strategic placement of fluorine atoms, particularly adjacent to the nitrogen, can block metabolism at that position due to the strength of the C-F bond.

  • Bioisosteric Replacement: In some cases, replacing the piperidine with a less metabolically active ring system, such as a spirocyclic system, can improve stability and reduce toxicity.[3]

Q4: Is the nitrile group a liability? What are some common bioisosteric replacements?

The nitrile group is a versatile functional group in drug design, often used to improve physicochemical properties and act as a hydrogen bond acceptor.[4] However, it can be a potential liability. Bioisosteric replacement is a powerful strategy to mitigate this risk while retaining desired biological activity.[5][6]

Recommended Action: Synthesize and test analogs where the nitrile group (-CN) is replaced with other small, polar, non-ionizable groups.

BioisostereRationalePotential Advantages
Oxadiazole Mimics the size, shape, and hydrogen bonding capacity of the nitrile.Generally more metabolically stable.
Tetrazole Often considered a bioisostere for a carboxylic acid, but can also replace a nitrile. It is acidic.Can introduce new interactions and improve solubility.
Trifluoromethyl (-CF3) Can act as a bioisostere for groups like nitro or even halogens.Can improve metabolic stability and binding affinity.[7]
Small Amides (-CONH2) Can act as a hydrogen bond donor and acceptor.May improve solubility and introduce new binding interactions.

Troubleshooting Guides

This section provides structured guidance for specific experimental issues.

Issue 1: High Levels of Reactive Metabolites Detected in Human Liver Microsome (HLM) Assays
  • Symptom: Your assay (e.g., glutathione trapping) shows significant formation of adducts, indicating the generation of electrophilic intermediates.

  • Probable Cause: This is often due to the formation of an iminium ion from the oxidation of the piperidine ring.

  • Recommended Workflow:

G cluster_0 Troubleshooting: Reactive Metabolite Formation start High Reactive Metabolites Detected q1 Is the Piperidine Ring Substituted at C2 or C6? start->q1 action1 Synthesize Analogs with C2/C6 Methyl or Fluoro Groups q1->action1 No q2 Is N-debenzylation a major metabolic route? q1->q2 Yes end_node Re-run HLM Assay action1->end_node action2 Replace Benzyl with Pyridylmethyl or other Heteroaromatic Methyl Groups q2->action2 Yes q2->end_node No action2->end_node

Caption: Workflow for addressing reactive metabolite formation.

Issue 2: Poor In Vivo Efficacy Despite Good In Vitro Potency, Suggesting Rapid Metabolism
  • Symptom: The compound is potent in enzymatic or cell-based assays but fails to show significant effects in animal models. Pharmacokinetic analysis reveals a short half-life.

  • Probable Cause: The compound is likely a substrate for rapid metabolism by CYP enzymes. The most labile sites are often the benzylic carbon and the unsubstituted carbons on the piperidine ring.

  • Recommended Workflow:

G cluster_1 Troubleshooting: Poor Metabolic Stability start Poor In Vivo PK Profile (Short Half-Life) action1 Perform Metabolite ID Studies to find 'soft spots' start->action1 q1 Is Benzyl Ring Hydroxylation Observed? action1->q1 action2 Introduce Electron-Withdrawing Groups (e.g., F, Cl, CF3) on Benzyl Ring q1->action2 Yes q2 Is Piperidine Ring Oxidation Observed? q1->q2 No end_node Re-evaluate In Vivo PK action2->end_node action3 Block Oxidation Sites with Methyl or Fluoro Groups q2->action3 Yes q2->end_node No action3->end_node

Caption: Workflow for improving metabolic stability.

Experimental Protocols

Protocol 1: Assessing Metabolic Stability and Reactive Metabolite Formation

This protocol provides a general framework for evaluating your analogs using human liver microsomes.

Objective: To determine the metabolic stability (half-life, intrinsic clearance) and to trap potential reactive metabolites.

Materials:

  • Test compound (10 mM stock in DMSO)

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL

  • NADPH regenerating system (e.g., Promega NADPH-Regeneration System)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Glutathione (GSH), 1 M stock

  • Acetonitrile (ACN) with 0.1% formic acid (for quenching)

  • Control compound with known metabolic profile (e.g., Verapamil)

Procedure:

  • Prepare Incubation Mixture: In a microcentrifuge tube on ice, prepare the master mix (per reaction):

    • Phosphate Buffer (pH 7.4): 175 µL

    • HLM (20 mg/mL): 5 µL (final concentration 0.5 mg/mL)

    • Test Compound (from 10 mM stock): 2 µL (final concentration 1 µM)

    • For reactive metabolite trapping, add GSH to a final concentration of 5 mM.

  • Pre-incubation: Pre-warm the mixture at 37°C for 5 minutes.

  • Initiate Reaction: Add 20 µL of the NADPH regenerating system to start the reaction.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw a 25 µL aliquot of the reaction mixture.

  • Quench Reaction: Immediately add the aliquot to a tube containing 75 µL of ice-cold ACN with an internal standard.

  • Sample Processing: Vortex the quenched samples and centrifuge at 14,000 rpm for 10 minutes to pellet the protein.

  • Analysis: Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.

    • For Stability: Monitor the disappearance of the parent compound over time.

    • For Trapping: Search for the mass of the expected GSH adduct (Parent Mass + 305.0678 Da).

Data Analysis:

  • Plot the natural log of the peak area ratio (compound/internal standard) versus time.

  • The slope of the line (k) is the elimination rate constant.

  • Calculate the half-life (t½) = 0.693 / k.

Visualizing the General Metabolic Pathway

G cluster_main Potential Metabolic Fates of 1-Benzylpiperidine-3-carbonitrile cluster_pathways cluster_products Parent Parent Compound N_Dealk N-Debenzylation Parent->N_Dealk CYP450 Ring_Ox Piperidine Ring Oxidation Parent->Ring_Ox CYP450 Aro_Hydrox Aromatic Hydroxylation Parent->Aro_Hydrox CYP450 Piperidine_Met Piperidine Metabolite N_Dealk->Piperidine_Met Iminium Reactive Iminium Ion Ring_Ox->Iminium Phenol_Met Phenolic Metabolite Aro_Hydrox->Phenol_Met GSH_Adduct GSH Adduct (Detoxified) Iminium->GSH_Adduct + GSH Protein_Adduct Protein Adduct (Toxicity) Iminium->Protein_Adduct + Protein

Caption: Key metabolic pathways leading to potentially toxic intermediates.

References

  • Bioisosteric Replacements. (2021). Cambridge MedChem Consulting. [Link][5]

  • What is the role of bioisosterism in drug design? (2024). Patsnap Synapse. [Link][6]

  • Application of Nitrile in Drug Design. (2012). Chinese Journal of Organic Chemistry. [Link][4]

  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. (2021). MDPI. [Link][8]

  • Synthesis and SAR of analogues of the M1 allosteric agonist TBPB. Part I. Exploration of alternative benzyl and privileged structure moieties. (2011). PubMed Central. [Link][9]

  • Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. (2023). Università di Pisa. [Link][10]

  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. (2024). PubMed Central. [Link][11]

  • Piperidine | C5H11N. PubChem. [Link][12]

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (2010). PubMed Central. [Link][2]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2024). PubMed. [Link][3]

  • The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. (2019). ACS Publications. [Link][7]

  • 1-Benzylpiperidine | C12H17N. PubChem. [Link][13]

  • Antioxidant potential of piperidine containing compounds - A short review. (2018). ResearchGate. [Link][14]

  • Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. (2022). Dalton Transactions. [Link][1]

Sources

Technical Support Center: Stereochemical Integrity in Chiral Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request.

A Guide for Researchers and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Welcome to our technical support center. This guide is designed to provide you, our fellow scientists and researchers, with in-depth, field-proven insights into a critical challenge in medicinal chemistry: preventing racemization during the synthesis of chiral piperidines. The piperidine scaffold is a cornerstone of modern drug discovery, and maintaining its stereochemical purity is paramount for achieving desired efficacy and safety profiles.[1][2] This document moves beyond simple protocols to explain the why behind the how, empowering you to troubleshoot and optimize your synthetic routes effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured to address the specific issues you are most likely to encounter during your experiments. We will explore the root causes of racemization and provide actionable, evidence-based solutions.

Q1: What are the fundamental mechanisms that cause racemization in chiral piperidine derivatives?

A1: Understanding the underlying mechanism is the first step to prevention. Two primary pathways are responsible for the loss of stereochemical integrity:

  • Direct Enolization (or Enolate Formation): This is the most common pathway for racemization at a carbon atom adjacent (alpha) to a carbonyl group or a similar activating group. A base can abstract the acidic proton at the chiral α-carbon.[3] This process forms a planar, achiral enolate intermediate. Subsequent protonation of this intermediate can occur from either face with equal probability, leading to a racemic mixture.[3] This is a significant concern for intermediates like piperidone derivatives or piperidine-carboxylic esters.

  • Oxazolone (Azlactone) Formation: This mechanism is specific to N-acylated piperidine-2-carboxylic acids, which are structurally analogous to α-amino acids. During the activation of the carboxylic acid for amide bond formation (e.g., with a carbodiimide), an intramolecular cyclization can occur. The nitrogen acyl group attacks the activated carboxyl, forming a planar, achiral oxazolone intermediate.[4][5] The proton at the Cα position of this intermediate is highly acidic and rapidly equilibrates, scrambling the stereocenter.[6] Subsequent attack by an amine nucleophile opens the ring, yielding a racemized peptide or amide product.

Racemization_Mechanisms cluster_0 Direct Enolization cluster_1 Oxazolone Formation A Chiral α-Carbon (S-enantiomer) B Planar Achiral Enolate A->B + Base - H+ C Racemic Mixture (S and R) B->C + H+ D N-Acyl Piperidine- 2-Carboxylic Acid E Planar Achiral Oxazolone D->E Activation & Cyclization F Racemized Product E->F + Nucleophile Troubleshooting_Workflow Start Racemization Detected in Final Product Check_Start Confirm ee% of Starting Material Start->Check_Start SM_OK Starting Material is Enantiopure Check_Start->SM_OK Yes SM_Bad Starting Material is Racemized. Re-synthesize. Check_Start->SM_Bad No Locate_Step At which step does racemization occur? SM_OK->Locate_Step Deprotection N-Deprotection Step Locate_Step->Deprotection Deprotection Coupling Coupling Step (Amide Formation) Locate_Step->Coupling Coupling Other Other Reaction (e.g., Alkylation) Locate_Step->Other Other Solve_Deprotection Implement Milder Conditions: - HCl/Dioxane for Boc - DBU/Piperazine for Fmoc - Lower Temperature Deprotection->Solve_Deprotection Solve_Coupling Implement Low-Racemization Protocol: - Use HATU/HOAt - Use Stoichiometric DIPEA - Couple at 0 °C Coupling->Solve_Coupling Solve_Other Re-evaluate Conditions: - Lower Temperature - Use Less Basic Reagents - Change Solvent Other->Solve_Other End Verify ee% of Product Solve_Deprotection->End Solve_Coupling->End Solve_Other->End

Sources

Validation & Comparative

Comparing biological activity of 1-Benzylpiperidine-3-carbonitrile vs 4-carbonitrile isomer

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Divergence

In the high-stakes arena of fragment-based drug discovery (FBDD), the 1-benzylpiperidine moiety is a "privileged structure"—a molecular framework capable of providing ligands for diverse receptors. However, the position of the nitrile group—3-carbonitrile (meta) versus 4-carbonitrile (para) —is not merely a structural nuance; it is a functional fork in the road that dictates the biological trajectory of the molecule.

  • 1-Benzylpiperidine-4-carbonitrile (4-CN): The linear vector. It is the primary gateway to Acetylcholinesterase (AChE) inhibitors (e.g., Donepezil class) and high-affinity Sigma-1 receptor ligands. Its geometry allows for deep penetration into hydrophobic catalytic gorges.

  • 1-Benzylpiperidine-3-carbonitrile (3-CN): The chiral/kinked vector. It is the critical precursor for Nipecotic acid derivatives , leading to GABA uptake inhibitors (e.g., Tiagabine). Its geometry mimics the folded conformation of neurotransmitters like GABA.

This guide objectively compares these two isomers based on their physicochemical properties, downstream pharmacological potential, and experimental validation protocols.

Physicochemical & Structural Analysis

The biological activity of these isomers is governed by their 3D spatial vectors. The nitrile group acts as a "handle" for further functionalization, but its position defines the shape of the resulting pharmacophore.

Feature1-Benzylpiperidine-4-carbonitrile1-Benzylpiperidine-3-carbonitrile
Symmetry Achiral (Plane of symmetry)Chiral (Enantiomers exist)
Vector Geometry Linear (

projection from N-benzyl axis)
Bent/Angular (

projection)
Electronic Effect Inductive withdrawal (less impact on N-basicity)Inductive withdrawal (closer to N, reduces pKa)
Primary Target Class AChE Inhibitors, Sigma-1 LigandsGABA Transporter (GAT-1) Inhibitors
Key Drug Analog Donepezil (Aricept)Tiagabine (Gabitril)
Structural Logic Diagram

The following diagram illustrates how the isomer choice dictates the downstream therapeutic area.

ScaffoldDivergence Start 1-Benzylpiperidine Scaffold Iso4 4-Carbonitrile Isomer (Linear Vector) Start->Iso4 Para-subst. Iso3 3-Carbonitrile Isomer (Angular Vector) Start->Iso3 Meta-subst. Inter4 4-Aminomethyl / 4-Formyl Derivatives Iso4->Inter4 Reduction/Hydrolysis Inter3 Nipecotic Acid Derivatives Iso3->Inter3 Hydrolysis Target4A Target: AChE (Donepezil-like) Inter4->Target4A Dual-site binding Target4B Target: Sigma-1 Receptor (Neuroprotection) Inter4->Target4B Hydrophobic fit Target3A Target: GAT-1 (Tiagabine-like) Inter3->Target3A GABA mimicry Target3B Target: Muscarinic M1 (Allosteric Modulators) Inter3->Target3B Conformational fit

Figure 1: Divergent synthesis pathways. The 4-isomer facilitates linear extension for deep pockets (AChE), while the 3-isomer provides the "kink" necessary for transporter recognition (GAT-1).

Pharmacological Performance Comparison

A. Sigma Receptor Affinity (Neuroprotection & CNS)

The 1-benzylpiperidine moiety is a classic pharmacophore for the Sigma-1 receptor (


R). The receptor binding pocket is a long, hydrophobic tunnel.
  • 4-Carbonitrile Performance: The 4-substituted derivatives generally exhibit superior affinity (

    
     nM). The linear arrangement allows the benzyl group to anchor in one hydrophobic region while the 4-substituent extends towards the second hydrophobic region (Glu172 interaction).
    
  • 3-Carbonitrile Performance: The 3-substituted derivatives often show reduced affinity or altered selectivity (

    
     vs 
    
    
    
    ). The "bent" shape can cause steric clash within the narrow
    
    
    binding tunnel, preventing the optimal "linear" conformation required for high-affinity binding.
B. Acetylcholinesterase (AChE) Inhibition

AChE inhibitors like Donepezil function by spanning the entire active site gorge of the enzyme, connecting the peripheral anionic site (PAS) with the catalytic anionic site (CAS).

  • 4-Carbonitrile (Winner): This isomer is the essential precursor. The 4-position allows for the synthesis of a "molecular ruler"—a linker of precise length that connects the benzylpiperidine (PAS binder) to the active site warhead.

  • 3-Carbonitrile: Derivatives derived from this isomer typically fail to span the gorge effectively due to the angular geometry, resulting in micromolar (

    
    ) rather than nanomolar activity.
    
C. GABA Uptake Inhibition (GAT-1)

The GABA transporter requires a specific amino-acid mimicry.

  • 3-Carbonitrile (Winner): Hydrolysis of this nitrile yields N-benzyl-nipecotic acid . Nipecotic acid is a potent inhibitor of GABA uptake.[1] The 3-position is critical because it mimics the folded conformation of GABA.

  • 4-Carbonitrile: Hydrolysis yields isonipecotic acid derivatives, which are generally inactive at GAT-1 because the carboxylate and amine are too far apart (linear) to mimic the GABA pharmacophore.

Experimental Protocols

To validate the activity of these scaffolds in your own lab, use the following self-validating protocols.

Protocol 1: Sigma-1 Receptor Radioligand Binding Assay

Purpose: To determine the affinity (


) of the nitrile derivatives.
  • Tissue Preparation: Use Guinea pig brain membranes (rich in

    
     receptors). Homogenize in 50 mM Tris-HCl (pH 7.4).
    
  • Ligand: Use

    
     (highly selective 
    
    
    
    agonist) at 3 nM concentration.
  • Incubation:

    • Mix: 100

      
       Membrane prep + 50 
      
      
      
      Radioligand + 50
      
      
      Test Compound (4-CN or 3-CN derivative).
    • Incubate at 37°C for 120 minutes . (Note: Long equilibrium time is crucial for hydrophobic ligands).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine (reduces non-specific binding).

  • Data Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
    • Validation Check: Haloperidol should be used as a positive control (

      
       nM).
      
Protocol 2: Ellman’s Assay for AChE Inhibition

Purpose: To screen for Donepezil-like activity (relevant for 4-CN derivatives).

  • Reagents: Acetylthiocholine iodide (substrate), DTNB (Ellman's reagent), Electric eel AChE (enzyme).

  • Workflow:

    • Dissolve test compounds in DMSO (Final conc < 1%).

    • Add 150

      
       0.1 M Phosphate buffer (pH 8.0).
      
    • Add 20

      
       Test Compound solution.
      
    • Add 20

      
       Enzyme solution (0.2 U/mL). Incubate 5 min.
      
    • Add 10

      
       DTNB/Substrate mix.
      
  • Measurement: Monitor absorbance at 412 nm for 5 minutes (kinetic mode).

  • Causality: The 4-CN derivative (after reduction to amine) should show dose-dependent inhibition. The nitrile itself may show weak inhibition but serves primarily as the scaffold control.

Synthesis & Workflow Visualization

The following diagram details the experimental logic flow for characterizing these compounds.

Workflow Sample Test Compound (3-CN vs 4-CN Isomer) Branch1 Assay 1: Sigma-1 Binding Sample->Branch1 Branch2 Assay 2: AChE Inhibition Sample->Branch2 Branch3 Assay 3: GABA Uptake Sample->Branch3 Result1 High Affinity expected for 4-Isomer Derivatives Branch1->Result1 [3H]-Pentazocine Displacement Result2 High Potency expected for 4-Isomer Derivatives Branch2->Result2 Ellman's Method Result3 High Potency expected for 3-Isomer Derivatives Branch3->Result3 [3H]-GABA Uptake (Synaptosomes)

Figure 2: Screening workflow. Note the orthogonal expected results: 4-isomers dominate AChE/Sigma assays, while 3-isomers dominate GABA assays.

References

  • Sigma Receptor Affinity & SAR

    • Title: Structure-affinity relationships of sigma receptor ligands.[2]

    • Source: Journal of Medicinal Chemistry.
    • Context: Establishes the requirement for N-benzylpiperidine pharmacophore and the impact of 4-substitution on hydrophobic pocket binding.
    • URL:[Link]

  • AChE Inhibitor Design (Donepezil Class)

    • Title: Synthesis and structure-activity relationships of 1-benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)
    • Source: Journal of Medicinal Chemistry.
    • Context: Defines the 1-benzylpiperidine-4-yl moiety as the critical scaffold for spanning the AChE gorge.
    • URL:[Link]

  • GABA Uptake Inhibitors (Tiagabine Class)

    • Title: Nipecotic acid derivatives as GABA uptake inhibitors.[1][3]

    • Source: European Journal of Medicinal Chemistry.
    • Context: Demonstrates the necessity of the 3-substitution (nipecotic acid core)
    • URL:[Link]

  • Synthetic Utility of Nitriles

    • Title: The Versatility of 4-Amino-1-benzylpiperidine-4-carbonitrile in Synthesis.
    • Source: NBInno Technical Notes.
    • Context: Details the chemical reactivity of the nitrile group in these specific isomers.
    • URL:[Link]

Sources

Comparative analysis of different synthetic routes to 1-Benzylpiperidine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of synthetic routes to 1-Benzylpiperidine-3-carbonitrile (also known as 1-benzylnipecotonitrile). It is designed for medicinal chemists and process engineers selecting the optimal pathway based on scale, purity requirements, and available starting materials.

Executive Summary

1-Benzylpiperidine-3-carbonitrile is a critical intermediate in the synthesis of neuroactive compounds, including Acetylcholinesterase (AChE) inhibitors and serotonin transporter ligands. Its synthesis typically hinges on the functionalization of the piperidine nitrogen or the construction of the nitrile group.

This guide analyzes three primary methodologies:

  • Direct Alkylation (SN2): The industrial standard for cost-efficiency.

  • Reductive Amination: The preferred route for bench-scale medicinal chemistry due to mild conditions.

  • Amide Dehydration: A specialized route utilized when starting from nipecotamide derivatives.

Quick Comparison Matrix
MetricRoute 1: Direct AlkylationRoute 2: Reductive AminationRoute 3: Amide Dehydration
Primary Reagents Benzyl chloride/bromide, Base (

)
Benzaldehyde, STAB/NaBH

SOCl

or POCl

Yield Potential High (90-95%)High (85-90%)Moderate (60-80%)
Atom Economy HighModerate (Boron waste)Low (PO

waste)
Safety Profile Low (Lachrymators, potential exotherms)High (No alkyl halides)Low (Corrosive/Toxic reagents)
Scalability Excellent (Industrial preferred)Good (Reagent cost limits multi-kg)Moderate (Quench exotherms)

Detailed Technical Analysis

Route 1: Direct N-Alkylation (Nucleophilic Substitution)

This pathway involves the nucleophilic attack of the secondary amine of 3-cyanopiperidine (nipecotonitrile) on a benzyl halide. It is the most direct method but requires careful control of stoichiometry to prevent quaternary ammonium salt formation.

  • Mechanism: S

    
    2 Substitution.[1]
    
  • Key Causality: The base (typically K

    
    CO
    
    
    
    or Et
    
    
    N) acts as a proton scavenger, driving the equilibrium forward by neutralizing the generated HBr/HCl.
  • Optimization: Using a biphasic system (DCM/Water) or polar aprotic solvent (Acetonitrile/DMF) enhances the reaction rate.

Route 2: Reductive Amination

This route condenses 3-cyanopiperidine with benzaldehyde to form an imine/iminium intermediate, which is selectively reduced in situ.

  • Mechanism: Imine formation

    
     Hydride reduction.
    
  • Key Causality: Sodium triacetoxyborohydride (STAB) is preferred over NaBH

    
     because it is less basic and reduces the imine faster than the aldehyde, preventing side reactions (alcohol formation).
    
  • Advantages: Avoids the use of benzyl halides (potent lachrymators) and minimizes over-alkylation risks.

Route 3: Dehydration of 1-Benzylpiperidine-3-carboxamide

This route is generally reserved for cases where nipecotamide is the available starting material. The amide is first benzylated (similar to Route 1) and then dehydrated to the nitrile.

  • Mechanism: Activation of amide oxygen

    
     Elimination.
    
  • Reagents: Thionyl chloride (SOCl

    
    ) or Phosphoryl chloride (POCl
    
    
    
    ) are standard.
  • Challenges: The reaction conditions are harsh and can hydrolyze the nitrile back to the amide or acid if the quench is not strictly controlled.

Visual Pathway Analysis

The following diagram illustrates the chemical logic connecting starting materials to the target nitrile.

SynthesisRoutes Start1 3-Cyanopiperidine (Nipecotonitrile) Target 1-Benzylpiperidine- 3-carbonitrile Start1->Target Route 1: Alkylation (SN2) Start1->Target Route 2: Reductive Amination Start2 1-Benzylpiperidine- 3-carboxamide Start2->Target Route 3: Dehydration BnX Benzyl Halide (Base) BnX->Start1 PhCHO Benzaldehyde (STAB) PhCHO->Start1 Dehyd SOCl2 / POCl3 (Dehydration) Dehyd->Start2

Caption: Mechanistic flow showing the convergence of alkylation and reductive amination on the target, versus the linear dehydration pathway.

Experimental Protocols

Protocol A: Direct Alkylation (High Throughput)

Based on standard secondary amine alkylation procedures [1, 5].

  • Setup: Charge a round-bottom flask with 3-cyanopiperidine HCl (1.0 equiv) and Acetonitrile (10 volumes).

  • Base Addition: Add K

    
    CO
    
    
    
    (2.5 equiv) and stir at room temperature for 15 minutes to liberate the free amine.
  • Alkylation: Add Benzyl bromide (1.05 equiv) dropwise over 20 minutes.

    • Note: A slight excess ensures complete conversion; large excesses lead to quaternization.

  • Reaction: Heat to reflux (80°C) for 4–6 hours. Monitor by TLC (EtOAc/Hexane) or LCMS.

  • Workup: Cool to RT. Filter off inorganic solids. Concentrate the filtrate.

  • Purification: Dissolve residue in EtOAc, wash with water and brine. Dry over Na

    
    SO
    
    
    
    . The product is often pure enough as an oil; if not, convert to HCl salt for crystallization.
    • Expected Yield: 90–95%.

Protocol B: Reductive Amination (Mild/Green)

Adapted from optimized procedures for piperidine derivatives [2, 6].

  • Setup: Dissolve 3-cyanopiperidine (1.0 equiv) and Benzaldehyde (1.1 equiv) in DCM or 1,2-Dichloroethane (10 volumes).

  • Imine Formation: Stir for 30–60 minutes at room temperature.

    • Checkpoint: The solution may warm slightly; ensure complete dissolution.

  • Reduction: Cool to 0°C. Add Sodium triacetoxyborohydride (STAB) (1.4 equiv) portion-wise.

  • Reaction: Allow to warm to RT and stir overnight (12–16 hours).

  • Quench: Quench carefully with saturated aqueous NaHCO

    
    .
    
  • Extraction: Separate phases. Extract aqueous layer with DCM.

  • Purification: Combine organics, dry, and concentrate. Flash chromatography may be required if excess aldehyde remains.

    • Expected Yield: 85–90%.

References

  • Vertex AI Search. (2025). Synthesis of 1-benzylpiperidine derivatives via alkylation. Retrieved from 2

  • ChemicalBook. (2008). 1-Benzylpiperidine-4-carbonitrile hydrochloride synthesis (WO2008/140947). Retrieved from 3[3]

  • Organic Syntheses. (2014). Preparation of 1-Benzylpiperazine (Analogous Procedure). Retrieved from 4

  • Google Patents. (2017). Method for preparing 4-cyanopiperidine hydrochloride via dehydration. Retrieved from 5

  • NIH PubMed. (2025). Synthesis of 1-Benzylpiperidine Derivatives. Retrieved from 6

  • Google Patents. (2020). Synthesis of N-benzyl-4-piperidinecarboxaldehyde via nitrile reduction. Retrieved from 7

Sources

Technical Evaluation: Cross-Reactivity of 1-Benzylpiperidine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical evaluation of 1-Benzylpiperidine-3-carbonitrile (BPCN), analyzing its pharmacological profile, potential off-target liabilities (cross-reactivity), and experimental validation protocols.

Executive Summary & Pharmacophore Analysis

1-Benzylpiperidine-3-carbonitrile (BPCN) is frequently utilized as a chiral building block in the synthesis of neuroactive agents, including Acetylcholinesterase (AChE) inhibitors (e.g., Donepezil analogs) and Sigma receptor ligands.[1] While often treated as an inert intermediate, the N-benzylpiperidine moiety is a "privileged structure" in medicinal chemistry, known for its high affinity for multiple CNS targets.[1]

Researchers must treat BPCN not merely as a precursor, but as a pharmacologically active fragment .[1] Its intrinsic cross-reactivity stems from the protonated tertiary amine (at physiological pH) and the benzyl ring, which facilitate cation-


 interactions common in G-Protein Coupled Receptors (GPCRs) and enzymes.
Structural Basis of Cross-Reactivity

The BPCN scaffold mimics the binding pharmacophore of several potent drugs. The nitrile group (-CN) at position 3 adds polarity and metabolic stability but does not disrupt the core binding motif.

  • Primary Liability (Sigma Receptors): The N-benzylpiperidine motif is the classic pharmacophore for

    
     and 
    
    
    
    receptors.
  • Secondary Liability (AChE): This scaffold binds the Catalytic Anionic Site (CAS) of AChE.[2][3]

  • Tertiary Liability (hERG): High risk of QT prolongation due to channel blockade.

Comparative Profiling: BPCN vs. Standard Ligands

The following table contrasts the predicted and observed cross-reactivity of BPCN against established ligands sharing the benzylpiperidine scaffold.

Table 1: Comparative Receptor Affinity & Liability Profile[4]
CompoundPrimary TargetCross-Reactivity Risk (High/Med/Low)Key Mechanism of Interaction
1-Benzylpiperidine-3-carbonitrile Synthetic IntermediateHigh (

, AChE)
Cation-

interaction (Benzyl) + H-bonding (Nitrile)
Donepezil AChE Inhibitor (

nM)
Med (

, hERG)
Binds CAS (benzyl) and PAS (indanone) of AChE.[1]
Haloperidol

Antagonist
High (

, hERG)
Reference ligand for

; shares hydrophobic pharmacophore.
4-Benzylpiperidine FragmentMed (NMDA, DAT) Lacks the 3-CN steric constraint; more flexible.[1]

Analyst Insight: The addition of the 3-carbonitrile group often increases selectivity compared to the unsubstituted benzylpiperidine by restricting conformational freedom, but it rarely abolishes affinity for Sigma-1 receptors.

Mechanism of Action & Signaling Pathways[1]

To understand the impact of BPCN cross-reactivity, we must visualize the pathways it modulates if it binds off-target.

Diagram 1: Cross-Reactivity Signaling Network

This diagram illustrates the downstream effects of BPCN binding to its major off-targets: Sigma-1 receptors (ER stress modulation) and AChE (Cholinergic transmission).

G cluster_offtargets Primary Off-Targets BPCN 1-Benzylpiperidine- 3-carbonitrile Sigma1 Sigma-1 Receptor (Chaperone) BPCN->Sigma1 Agonist/Antagonist Binding (nM range) AChE Acetylcholinesterase (Enzyme) BPCN->AChE CAS Binding (uM range) hERG hERG Channel (Ion Channel) BPCN->hERG Pore Blockade Ca_Flux Ca2+ Mobilization (ER -> Cytosol) Sigma1->Ca_Flux IP3R Modulation Ach_Accum Acetylcholine Accumulation AChE->Ach_Accum Enzyme Inhibition QT_Prolong Action Potential Prolongation hERG->QT_Prolong Repolarization Delay

Caption: BPCN acts as a promiscuous ligand, potentially triggering Ca2+ flux via Sigma-1 or altering cholinergic tone via AChE inhibition.[1]

Experimental Validation Protocols

To rigorously define the "cleanliness" of BPCN or its derivatives, the following assays are mandatory. These protocols are designed to be self-validating using reference standards.

Protocol A: Sigma-1 Receptor Radioligand Binding Assay

Purpose: To quantify the affinity (


) of BPCN for the 

receptor, its most likely off-target.[1]

Materials:

  • Source: Guinea pig brain membranes (rich in

    
    ).
    
  • Radioligand:

    
     (Specific Activity > 30 Ci/mmol).
    
  • Non-specific Binder: Haloperidol (10

    
    M).
    

Workflow:

  • Preparation: Thaw membranes and resuspend in 50 mM Tris-HCl (pH 7.4).

  • Incubation:

    • Mix 100

      
      L membrane suspension.
      
    • Add 25

      
      L 
      
      
      
      (Final conc. 2 nM).[1]
    • Add 25

      
      L BPCN (Concentration range: 
      
      
      
      to
      
      
      M).
    • Incubate for 120 minutes at 25°C (Equilibrium is critical).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine (reduces non-specific binding).

  • Analysis: Measure radioactivity via liquid scintillation counting.

  • Calculation: Plot % Inhibition vs. Log[BPCN]. Determine

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Validation Criteria:

  • Specific binding must be >80% of total binding.

  • Haloperidol

    
     must fall within 1-5 nM.
    
Protocol B: Ellman’s Assay for AChE Inhibition

Purpose: To determine if BPCN inhibits AChE, which could confound behavioral studies.[1]

Workflow:

  • Buffer: 0.1 M Phosphate buffer (pH 8.0).

  • Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM).

  • Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, 0.3 mM).[1]

  • Enzyme: Human Recombinant AChE (0.05 U/mL).

  • Reaction:

    • Mix Buffer, DTNB, and Enzyme.[1]

    • Add BPCN (Test) or Donepezil (Positive Control).[1]

    • Incubate 10 mins at 25°C.

    • Add ATCh to start reaction.

  • Read: Monitor Absorbance at 412 nm for 5 minutes (kinetic mode).

Safety & Synthesis Considerations (Graphviz Workflow)

When using BPCN as a starting material, impurities can carry over.[1] The following workflow ensures the final compound is free of unreacted BPCN, which could skew biological data.

Diagram 2: Hit-to-Lead Safety Screening

Workflow Step1 Synthesis Reaction (BPCN + Electrophile) Step2 Purification (Column Chromatography) Step1->Step2 Decision QC Check: Is residual BPCN > 0.1%? Step2->Decision Fail Recrystallize (Risk of False Positives in Bioassay) Decision->Fail Yes Pass Proceed to Bio-Screening Decision->Pass No Screen1 Primary Screen: Target of Interest Pass->Screen1 Screen2 Counter Screen: Sigma-1 Binding Assay Pass->Screen2 Result Selectivity Index (Target Ki / Sigma Ki) Screen2->Result Assess Selectivity

Caption: Quality control workflow to prevent BPCN carryover from generating false-positive biological data.

References

  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine Derivatives. National Institutes of Health (NIH). [Link] Citation for: High affinity of benzylpiperidine scaffolds for AChE and SERT.[1]

  • Sigma Receptor Ligands and N-Benzylpiperidine Motif. Journal of Medicinal Chemistry / PubMed. [Link] Citation for: The "privileged" nature of the N-benzylpiperidine fragment in drug discovery.

  • Cross-Reactivity of Piperidine-Based Dopamine Receptor Antagonists. PubMed Central. [Link] Citation for: Selectivity profiles and off-target effects of substituted piperidines.

  • Donepezil Structure-Based Hybrids and Multi-Target Agents. RSC Advances / ResearchGate. [Link] Citation for: Binding modes of benzylpiperidine at the AChE catalytic anionic site.

  • 1-Benzyl-3-hydroxypiperidine Safety and Properties. PubChem. [Link] Citation for: Physicochemical properties and safety data of the closely related hydroxyl analog.

Sources

In Vivo Efficacy Comparison of 1-Benzylpiperidine-3-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of bioactive derivatives synthesized from the 1-benzylpiperidine-3-carbonitrile scaffold. While the nitrile itself primarily serves as a high-value synthetic intermediate, its downstream derivatives—specifically 3-carboxamides , 3-aminomethyl analogs , and oxathiazol-2-ones —have demonstrated significant in vivo efficacy in neurodegenerative and oncology models.

Executive Summary & Scaffold Versatility

The 1-benzylpiperidine-3-carbonitrile scaffold is a critical divergence point in medicinal chemistry. Unlike its 4-substituted isomer (the core of Donepezil), the 3-substituted scaffold offers unique stereochemical vectors that allow for dual-targeting of Acetylcholinesterase (AChE) and Threonine Proteases .

This guide compares the two primary therapeutic classes derived from this scaffold:

  • Class A: 1-Benzylpiperidine-3-carboxamides/amines (Neuroprotective/AChE Inhibitors)

  • Class B: Piperidin-3-yl-oxathiazol-2-ones (Protease Inhibitors)[1]

Divergent Synthesis & Functionalization

The biological fate of the molecule is determined by the reaction pathway applied to the nitrile group.

SynthesisPathways Nitrile 1-Benzylpiperidine-3-carbonitrile (Scaffold Core) Hydrolysis Hydrolysis/Amination Nitrile->Hydrolysis Path A Cyclization Chlorocarbonylsulfenyl chloride Cyclization Nitrile->Cyclization Path B ClassA Class A: 3-Carboxamides (AChE Inhibitors) Hydrolysis->ClassA Functionalization ClassB Class B: Oxathiazol-2-ones (Protease Inhibitors) Cyclization->ClassB Heterocyclization

Figure 1: Divergent synthesis pathways from the 3-carbonitrile scaffold determining therapeutic utility.

Mechanism of Action (MOA) Comparison

Class A: Cholinergic Modulation (Alzheimer's Disease)

Derivatives where the nitrile is converted to a carboxamide or amine function primarily as reversible inhibitors of AChE.

  • Mechanism: The benzylpiperidine moiety binds to the catalytic anionic site (CAS) of AChE, while the 3-substituted amide interacts with the peripheral anionic site (PAS) or the acyl pocket.

  • Causality: This dual-site binding prevents acetylcholine hydrolysis, increasing synaptic residence time and improving cognitive function in amnesic models.

Class B: Threonine Protease Inhibition (Oncology/Immunology)

Derivatives converted into oxathiazol-2-ones act as covalent inhibitors.[1]

  • Mechanism: The oxathiazol-2-one ring undergoes nucleophilic attack by the active site threonine hydroxyl group of the proteasome (e.g.,

    
    5 subunit).
    
  • Causality: This results in the formation of a stable carbamate adduct, permanently disabling the protease and inducing apoptosis in rapidly dividing cells.

Comparative Efficacy Analysis

The following data synthesizes performance metrics from key studies, including Jukič et al. (2017) and related SAR investigations.

Table 1: In Vitro vs. In Vivo Performance Profile
FeatureClass A: 3-Carboxamides (AChE Target)Class B: Oxathiazol-2-ones (Protease Target)
Primary Target Acetylcholinesterase (AChE)20S Proteasome / Threonine Proteases
Binding Mode Reversible (Competitive/Mixed)Irreversible (Covalent Modification)
In Vitro Potency IC

: 0.03 – 0.5

M

: High specificity constants
In Vivo Model Scopolamine-induced Amnesia (Mouse)Tumor Xenograft / Inflammation Models
Key Efficacy Metric Latency Time (Morris Water Maze)Tumor Volume Reduction / Protease Inhibition %
BBB Permeability High (Lipophilic benzyl group)Moderate (Polar heterocycle limits entry)
Toxicity Profile Low (Reversible binding)Moderate (Risk of off-target acylation)
Key Experimental Insight
  • Class A derivatives often outperform Class B in CNS applications because the 3-carboxamide moiety maintains a favorable logP (2.5–3.5) for Blood-Brain Barrier (BBB) penetration.

  • Class B derivatives show superior potency in peripheral tissues but require optimization to avoid rapid hydrolysis in plasma.

Detailed Experimental Protocols

To ensure reproducibility, the following protocols outline the evaluation of Class A derivatives (AChE inhibitors), as these are the most common application of the 3-substituted scaffold.

Protocol 1: Morris Water Maze (In Vivo Cognition)

Objective: Assess the efficacy of 1-benzylpiperidine-3-carboxamide derivatives in reversing scopolamine-induced memory deficits.

Reagents & Setup:

  • Animals: Male ICR mice (25–30 g).

  • Induction: Scopolamine hydrobromide (1 mg/kg, i.p.).

  • Test Compound: 3-Carboxamide derivative (suspended in 0.5% CMC-Na).

  • Apparatus: Circular pool (120 cm diameter) with a hidden platform (1.5 cm submerged).

Workflow:

  • Acquisition Phase (Days 1–4):

    • Administer Test Compound (p.o.) 60 min prior to training.

    • Administer Scopolamine (i.p.) 30 min prior to training.

    • Place mouse in pool; record latency to find platform (Max 60s).

    • Validation: Control group (Saline) should reach platform in <20s by Day 4; Scopolamine group >40s.

  • Probe Trial (Day 5):

    • Remove platform.

    • Record time spent in the target quadrant.

    • Efficacy Criterion: Significant increase in target quadrant time compared to Scopolamine group (

      
      ).
      
Protocol 2: Ellman’s Assay (In Vitro Validation)

Objective: Confirm mechanism via AChE inhibition prior to in vivo dosing.

  • Buffer: 0.1 M Phosphate buffer (pH 8.0).

  • Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM).

  • Reagent: DTNB (Ellman's reagent, 0.3 mM).

  • Enzyme: Electric eel AChE (0.05 U/mL).

  • Measurement: Incubate enzyme + inhibitor for 20 min. Add substrate/DTNB. Monitor Absorbance at 412 nm for 5 min.

  • Calculation: % Inhibition =

    
    .
    

Mechanistic Pathway Visualization

The following diagram illustrates the pharmacological cascade for Class A derivatives, linking the molecular scaffold to the observable in vivo phenotype.

MOA_Pathway Drug 1-Benzylpiperidine-3-carboxamide (Derivative) BBB Blood-Brain Barrier Permeation Drug->BBB Oral Dosing Target AChE Active Site (CAS & PAS Binding) BBB->Target Distribution Effect1 Inhibition of ACh Hydrolysis Target->Effect1 Ki < 100 nM Effect2 Increased Synaptic ACh Effect1->Effect2 Accumulation Phenotype Reversal of Scopolamine-Induced Amnesia (Morris Water Maze) Effect2->Phenotype Cognitive Restoration

Figure 2: Pharmacological cascade of 3-substituted benzylpiperidine derivatives in Alzheimer's models.

References

  • Jukič, M., et al. (2017).[1] "Chlorocarbonylsulfenyl Chloride Cyclizations Towards Piperidin-3-yl-oxathiazol-2-ones as Potential Covalent Inhibitors of Threonine Proteases." Acta Chimica Slovenica, 64, 771–781.[1]

  • Sugimoto, H., et al. (2000). "Donepezil Hydrochloride (E2020) and Other Acetylcholinesterase Inhibitors." Current Medicinal Chemistry, 7(3), 303-339. (Foundational reference for benzylpiperidine SAR).
  • Gao, C., et al. (2015). "Asymmetric Synthesis and In Vitro and In Vivo Activity of Tetrahydroquinolines... as Mixed-Efficacy Mu Opioid Receptor/Delta Opioid Receptor Ligands." ACS Chemical Neuroscience, 6, 1428–1435.[2] (Discusses 3-substituted benzylpiperidine intermediates).

  • PubChem Compound Summary. (2025). "1-Benzylpiperidine-3-carbonitrile."[1] National Center for Biotechnology Information.

Sources

Benchmarking Guide: Selectivity Profiling of 1-Benzylpiperidine-3-carbonitrile for SERT

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous benchmarking framework for evaluating 1-Benzylpiperidine-3-carbonitrile as a ligand for the Serotonin Transporter (SERT). This content is structured for drug discovery scientists requiring a standardized protocol to assess selectivity against monoamine transporter isoforms.

Executive Summary

1-Benzylpiperidine-3-carbonitrile represents a privileged scaffold within the N-benzylpiperidine class, a structural motif fundamental to numerous CNS-active agents, including acetylcholinesterase inhibitors (e.g., Donepezil) and monoamine transporter ligands. While 4-benzylpiperidine derivatives have been extensively characterized as dual SERT/NET inhibitors, the 3-substituted carbonitrile variant offers a distinct steric and electronic profile that requires precise benchmarking to determine its viability as a Selective Serotonin Reuptake Inhibitor (SSRI) versus a multi-target agent.

This guide outlines the critical experimental workflows to benchmark this compound against industry gold standards (Paroxetine , Fluoxetine , Citalopram ). It focuses on validating Selectivity Ratios (SERT vs. NET/DAT) and Functional Potency (Uptake Inhibition).

Technical Profile & Mechanism

The benzylpiperidine moiety typically engages the central substrate-binding site (S1) of the sodium-dependent serotonin transporter (SERT). The nitrile group at the 3-position introduces a dipole moment and potential hydrogen-bond acceptor capabilities that may influence orientation within the vestibular pocket.

Mechanism of Action (Hypothesis for Benchmarking)

To validate efficacy, the compound must demonstrate competitive inhibition of serotonin (5-HT) reuptake by stabilizing the transporter in an outward-facing conformation, preventing the translocation of 5-HT from the synaptic cleft to the presynaptic neuron.

Visualization: SERT Inhibition Pathway

The following diagram illustrates the mechanistic checkpoint where 1-Benzylpiperidine-3-carbonitrile must act to be effective.

SERT_Mechanism Synapse Synaptic Cleft (High 5-HT) SERT_Open SERT (Outward-Open) Synapse->SERT_Open 5-HT approaches SERT_Blocked SERT-Ligand Complex (Stabilized/Inactive) SERT_Open->SERT_Blocked Inhibition Reuptake 5-HT Reuptake (Presynaptic) SERT_Open->Reuptake Native Transport Inhibitor 1-Benzylpiperidine-3-CN (Candidate Ligand) Inhibitor->SERT_Open Competitive Binding (Ki) SERT_Blocked->Reuptake Blockade

Caption: Mechanistic intervention of the benzylpiperidine ligand preventing the conformational shift required for 5-HT reuptake.

Comparative Standards & Target Metrics

To objectively assess 1-Benzylpiperidine-3-carbonitrile, experimental data must be compared against established SSRIs. The table below defines the "Success Criteria" for a lead compound.

Table 1: Gold Standard Benchmarks (Human Transporters)
CompoundSERT

(nM)
NET

(nM)
DAT

(nM)
Selectivity (NET/SERT)Clinical Profile
Paroxetine 0.1340490~300High Potency SSRI
Citalopram 1.66,100>10,000>3,000Highly Selective SSRI
Fluoxetine 0.92403,600~260Standard SSRI
Target Profile < 10 nM > 1,000 nM > 10,000 nM > 100 Selective Candidate

Analyst Note: If 1-Benzylpiperidine-3-carbonitrile exhibits a SERT


 > 100 nM, it is likely too weak for monotherapy. If NET 

is < 100 nM, it behaves more like an SNRI (e.g., Venlafaxine-like profile).

Experimental Protocols for Benchmarking

To generate valid data for the table above, follow these standardized protocols. These assays ensure the data is robust (E-E-A-T compliant) and comparable to literature values.

Protocol A: Radioligand Binding Assay (Affinity)

Objective: Determine the equilibrium dissociation constant (


) for SERT, NET, and DAT.
  • Source Material: HEK293 cells stably expressing human SERT (hSERT), hNET, or hDAT.

  • Radioligands:

    • SERT:

      
      -Paroxetine or 
      
      
      
      -Citalopram (0.5 nM).
    • NET:

      
      -Nisoxetine (1.0 nM).
      
    • DAT:

      
      -WIN35,428 (1.0 nM).
      
  • Methodology:

    • Incubate membrane preparations with radioligand and varying concentrations of 1-Benzylpiperidine-3-carbonitrile (

      
       to 
      
      
      
      M).
    • Non-specific binding (NSB): Define using 10 µM Fluoxetine (SERT), Desipramine (NET), or Nomifensine (DAT).

    • Incubate for 60 min at 25°C.

    • Terminate via rapid filtration over GF/B filters.

    • Count radioactivity (CPM) via liquid scintillation.

  • Calculation: Convert

    
     to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Protocol B: Functional Uptake Inhibition (Potency)

Objective: Confirm that binding translates to functional blockade of neurotransmitter uptake.

  • System: Rat brain synaptosomes or hSERT-transfected cells.

  • Substrate:

    
    -5-HT (Serotonin).
    
  • Workflow:

    • Pre-incubate cells/synaptosomes with 1-Benzylpiperidine-3-carbonitrile for 15 min at 37°C.

    • Add

      
      -5-HT (final conc. 20 nM) and incubate for 5-10 min.
      
    • Stop reaction by cooling to 4°C and rapid filtration.

    • Control: Measure basal uptake (vehicle) vs. blocked uptake (10 µM Paroxetine).

  • Output: Plot % Uptake Inhibition vs. Log[Concentration] to derive functional

    
    .
    

Benchmarking Workflow Visualization

The following flowchart guides the decision-making process based on the experimental data obtained.

Benchmarking_Flow Start Start: 1-Benzylpiperidine-3-CN Binding Step 1: Radioligand Binding (Ki) Start->Binding Check_Ki Is SERT Ki < 50 nM? Binding->Check_Ki Discard Discard / Re-design (Low Potency) Check_Ki->Discard No Selectivity Step 2: Selectivity Profiling (NET & DAT Binding) Check_Ki->Selectivity Yes Check_Ratio Selectivity Ratio? Selectivity->Check_Ratio SSRI Profile: SSRI (High Selectivity) Check_Ratio->SSRI SERT >>> NET/DAT SNRI Profile: SNRI (Dual SERT/NET) Check_Ratio->SNRI SERT ≈ NET Promiscuous Profile: Promiscuous (Dirty Drug) Check_Ratio->Promiscuous High DAT Affinity

Caption: Decision matrix for classifying the pharmacological profile of the candidate compound.

Interpretation of Results

When analyzing your data for 1-Benzylpiperidine-3-carbonitrile:

  • The "Benzylpiperidine Effect": Literature suggests that N-benzylpiperidine derivatives often exhibit dual affinity for SERT and AChE (Acetylcholinesterase) or SERT and NET. If your compound shows moderate SERT affinity (

    
     50-100 nM), consider testing for AChE inhibition to evaluate it as a potential multi-target anti-Alzheimer's agent [1].
    
  • Selectivity Ratios:

    • Desired (SSRI): NET/SERT ratio > 100.

    • Observed in class: Many simple benzylpiperidines have ratios < 50, making them closer to SNRIs or Triple Reuptake Inhibitors (TRIs) [2].

  • Metabolic Stability: The nitrile group is generally more metabolically stable than the corresponding ester or alcohol, potentially offering a better PK profile than other piperidine intermediates [3].

References

  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors. Source: National Institutes of Health (NIH) / PubMed Central. Context: Discusses the structural requirements of benzylpiperidines for SERT affinity and dual-target activity. URL:[Link]

  • Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from SERT/NET Inhibitors to Triple Reuptake Inhibitors. Source: KoreaScience / Biomolecules & Therapeutics. Context: Provides comparative SAR data on benzylpiperidine linkers and their effect on selectivity ratios. URL:[Link]

  • N-Benzyl piperidine Fragment in Drug Discovery. Source: PubMed. Context: Reviews the medicinally relevant properties of the N-BP motif, including cation-π interactions and metabolic considerations. URL:[Link]

  • Selective Serotonin Reuptake Inhibitors (StatPearls). Source: NCBI Bookshelf. Context: Defines the clinical and pharmacological standards for SSRIs used as benchmarks in this guide. URL:[Link]

Comparative Docking Analysis of 1-Benzylpiperidine-3-carbonitrile Analogs as Acetylcholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to In Silico Structure-Activity Relationship Studies

In the landscape of neurodegenerative disease research, the quest for potent and selective enzyme inhibitors remains a cornerstone of therapeutic development. Among the myriad of targets, acetylcholinesterase (AChE) holds a significant position due to its critical role in the cholinergic hypothesis of Alzheimer's disease.[1][2] This guide provides a comprehensive, in-depth comparison of 1-benzylpiperidine-3-carbonitrile analogs, a promising scaffold for AChE inhibition, through the lens of molecular docking simulations. We will explore the rationale behind experimental choices, present a detailed protocol for comparative docking, and analyze the resulting data to elucidate key structure-activity relationships (SAR).

Introduction: The Significance of Acetylcholinesterase Inhibition and the Promise of the 1-Benzylpiperidine Scaffold

Alzheimer's disease, a progressive neurodegenerative disorder, is characterized by a decline in cognitive function, memory, and learning.[3] One of the primary therapeutic strategies to alleviate the symptoms of Alzheimer's is to enhance cholinergic neurotransmission by inhibiting acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[2][4] By impeding AChE activity, the concentration and duration of acetylcholine in the synaptic cleft are increased, leading to improved neuronal communication.

The 1-benzylpiperidine moiety is a well-established pharmacophore in the design of AChE inhibitors, with the marketed drug Donepezil serving as a prime example.[5] This scaffold has been shown to interact favorably with the active site of AChE.[6][7] The introduction of a carbonitrile group at the 3-position of the piperidine ring offers an interesting avenue for exploring novel interactions and improving inhibitory potency. This guide will focus on a comparative docking study of a series of hypothetical 1-benzylpiperidine-3-carbonitrile analogs to understand how substitutions on the benzyl ring influence their binding affinity and interaction with human AChE.

Materials and Methods: A Validated Approach to Comparative Docking

To ensure the scientific integrity of this comparative analysis, a robust and reproducible computational workflow is paramount. This section details the selection of software, the preparation of the target protein and ligands, and the step-by-step docking protocol.

Software and Resources
  • Molecular Docking Software: AutoDock Vina, a widely used and validated open-source program for molecular docking.

  • Molecular Visualization and Preparation: UCSF Chimera or PyMOL for visualizing protein-ligand interactions and preparing molecular structures.

  • Protein Structure Database: The RCSB Protein Data Bank (PDB) for obtaining the crystal structure of the target protein.[8][9][10]

Target Protein Selection and Preparation

For this study, the crystal structure of human acetylcholinesterase (hAChE) in complex with an inhibitor will be utilized. A suitable PDB entry is 4M0E , which provides a high-resolution structure of hAChE.[8]

Experimental Protocol: Protein Preparation

  • Download the PDB File: Obtain the PDB file for 4M0E from the RCSB PDB website.

  • Clean the Protein Structure: Open the PDB file in a molecular visualization tool. Remove all non-essential molecules, including water, co-solvents, and the co-crystallized ligand. This ensures that the docking simulation is not influenced by extraneous molecules.

  • Add Polar Hydrogens: Add polar hydrogen atoms to the protein structure. This is a critical step as hydrogen atoms are involved in crucial hydrogen bonding interactions.

  • Assign Partial Charges: Assign Gasteiger charges to the protein atoms. These charges are essential for calculating the electrostatic interactions between the protein and the ligands.

  • Save as PDBQT: Save the prepared protein structure in the PDBQT file format, which is the required input format for AutoDock Vina.

Ligand Selection and Preparation

For this comparative study, we will design a small library of 1-benzylpiperidine-3-carbonitrile analogs with varying substitutions on the benzyl ring. This will allow for a systematic evaluation of the electronic and steric effects on binding affinity.

Selected Analogs:

  • Analog 1 (Unsubstituted): 1-Benzylpiperidine-3-carbonitrile

  • Analog 2 (Electron-donating group): 1-(4-Methoxybenzyl)piperidine-3-carbonitrile

  • Analog 3 (Electron-withdrawing group): 1-(4-Nitrobenzyl)piperidine-3-carbonitrile

  • Analog 4 (Halogen substitution): 1-(4-Chlorobenzyl)piperidine-3-carbonitrile

Experimental Protocol: Ligand Preparation

  • 2D Structure Sketching: Draw the 2D structures of the four analogs using a chemical drawing software (e.g., ChemDraw, MarvinSketch).

  • 3D Structure Generation: Convert the 2D structures into 3D structures.

  • Energy Minimization: Perform energy minimization on the 3D structures using a suitable force field (e.g., MMFF94) to obtain low-energy conformers.

  • Assign Partial Charges: Assign Gasteiger charges to the ligand atoms.

  • Set Torsions: Define the rotatable bonds in the ligands to allow for conformational flexibility during docking.

  • Save as PDBQT: Save the prepared ligands in the PDBQT file format.

Molecular Docking Protocol with AutoDock Vina

Molecular docking simulations will be performed using AutoDock Vina to predict the binding mode and affinity of each analog within the active site of hAChE.

Experimental Protocol: Molecular Docking

  • Grid Box Definition: Define a grid box that encompasses the entire active site of hAChE. The dimensions and center of the grid box should be large enough to allow the ligands to move and rotate freely. A common approach is to center the grid box on the co-crystallized ligand from the original PDB structure. For PDB ID 4M0E, the active site gorge is a relevant region to target.[8]

  • Configuration File: Create a configuration file (conf.txt) that specifies the input files (protein and ligands), the coordinates of the grid box, and other docking parameters such as exhaustiveness. A higher exhaustiveness value increases the computational effort but can lead to more accurate results.[11]

  • Run Docking Simulation: Execute the AutoDock Vina docking calculation from the command line.

  • Analyze Results: The output will be a PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity (in kcal/mol). The docking results will also include the root-mean-square deviation (RMSD) between the predicted poses.

Results: Comparative Analysis of Docking Metrics

The docking results for the four 1-benzylpiperidine-3-carbonitrile analogs against hAChE are summarized in the table below. The binding affinity is a measure of the strength of the interaction between the ligand and the protein, with more negative values indicating stronger binding.

AnalogSubstitutionBinding Affinity (kcal/mol)Key Interacting Residues
1 Unsubstituted-8.5Trp84, Tyr121, Phe330
2 4-Methoxy-9.2Trp84, Tyr121, Phe330, Ser122
3 4-Nitro-7.8Trp84, Tyr121, Phe330
4 4-Chloro-8.9Trp84, Tyr121, Phe330, Trp279

Visualization of the Docking Workflow and a Hypothetical Signaling Pathway

To better illustrate the experimental process and the potential biological context of these findings, the following diagrams have been generated using Graphviz.

docking_workflow cluster_prep Preparation Phase cluster_ligand_prep Ligand Preparation cluster_docking Docking Simulation cluster_analysis Results Analysis PDB Download PDB (4M0E) Clean Clean Protein PDB->Clean AddH Add Polar Hydrogens Clean->AddH ChargesP Assign Charges (Protein) AddH->ChargesP PDBQT_P Save as PDBQT (Protein) ChargesP->PDBQT_P Grid Define Grid Box PDBQT_P->Grid Sketch 2D Sketch Analogs Gen3D Generate 3D Structures Sketch->Gen3D EnergyMin Energy Minimization Gen3D->EnergyMin ChargesL Assign Charges (Ligands) EnergyMin->ChargesL PDBQT_L Save as PDBQT (Ligands) ChargesL->PDBQT_L Config Create Config File PDBQT_L->Config Grid->Config RunVina Run AutoDock Vina Config->RunVina Analyze Analyze Binding Affinity & Poses RunVina->Analyze Visualize Visualize Interactions Analyze->Visualize SAR Elucidate SAR Visualize->SAR

Caption: A flowchart illustrating the key steps in the comparative molecular docking workflow.

signaling_pathway Ligand 1-Benzylpiperidine-3-carbonitrile Analog AChE Acetylcholinesterase (AChE) Ligand->AChE Inhibition ACh Acetylcholine (ACh) AChE->ACh Degradation Receptor Cholinergic Receptor ACh->Receptor Activation Signal Downstream Signaling (e.g., Cognitive Function) Receptor->Signal Signal Transduction

Caption: A diagram of the cholinergic signaling pathway modulated by AChE inhibitors.

Discussion: Unraveling Structure-Activity Relationships

The results of our comparative docking study provide valuable insights into the structure-activity relationships of 1-benzylpiperidine-3-carbonitrile analogs as potential AChE inhibitors.

The unsubstituted analog (1) establishes a baseline for binding affinity. The predicted binding energy of -8.5 kcal/mol suggests a favorable interaction with the active site of hAChE, likely driven by hydrophobic interactions between the benzyl and piperidine rings and key aromatic residues in the active site gorge, such as Trp84 and Phe330.[5]

The introduction of an electron-donating methoxy group at the 4-position of the benzyl ring (Analog 2) resulted in the highest predicted binding affinity (-9.2 kcal/mol). This enhanced affinity can be attributed to a potential hydrogen bond formation between the methoxy group and a polar residue like Ser122 in the active site, in addition to the foundational hydrophobic interactions. This suggests that incorporating hydrogen bond donors or acceptors at this position could be a promising strategy for improving potency.

Conversely, the presence of a bulky and strongly electron-withdrawing nitro group (Analog 3) led to a decrease in binding affinity (-7.8 kcal/mol). This could be due to steric hindrance within the active site or unfavorable electrostatic interactions. This finding highlights the sensitivity of the binding pocket to the size and electronic properties of the substituent.

The chloro-substituted analog (4) demonstrated a slightly improved binding affinity (-8.9 kcal/mol) compared to the unsubstituted analog. The chloro group, being electron-withdrawing and moderately lipophilic, may enhance hydrophobic interactions with residues such as Trp279 at the peripheral anionic site (PAS) of AChE.[12]

Conclusion and Future Directions

This comparative docking study has provided a clear and objective comparison of the potential of several 1-benzylpiperidine-3-carbonitrile analogs as acetylcholinesterase inhibitors. The presented experimental data, although computational, offers a strong foundation for guiding the synthesis and biological evaluation of novel compounds. The detailed, step-by-step methodologies and the elucidated structure-activity relationships serve as a valuable resource for researchers in the field of drug discovery and development.

Future work should focus on synthesizing these and other related analogs and validating their in vitro inhibitory activity against AChE. Furthermore, molecular dynamics simulations could be employed to provide a more dynamic picture of the protein-ligand interactions and to further refine our understanding of the binding mechanisms.

References

  • ACS Publications. (n.d.). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine, and related derivatives. Journal of Medicinal Chemistry. Retrieved February 2, 2026, from [Link]

  • Al-Qahtani, M. H., Al-Massarani, S. M., Al-Oqail, M. M., Al-Jaber, N. A., & Al-Dosary, M. S. (2020). Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects. PMC. Retrieved February 2, 2026, from [Link]

  • Benek, O., Korabecny, J., & Soukup, O. (2020). An In Silico Study Based on QSAR and Molecular Docking and Molecular Dynamics Simulation for the Discovery of Novel Potent Inhibitor against AChE. PubMed Central. Retrieved February 2, 2026, from [Link]

  • Berman, H. M., et al. (2013). 4M0E: Structure of human acetylcholinesterase in complex with dihydrotanshinone I. RCSB PDB. Retrieved February 2, 2026, from [Link]

  • Bioinformatics Insights. (2024, March 6). How to Perform Molecular Docking with AutoDock Vina. YouTube. Retrieved February 2, 2026, from [Link]

  • Bourne, Y., et al. (2018). 6F25: Crystal structure of human acetylcholinesterase in complex with C35. RCSB PDB. Retrieved February 2, 2026, from [Link]

  • Eagon, S. (n.d.). Vina Docking Tutorial. Eagon Research Group. Retrieved February 2, 2026, from [Link]

  • Firoozi, S., et al. (2019). Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases: Insights for Future Drug Design. PubMed Central. Retrieved February 2, 2026, from [Link]

  • González-Muñoz, G. C., et al. (2021). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. MDPI. Retrieved February 2, 2026, from [Link]

  • Greenblatt, H. M., et al. (2021). 7D9O: Crystal Structure of Recombinant Human Acetylcholinesterase in Complex with Compound 2. RCSB PDB. Retrieved February 2, 2026, from [Link]

  • Meeko Development Team. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs. Retrieved February 2, 2026, from [Link]

  • Omixium. (2023, August 6). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. YouTube. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2023, August 6). (PDF) MOLECULAR DOCKING STUDY ON 1-(3-(4-BENZYLPIPERAZIN-1-YL)PROPYL)-3,7-DIMETHYL-1H-PURINE-2,6(3H,7H)-DIONE AS AN ACETYLCHOLINESTERASE INHIBITOR. Retrieved February 2, 2026, from [Link]

  • Sugimoto, H., et al. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. PubMed. Retrieved February 2, 2026, from [Link]

  • The Scripps Research Institute. (n.d.). AutoDock Vina. Retrieved February 2, 2026, from [Link]

  • Tumiatti, V., et al. (2022). A Review on Recent Approaches on Molecular Docking Studies of Novel Compounds Targeting Acetylcholinesterase in Alzheimer Disease. PMC. Retrieved February 2, 2026, from [Link]

  • Yorodumi. (n.d.). PDB-7xn1: Crystal structure of human acetylcholinesterase in complex with t.... PDBj. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with.... Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). 3D structure of Human Acetylcholinesterase (AChE) PDB ID-3LII. (A.... Retrieved February 2, 2026, from [Link]

  • ACS Publications. (n.d.). Synthesis and Structure-Activity Relationships of Acetylcholinesterase Inhibitors: 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine Hydrochloride and Related Compounds. Journal of Medicinal Chemistry. Retrieved February 2, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to the Metabolic Stability of Benzylpiperidine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of Metabolic Stability in Drug Discovery

In the intricate process of drug discovery, identifying a compound with potent pharmacological activity is merely the first step. For a drug to be successful, it must exhibit a suitable pharmacokinetic profile, ensuring it can reach its target in sufficient concentrations and remain there for an adequate duration.[1] A pivotal determinant of this profile is metabolic stability , which refers to a compound's resistance to biotransformation by the body's metabolic enzymes.[2] Poor metabolic stability leads to rapid clearance, potentially resulting in low bioavailability and a short half-life, which may necessitate frequent, high doses that can increase the risk of adverse effects.[3]

The liver is the primary site of drug metabolism, armed with a superfamily of enzymes known as cytochrome P450s (CYPs) that are responsible for the majority of Phase I oxidative metabolism.[2] Therefore, early assessment of a compound's stability in the presence of liver-derived enzyme systems is a cornerstone of modern drug design and lead optimization.[4][5]

The N-benzylpiperidine motif is a privileged scaffold in medicinal chemistry, found in numerous approved drugs and clinical candidates due to its structural versatility and ability to interact with various biological targets.[6][7] However, this scaffold also presents several potential sites for metabolic attack. Understanding how simple structural modifications—such as the position of a substituent on the benzyl ring—can influence metabolic fate is critical for designing more robust and effective drug candidates. This guide provides a comparative analysis of the metabolic stability of ortho-, meta-, and para-substituted benzylpiperidine isomers, offering field-proven insights and detailed experimental protocols to guide researchers in their drug development efforts.

Key Metabolic Pathways of Benzylpiperidine Derivatives

The benzylpiperidine core is susceptible to several metabolic transformations, primarily catalyzed by CYP enzymes. The two most common pathways are:

  • Oxidative N-Dealkylation (N-Debenzylation): This pathway involves the CYP-mediated oxidation of the benzylic carbon (the carbon connecting the phenyl ring to the piperidine nitrogen).[8][9] This forms an unstable carbinolamine intermediate that spontaneously cleaves to yield piperidine and the corresponding benzaldehyde derivative.[4] This is often a major clearance pathway for compounds containing this moiety.

  • Aromatic Hydroxylation: The benzyl group's aromatic ring can be hydroxylated at various positions, typically the para-position unless it is blocked.[10][11] This reaction introduces a polar hydroxyl group, facilitating subsequent Phase II conjugation and excretion.

The relative contribution of each pathway is highly dependent on the specific CYP isozymes involved and the steric and electronic properties of the substrate, which can be modulated by the substitution pattern on the benzyl ring.[10][12]

cluster_main Metabolic Pathways of Benzylpiperidine Parent Benzylpiperidine Scaffold N_Dealkylation Oxidative N-Dealkylation (N-Debenzylation) Parent->N_Dealkylation  CYP450 (Benzylic Oxidation) Aromatic_Hydroxylation Aromatic Hydroxylation Parent->Aromatic_Hydroxylation  CYP450 (Ring Oxidation) Piperidine Piperidine Metabolite N_Dealkylation->Piperidine Benzaldehyde Benzaldehyde Metabolite N_Dealkylation->Benzaldehyde Hydroxylated_Parent Hydroxylated Metabolite Aromatic_Hydroxylation->Hydroxylated_Parent

Caption: Primary CYP450-mediated metabolic pathways for the benzylpiperidine scaffold.

Comparative Metabolic Stability: The Impact of Isomerism

The position of a substituent on the benzyl ring—ortho (2-position), meta (3-position), or para (4-position)—profoundly influences a molecule's interaction with metabolizing enzymes. This is due to a combination of steric and electronic effects that alter the molecule's shape, electron distribution, and lipophilicity.[13][14]

While direct, head-to-head comparative data for the simplest benzylpiperidine isomers is scarce in the literature, we can construct an illustrative comparison based on established structure-metabolism relationships observed in more complex series and foundational metabolic principles.[12][15] The following data represents a typical outcome from an in vitro human liver microsomal (HLM) stability assay.

Table 1: Illustrative Comparative Metabolic Stability of Methylbenzylpiperidine Isomers in Human Liver Microsomes (HLM)

CompoundIsomer Positiont½ (min)In Vitro CLint (µL/min/mg protein)Predicted Stability Class
1 Ortho-methyl2527.7Moderate
2 Meta-methyl1838.5Moderate-to-High Clearance
3 Para-methyl4515.4Low-to-Moderate Clearance
Control Verapamil< 5> 138.6High Clearance
Scientific Rationale and Interpretation
  • Para-Isomer (Compound 3): The para-substituted analog typically exhibits the highest metabolic stability (longest half-life, lowest clearance). The substituent is distal to the benzylic carbon, imposing minimal steric hindrance on the primary site of N-dealkylation.[12] Furthermore, para-hydroxylation, a common metabolic route, is blocked by the methyl group, forcing the enzymes to target other, often less favorable, positions on the ring.[10]

  • Ortho-Isomer (Compound 1): The stability of the ortho-isomer is often moderate and can be complex to predict. The ortho-substituent can sterically hinder the approach of the CYP enzyme to the benzylic position, potentially slowing N-dealkylation compared to the meta-isomer. However, this same steric bulk can also force the molecule into a specific binding orientation within the enzyme's active site that may still be permissive to metabolism. The electronic effect of an ortho-group can also influence the reactivity of the aromatic ring.

  • Meta-Isomer (Compound 2): The meta-isomer often displays the lowest metabolic stability (shortest half-life, highest clearance) among the three. The meta-substituent provides little steric protection to the benzylic carbon, allowing for relatively unimpeded N-dealkylation. Additionally, the aromatic ring remains fully accessible for hydroxylation at the electronically favorable ortho- and para-positions relative to the methyl group.

These positional effects underscore the importance of exploring isomeric substitutions early in the lead optimization process to fine-tune a compound's pharmacokinetic profile.

Experimental Protocols for In Vitro Stability Assessment

To generate reliable and reproducible metabolic stability data, standardized and validated protocols are essential. The two most common in vitro systems are liver microsomes and hepatocytes. Microsomes are subcellular fractions containing the bulk of Phase I CYP enzymes, offering a cost-effective, high-throughput screen for oxidative metabolism.[16] Hepatocytes, being intact liver cells, contain the full complement of Phase I and Phase II enzymes and cofactors, providing a more comprehensive and physiologically relevant model of hepatic clearance.[15][17]

cluster_workflow In Vitro Metabolic Stability Assay Workflow Start Prepare Reagents: - Test Compound Stock - Microsomes/Hepatocytes - Buffer - Cofactor Solution Pre-incubation Pre-incubate Microsomes/ Hepatocytes at 37°C Start->Pre-incubation Initiate Initiate Reaction (Add Cofactor) Pre-incubation->Initiate Incubate Incubate at 37°C (Sample at Time Points) Initiate->Incubate Quench Quench Reaction (Add Cold Acetonitrile + Internal Standard) Incubate->Quench Process Centrifuge to Pellet Protein Quench->Process Analyze Analyze Supernatant by LC-MS/MS Process->Analyze Data Calculate % Remaining, t½, and CLint Analyze->Data

Caption: General experimental workflow for in vitro metabolic stability assays.

Protocol 1: Liver Microsomal Stability Assay

This protocol assesses Phase I metabolic stability using pooled human liver microsomes (HLM).

1. Reagent Preparation:

  • Test Compound Stock (1 mM): Prepare a 1 mM stock solution of the test compound in DMSO.
  • Phosphate Buffer (100 mM, pH 7.4): Prepare a potassium phosphate buffer.
  • HLM Suspension (1 mg/mL): On ice, thaw a vial of pooled HLM and dilute to 1 mg/mL with cold phosphate buffer.
  • NADPH Regenerating System (NRS): Prepare a solution containing cofactors like NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer. This system continuously regenerates the essential cofactor NADPH, which is consumed by CYP enzymes, ensuring the reaction rate does not become limited by cofactor depletion.[12]

2. Incubation Procedure:

  • Add 197 µL of the HLM suspension to microcentrifuge tubes.
  • Add 1 µL of the 1 mM test compound stock to each tube for a final concentration of 5 µM.
  • Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath to allow the compound to equilibrate with the microsomes.
  • Initiate the metabolic reaction by adding 2 µL of the NRS. The final incubation volume is 200 µL.
  • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding 400 µL of ice-cold acetonitrile containing an internal standard (a compound with similar analytical properties but different mass, used for normalization). The cold solvent immediately precipitates the microsomal proteins, halting all enzymatic activity.[18]

3. Sample Processing and Analysis:

  • Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
  • Transfer the supernatant to a 96-well plate for analysis.
  • Analyze the samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the remaining parent compound relative to the internal standard.[19]
Protocol 2: Hepatocyte Stability Assay

This protocol provides a more comprehensive assessment of metabolic stability using cryopreserved human hepatocytes.

1. Reagent Preparation:

  • Incubation Medium: Use a specialized medium like Williams' Medium E, warmed to 37°C.[20]
  • Hepatocyte Suspension (1 x 10⁶ cells/mL): Rapidly thaw a vial of cryopreserved hepatocytes in a 37°C water bath. Gently transfer the cells into pre-warmed incubation medium and perform a cell count and viability check (e.g., via Trypan Blue exclusion). Dilute the cell suspension to a final density of 1 x 10⁶ viable cells/mL.[21]
  • Test Compound Working Solution (2 µM): Dilute the 1 mM stock solution in incubation medium to create a 2 µM working solution.

2. Incubation Procedure:

  • In a 24-well plate, add 0.5 mL of the test compound working solution to designated wells.
  • Initiate the reaction by adding 0.5 mL of the hepatocyte suspension to each well. The final cell density will be 0.5 x 10⁶ cells/mL and the final compound concentration will be 1 µM.
  • Place the plate on an orbital shaker in a humidified incubator at 37°C with 5% CO₂.
  • At designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes), take a 50 µL aliquot and add it to a collection plate containing 100 µL of ice-cold acetonitrile with an internal standard to terminate the reaction.[20]

3. Sample Processing and Analysis:

  • Seal the collection plate, vortex, and centrifuge to pellet cell debris.
  • Transfer the supernatant for LC-MS/MS analysis to quantify the disappearance of the parent compound over time.

Data Analysis and Interpretation

The primary data from a stability assay is the concentration of the parent drug at each time point. From this, key pharmacokinetic parameters can be derived.

  • Plotting the Data: Plot the natural logarithm (ln) of the percentage of compound remaining versus time.

  • Calculating the Elimination Rate Constant (k): The slope of the linear portion of this plot is equal to the negative elimination rate constant (-k).

    • Slope = -k

  • Calculating the Half-Life (t½): The half-life is the time it takes for 50% of the compound to be metabolized. It is calculated from the rate constant.

    • t½ = 0.693 / k

  • Calculating In Vitro Intrinsic Clearance (CLint): Intrinsic clearance is the most direct measure of a compound's metabolic liability. It represents the volume of medium cleared of the drug per unit of time per unit of protein (for microsomes) or per number of cells (for hepatocytes).[22][23]

    • For Microsomes: CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein in incubation)

    • For Hepatocytes: CLint (µL/min/10⁶ cells) = (0.693 / t½) / (millions of cells/mL in incubation)

These calculated CLint values are crucial for ranking compounds, building structure-activity relationships, and for use in in vitro-in vivo extrapolation (IVIVE) models to predict human pharmacokinetic parameters.[24]

Conclusion

The metabolic stability of a drug candidate is a critical property that must be optimized to ensure a successful clinical outcome. For molecules containing the common N-benzylpiperidine scaffold, the isomeric position of substituents on the benzyl ring has a profound and predictable impact on metabolic fate. As illustrated, para-substitution often enhances stability by blocking a primary site of aromatic hydroxylation, while meta-substitution can leave the molecule more susceptible to metabolism.

By employing robust and well-validated in vitro assays, such as the microsomal and hepatocyte stability protocols detailed here, drug discovery teams can efficiently generate the data needed to make informed decisions. This systematic approach of evaluating positional isomers allows for the rational design of new chemical entities with improved pharmacokinetic profiles, ultimately increasing the probability of identifying a safe and effective drug.

References

  • Patel, S. (n.d.). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Journal of Pharmaceutical Sciences & Emerging Drugs.
  • Di Stefano, M., et al. (2022). Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives. UNIPI. Available at: [Link]

  • Di Stefano, M., et al. (2022). Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives. Journal of Medicinal Chemistry. Available at: [Link]

  • Di Stefano, M., et al. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. UNIPI. Available at: [Link]

  • Domainex. (n.d.). Hepatocyte Stability Assay. Available at: [Link]

  • Eurofins Discovery. (n.d.). Metabolic Stability Services. Available at: [Link]

  • McMahon, R. E. (1971). Mechanism of the dealkylation of tertiary amines by hepatic oxygenases. Stable isotope studies with 1-benzyl-4-cyano-4-phenylpiperidine. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Luo, J., et al. (2021). Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. PubMed Central. Available at: [Link]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Available at: [Link]

  • Chem Help ASAP. (2023). metabolic stability & determining intrinsic drug clearance. YouTube. Available at: [Link]

  • Pelkonen, O., et al. (2008). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. PubMed. Available at: [Link]

  • Yoon, M., et al. (2014). Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout. PubMed Central. Available at: [Link]

  • Khalil, N. (2022). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. PubMed Central. Available at: [Link]

  • University of Alberta. (2001). In Vitro Investigation of the Hepatic Extraction of RSD1070, A Novel Antiarrhythmic Compound. Available at: [Link]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Available at: [Link]

  • Hayes, J. M., et al. (2019). Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. PubMed. Available at: [Link]

  • Cannas, M., et al. (2017). Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. PubMed Central. Available at: [Link]

  • BioDuro. (n.d.). ADME Hepatocyte Stability Assay. Available at: [Link]

  • The Organic Chemistry Tutor. (2014). Ortho, Meta and Para Substitution. YouTube. Available at: [Link]

  • Ashenhurst, J. (2018). Understanding Ortho, Para, and Meta Directors. Master Organic Chemistry. Available at: [Link]

  • Chemistry Steps. (n.d.). Ortho, Para, Meta Directors. Available at: [Link]

  • Lavé, T., et al. (2005). Prediction of in vitro intrinsic clearance from hepatocytes: comparison of suspensions and monolayer cultures. PubMed. Available at: [Link]

  • Technology Networks. (2020). Sensitive Quantification of Drug Metabolites Using LC-MS. Available at: [Link]

  • The University of North Carolina at Chapel Hill. (n.d.). The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652. PubMed Central. Available at: [Link]

  • Journal of Pharmaceutical Sciences & Emerging Drugs. (n.d.). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Available at: [Link]

  • De Bruyn, T., et al. (2010). Modeling the in vitro intrinsic clearance of the slowly metabolized compound tolbutamide determined in sandwich-cultured rat hepatocytes. PubMed. Available at: [Link]

  • Yamazaki, S., et al. (2004). Comparison of prediction methods for in vivo clearance of (S,S)-3-[3-(methylsulfonyl)phenyl]-1-propylpiperidine hydrochloride, a dopamine D2 receptor antagonist, in humans. PubMed. Available at: [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Available at: [Link]

  • Kim, C., et al. (2012). New mechanistic insights into intramolecular aromatic ligand hydroxylation and benzyl alcohol oxidation initiated by the well-defined (μ-peroxo)diiron(iii) complex. Chemical Communications. Available at: [Link]

  • Scott, R. T. W., & Moody, T. S. (2024). (Bio)isosteres of ortho- and meta-substituted benzenes. PubMed Central. Available at: [Link]

  • Sharma, R., et al. (2024). N-Benzyl piperidine Fragment in Drug Discovery. PubMed. Available at: [Link]

  • Wolfe, C. N., et al. (2017). Contrasting Mechanisms of Aromatic and Aryl-Methyl Substituent Hydroxylation by the Rieske Monooxygenase Salicylate 5-Hydroxylase. PubMed Central. Available at: [Link]

  • Zgheib, N. K. (2023). A Review of CYP-Mediated Drug Interactions: Mechanisms and In Vitro Drug-Drug Interaction Assessment. PubMed Central. Available at: [Link]

  • Khalil, N. (2021). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. MDPI. Available at: [Link]

  • El-Kashef, S. M., & El-Ashmawy, I. M. (2022). N-Dealkylation of Amines. MDPI. Available at: [Link]

  • Daniel, W. A., & Wójcikowski, J. (2006). Characterization of human cytochrome P450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. PubMed. Available at: [Link]

  • Sharma, R., et al. (2024). N-Benzyl piperidine Fragment in Drug Discovery. PubMed. Available at: [Link]

Sources

Statistical analysis of SAR data for 1-Benzylpiperidine-3-carbonitrile derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Statistical SAR Analysis of 1-Benzylpiperidine Derivatives

The N-benzylpiperidine motif is a cornerstone in modern medicinal chemistry, valued for its structural flexibility and three-dimensional character.[1] This privileged scaffold is present in numerous approved drugs and clinical candidates, offering a versatile platform for fine-tuning efficacy and physicochemical properties.[1] Among its many variations, derivatives of the 1-Benzylpiperidine-3-carbonitrile core represent a promising class of compounds with a wide range of pharmacological activities, including potential applications as anticancer, antimicrobial, and central nervous system agents.[2][3][4]

This guide provides an in-depth comparison of statistical methodologies for analyzing the Structure-Activity Relationship (SAR) of these derivatives. We will delve into the causality behind experimental and computational choices, offering a self-validating framework for researchers, scientists, and drug development professionals aiming to optimize this valuable chemical scaffold.

The 1-Benzylpiperidine Core: A Scaffold for Optimization

The fundamental structure of a 1-Benzylpiperidine-3-carbonitrile derivative allows for systematic modification at several key positions to explore chemical space and modulate biological activity. The primary points for derivatization are the benzyl ring (R1) and the piperidine ring itself, although for this guide, we focus on substitutions at the aromatic moiety.

Caption: General structure of the 1-Benzylpiperidine-3-carbonitrile scaffold indicating the primary site (R1) for substitution on the benzyl ring.

A Comparative Framework for QSAR Methodologies

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity.[5] The choice of methodology is critical and depends on the dataset's complexity, the available computational resources, and the desired level of interpretability.

The Foundational Approach: 2D-QSAR (Hansch Analysis)

The Hansch analysis is a classic linear free-energy related model. It forms the bedrock of QSAR and posits that a molecule's biological activity is a function of its physicochemical properties.

  • Causality & Rationale: This method is chosen when a researcher hypothesizes that properties like lipophilicity, electronic effects, and steric bulk are the primary drivers of activity. It is particularly useful in the early stages of lead optimization to gain initial insights. For instance, a study on 3-(4-benzylpiperidin-1-yl)-N-phenylpropylamine derivatives used Hansch analysis to explore the importance of lipophilicity (π) and electronic parameters (Hammett σ) for CCR5 receptor binding affinity.[6]

  • Methodology:

    • Descriptor Calculation: Physicochemical parameters such as hydrophobicity (logP or π), electronic effects (σ), and steric properties (Molar Refractivity, STERIMOL values) are calculated or obtained for each derivative.[6]

    • Correlation: Multiple Linear Regression (MLR) is used to build an equation linking these descriptors to the biological activity (e.g., pIC50).

  • Comparison & Limitations: While simple and highly interpretable, 2D-QSAR fails to account for the three-dimensional conformation of molecules, which is crucial for specific receptor interactions. Its predictive power can be limited for datasets with diverse molecular features.[6]

The Spatial Dimension: 3D-QSAR Approaches

3D-QSAR methods provide a more sophisticated analysis by considering the 3D arrangement of atoms and the molecular fields they generate. These techniques are essential when the specific shape and electrostatic interactions of a ligand with its target are believed to be critical for activity.

  • Key Methodologies:

    • Comparative Molecular Field Analysis (CoMFA): This technique calculates the steric (Lennard-Jones) and electrostatic (Coulombic) fields around a set of aligned molecules.[7] The resulting field values are used as descriptors in a partial least squares (PLS) regression to build the QSAR model.

    • Comparative Molecular Similarity Indices Analysis (CoMSIA): An extension of CoMFA, CoMSIA calculates additional fields for hydrophobicity, hydrogen bond donors, and acceptors, often providing a more detailed and interpretable model.[7]

    • Molecular Shape Analysis (MSA) & Receptor Surface Analysis (RSA): These methods focus on molecular shape and surface properties, respectively, as key determinants of activity.[6] An MSA-derived model for CCR5 antagonists revealed that factors like relative negative charge and molecular length were crucial for binding affinity.[6]

  • Causality & Rationale: 3D-QSAR is employed when a common binding mode is assumed for all compounds in the series. The primary output—contour maps—visually highlights regions where modifications to steric, electrostatic, or other properties would likely increase or decrease biological activity. This provides direct, actionable insights for designing new, more potent derivatives.[7]

  • Comparison & Limitations: The major advantage of 3D-QSAR is its ability to provide a graphical representation of SAR, guiding rational drug design. However, its primary challenge and potential source of error is the requirement for accurate molecular alignment. Furthermore, the results can be sensitive to the chosen conformation of the molecules.

Modern Advancements: Fragment-Based and Machine Learning Models

Recent advancements have introduced more complex and powerful statistical tools to the QSAR landscape.

  • Fragment-Based QSAR (FB-QSAR/GQSAR): This approach dissects molecules into constituent fragments and correlates the contributions of these fragments to the overall biological activity.[3] It is particularly powerful for designing novel compounds through combinatorial library generation, where different fragments can be systematically combined and their activities predicted.[3]

  • Machine Learning (ML) Models: Techniques like Artificial Neural Networks (ANN), Support Vector Machines (SVM), and Random Forest can capture complex, non-linear relationships between structure and activity that may be missed by traditional methods.[5] Often, ML models are used in conjunction with 3D-QSAR to validate the predictive power of the generated models or to serve as an alternative predictive tool.[5]

Data Presentation: A Comparative SAR Table

To effectively compare derivatives, all quantitative data must be summarized in a structured format. The table below presents a hypothetical dataset for a series of 1-Benzylpiperidine-3-carbonitrile derivatives targeting Acetylcholinesterase (AChE), a key enzyme in Alzheimer's disease.[8]

Compound ID R1-Substituent logP (Hydrophobicity) HOMO (eV) (Electronic) Molecular Volume (ų) AChE pIC50
1 H3.1-5.8250.16.5
2 4-Cl3.8-6.1260.57.2
3 4-OCH32.9-5.5265.77.5
4 4-NO23.0-6.5263.36.1
5 3,4-diCl4.5-6.3270.97.8
6 2-F3.3-5.9258.46.8

Data is hypothetical for illustrative purposes. pIC50 = -log(IC50).

Experimental Protocol: A Self-Validating 3D-QSAR Workflow

This protocol outlines a robust and self-validating workflow for conducting a CoMFA/CoMSIA study, a cornerstone of modern SAR analysis.

G cluster_workflow 3D-QSAR Workflow data_prep 1. Data Set Preparation - Select diverse compounds - Collate biological data (IC50) modeling 2. Molecular Modeling - Generate 3D structures - Perform energy minimization data_prep->modeling alignment 3. Molecular Alignment - Superimpose structures - Options: Substructure-based or Docking-based modeling->alignment calc 4. Descriptor Calculation - Define grid box - Calculate CoMFA/CoMSIA fields alignment->calc stats 5. Statistical Analysis - Partial Least Squares (PLS) - Generate QSAR model equation calc->stats validation 6. Model Validation stats->validation internal_val Internal Validation - Leave-One-Out (q²) - Randomization Test validation->internal_val external_val External Validation - Use external test set (r²_pred) - Check predictive power validation->external_val interpretation 7. Model Interpretation - Analyze contour maps - Propose new derivatives validation->interpretation

Caption: A typical workflow for a 3D-QSAR study, emphasizing the crucial validation steps.

Step-by-Step Methodology:

  • Data Set Preparation (Trustworthiness Pillar):

    • Action: Compile a set of 1-Benzylpiperidine-3-carbonitrile derivatives with their corresponding biological activities (e.g., IC50 values), preferably measured using a consistent experimental assay.

    • Causality: A reliable model can only be built from high-quality, consistent data. The activity data should span several orders of magnitude.

    • Self-Validation: Divide the dataset into a training set (~75-80%) for model generation and a test set (~20-25%) for external validation. The test set compounds should not be used in model building.

  • Molecular Modeling:

    • Action: Generate the 3D structure for each molecule. Perform geometry optimization and energy minimization using a suitable force field (e.g., MMFF94) or quantum mechanical method.

    • Causality: This step ensures that the structures are in a low-energy, realistic conformation, which is critical for accurate field calculation.

  • Molecular Alignment (Critical Step):

    • Action: Superimpose all structures in the training set based on a common scaffold or pharmacophore. Docking-based alignment, where each ligand is docked into the target's active site, can provide a more biologically relevant alignment if the protein structure is known.[7][9]

    • Causality: The fundamental assumption of 3D-QSAR is that differences in molecular fields at specific spatial locations cause the observed differences in activity. Improper alignment is the most common source of error and will lead to a non-predictive model.

  • Descriptor Calculation (CoMFA/CoMSIA):

    • Action: Place the aligned molecules within a 3D grid. At each grid point, calculate the steric and electrostatic (CoMFA) and other relevant fields (CoMSIA) using a probe atom.

    • Causality: This step quantifies the 3D properties of the molecules, converting structural information into a numerical format suitable for statistical analysis.

  • Statistical Analysis:

    • Action: Use Partial Least Squares (PLS) regression to correlate the calculated field values (independent variables) with the biological activity (dependent variable).

    • Causality: PLS is used because the number of descriptors (grid points) is far larger than the number of compounds, and it handles multicollinearity effectively.

  • Model Validation (Trustworthiness Pillar):

    • Action (Internal): Perform a leave-one-out (LOO) cross-validation to calculate the cross-validated correlation coefficient (q²). A q² > 0.5 is generally considered indicative of a robust model.[7] A randomization test (y-scrambling) should also be performed to ensure the model is not the result of a chance correlation.[6]

    • Action (External): Use the generated model to predict the activity of the compounds in the external test set. Calculate the predictive correlation coefficient (r²_pred). A high r²_pred (e.g., > 0.6) confirms the model's ability to predict the activity of new, unseen compounds.[7][10]

    • Causality: Rigorous validation is non-negotiable. It ensures that the model has true predictive power and is not simply overfitting the training data. A model that is not properly validated is unreliable for guiding further research.

  • Model Interpretation:

    • Action: Visualize the results as 3D contour maps. These maps highlight regions where, for example, bulky groups are favored (sterically favored, green contours) or disfavored (yellow contours), and where positive or negative charges enhance activity.

    • Causality: This is the ultimate goal of the analysis—to provide clear, visual guidance for designing the next generation of 1-Benzylpiperidine-3-carbonitrile derivatives with improved potency and desired properties.

References

  • Cardozo, M. G., Iimura, Y., Sugimoto, H., Yamanishi, Y., & Hopfinger, A. J. (1992). QSAR analyses of the substituted indanone and benzylpiperidine rings of a series of indanone-benzylpiperidine inhibitors of acetylcholinesterase. Journal of Medicinal Chemistry, 35(3), 584–589. [Link]

  • Roy, K., & Leonard, J. T. (2004). QSAR analyses of 3-(4-benzylpiperidin-1-yl)-N-phenylpropylamine derivatives as potent CCR5 antagonists. Bioorganic & Medicinal Chemistry, 12(12), 3267–3277. [Link]

  • Gomathishankkar, K., Joseph Yesudian, D. M., Thiraviam, C., & Alexander, R. A. (2022). Quantum chemical evaluation, QSAR analysis, molecular docking and dynamics investigation of s-triazine derivatives as potential anticancer agents. Structural Chemistry. ResearchGate. [Link]

  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. (2025). PMC - PubMed Central. [Link]

  • 3D-QSAR and docking studies on piperidine-substituted diarylpyrimidine analogues as HIV-1 reverse transcriptase inhibitors. (2025). ResearchGate. [Link]

  • N-Benzyl piperidine Fragment in Drug Discovery. (2024). PubMed. [Link]

  • Berardi, F., et al. (2001). Synthesis and Structure−Activity Relationships of 1-Aralkyl-4-Benzylpiperidine and 1-Aralkyl-4-Benzylpiperazine Derivatives as Potent σ Ligands. Journal of Medicinal Chemistry, 44(1), 141-147. [Link]

  • Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. (n.d.). Arabian Journal of Chemistry. [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (n.d.). PMC - PubMed Central. [Link]

  • Synthesis and antimicrobial studies of some new N-benzyl piperidin-4-one derivatives. (2025). ResearchGate. [Link]

  • Computational identification of novel piperidine derivatives as potential HDM2 inhibitors designed by fragment-based QSAR, molecular docking and molecular dynamics simulations. (2025). ResearchGate. [Link]

  • Using the Correlation Intensity Index to Build a Model of Cardiotoxicity of Piperidine Derivatives. (2023). MDPI. [Link]

  • Synthesis and structure-activity relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine derivatives as potent sigma... (n.d.). ChEMBL - EMBL-EBI. [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). IJNRD. [Link]

  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. (n.d.). MDPI. [Link]

  • Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. (n.d.). PMC - NIH. [Link]

Sources

Strategic Validation of 1-Benzylpiperidine-3-carbonitrile: A Gateway Scaffold for CNS Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Peer-reviewed validation of 1-Benzylpiperidine-3-carbonitrile's therapeutic potential Content Type: Publish Comparison Guide

Executive Summary

1-Benzylpiperidine-3-carbonitrile (CAS 71258-18-9) is not a final therapeutic agent but a high-value pharmacophoric precursor . Its structural integrity defines the "1-benzylpiperidine" class—a privileged scaffold in medicinal chemistry validated for targeting the Central Nervous System (CNS).

While the 4-substituted isomer is the backbone of the blockbuster Alzheimer’s drug Donepezil , the 3-substituted isomer (derived from this nitrile) offers a distinct geometric vector. This guide validates its utility as a precursor for Sigma-1 receptor ligands , Dual AChE/Sigma modulators , and Monoacylglycerol lipase (MAGL) inhibitors , providing a comparative advantage in designing chiral, multi-target directed ligands (MTDLs).

Pharmacophoric Validation & Mechanism

The therapeutic potential of 1-Benzylpiperidine-3-carbonitrile lies in its transformation into bioactive amines or acids. The core "benzylpiperidine" moiety functions through three validated molecular interactions:

  • Cation-

    
     Interaction:  The protonated piperidine nitrogen binds to aromatic residues (e.g., Trp86 in AChE or Tyr103 in Sigma-1).
    
  • Hydrophobic Anchoring: The N-benzyl group occupies large hydrophobic pockets (e.g., the Peripheral Anionic Site of AChE).

  • The 3-Position Vector (The Differentiator): Unlike the symmetric 4-position, the 3-position introduces chirality . Derivatives of this nitrile allow researchers to probe stereoselective binding pockets, often yielding higher selectivity for Sigma receptors over muscarinic receptors.

Pathway Visualization: From Precursor to Potency

G Nitrile 1-Benzylpiperidine-3-carbonitrile (Precursor Scaffold) Amine (1-Benzylpiperidin-3-yl)methanamine (Active Linker) Nitrile->Amine LiAlH4 Reduction (Activation Step) Target1 Sigma-1 Receptor Ligands (Neuropathic Pain) Amine->Target1 Derivatization (e.g., Indole coupling) Target2 Dual AChE Inhibitors (Alzheimer's) Amine->Target2 Linker Optimization

Figure 1: The synthetic trajectory of 1-Benzylpiperidine-3-carbonitrile. The nitrile group functions as a "masked" amine, essential for generating the linker required for receptor binding.

Comparative Analysis: 3-Substituted vs. Alternatives

This section objectively compares the 1-Benzylpiperidine-3-carbonitrile scaffold against its primary market alternative, the 4-substituted isomer (Donepezil precursor).

Feature1-Benzylpiperidine-3-carbonitrile (Subject)1-Benzylpiperidine-4-carbonitrile (Alternative)Scientific Implications
Stereochemistry Chiral (R/S) upon derivatization.Achiral (Symmetric).3-sub allows fine-tuning of affinity via enantiomeric separation. Critical for Sigma-1 selectivity.
Primary Target Sigma-1 Receptor > AChE.AChE > Sigma-1.Choose 3-sub for neuropathic pain or depression models; 4-sub for pure cognitive enhancement.
Binding Vector Bent/Angular: Accesses side pockets.Linear: Penetrates deep gorges.3-sub is superior for designing "Dual Ligands" that must bridge two distinct protein sites.
Synthetic Utility Precursor to 3-(aminomethyl) analogs.Precursor to 4-(aminomethyl) analogs.The 3-aminomethyl linker provides optimal distance for Sigma-1 pharmacophores.

Key Insight: Research indicates that shifting the substituent from position 4 to 3 often retains AChE inhibition while significantly enhancing Sigma-1 affinity , making this scaffold ideal for Multi-Target Directed Ligands (MTDLs) in complex neurodegenerative diseases.

Experimental Validation Protocols

To validate the therapeutic potential of this molecule, it must first be chemically activated (reduced) and then biologically screened.

Protocol A: Chemical Activation (Nitrile Reduction)

The nitrile itself is pharmacologically inert in most binding assays. This protocol converts it to the active amine form.

  • Reagents: Lithium Aluminum Hydride (LiAlH4) (1.5 eq), Dry THF, 1-Benzylpiperidine-3-carbonitrile (1.0 eq).

  • Setup: Flame-dried 3-neck flask under Argon atmosphere.

  • Procedure:

    • Suspend LiAlH4 in dry THF at 0°C.

    • Add 1-Benzylpiperidine-3-carbonitrile dropwise (dissolved in THF).

    • Reflux for 4 hours (Monitor via TLC: Disappearance of nitrile spot).

    • Quench: Fieser workup (Water -> 15% NaOH -> Water).

    • Purification: Extract with DCM, dry over Na2SO4.

  • Validation Check: IR Spectroscopy should show loss of CN peak (~2240 cm⁻¹) and appearance of NH peaks (~3300 cm⁻¹).

Protocol B: Sigma-1 Receptor Binding Assay

Once reduced to the amine, the scaffold's affinity is validated using radioligand binding.

  • Source Tissue: Rat brain membranes or HEK293 cells overexpressing hSigma-1.

  • Radioligand: [³H]-(+)-Pentazocine (Specific Sigma-1 agonist).

  • Non-Specific Binding: Define using 10 µM Haloperidol.

  • Incubation: 120 minutes at 37°C in 50 mM Tris-HCl buffer (pH 7.4).

  • Data Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Calculate IC50 and convert to Ki using the Cheng-Prusoff equation:

      
      
      
    • Target Benchmark: A potent lead derived from this scaffold should exhibit a

      
      .
      
Structural Logic & Signaling

The following diagram illustrates why the 3-substituted benzylpiperidine is effective in dual-target strategies (e.g., treating Alzheimer's with depression).

Pharmacophore Benzyl Benzyl Group (Hydrophobic) AChE AChE Peripheral Site (Trp286) Benzyl->AChE pi-pi stacking Sigma Sigma-1 Binding Pocket (Asp126) Benzyl->Sigma Hydrophobic Nitrogen Piperidine Nitrogen (Cationic Center) Nitrogen->AChE Cation-pi Nitrogen->Sigma Electrostatic Linker 3-Position Linker (Stereoselective) Linker->Sigma Critical Orientation (Determines Selectivity)

Figure 2: Pharmacophore mapping showing how the 3-position linker (derived from the carbonitrile) dictates selectivity between AChE and Sigma-1 targets.

References
  • Design and Synthesis of Benzylpiperidine Derivatives as Dual-Target Inhibitors. Source: National Institutes of Health (NIH) / PubMed Central. Relevance: Validates the benzylpiperidine scaffold for AChE and SERT inhibition. URL:[Link] (Generic PMC Link for verification of class activity)

  • Sigma-1 Receptor Antagonists and the Role of the Piperidine Moiety. Source: Journal of Medicinal Chemistry / ACS. Relevance: Establishes the 3-substituted piperidine as a critical structural element for Sigma-1 affinity. URL:[Link]

  • Structure-Activity Relationships of Benzylpiperidine-linked Cholinesterase Inhibitors. Source: Taylor & Francis Online. Relevance: Compares substitution patterns on the piperidine ring for Alzheimer's therapeutics. URL:[Link][1]

Sources

Safety Operating Guide

1-Benzylpiperidine-3-carbonitrile proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-Benzylpiperidine-3-carbonitrile Proper Disposal Procedures

Part 1: Immediate Action Card (Stop & Check)

Critical Check Action Required
CAS Number 91820-96-1 (Verify against container label)
Primary Hazard Toxic / Irritant / Basic . Contains a nitrile group (

) and a piperidine amine.
Incompatibility DO NOT MIX WITH ACIDS. Potential for exothermic reaction (amine) or trace HCN release (nitrile hydrolysis).
Waste Stream Hazardous Organic Waste (High BTU Incineration). Do not sewer.
Spill Response Isolate area.[1] Wear nitrile gloves + lab coat + safety glasses.[2] Absorb liquids with vermiculite.

Part 2: Chemical Characterization & Disposal Rationale

To dispose of 1-Benzylpiperidine-3-carbonitrile safely, you must understand its chemical architecture. This is not generic "organic waste"; it is a functionalized nitrogen heterocycle with specific reactivities.

The "Amine-Nitrile" Dual Hazard
  • The Piperidine Ring (Basic): The nitrogen atom in the piperidine ring acts as a secondary/tertiary amine base.

    • Disposal Implication: It is incompatible with strong acids and oxidizers. Mixing with acid waste streams will generate heat (exothermic neutralization) and may catalyze the hydrolysis of the nitrile group.

  • The Nitrile Group (

    
    ):  Located at the 3-position.
    
    • Disposal Implication: While organic nitriles are generally more stable than inorganic cyanides, they must be treated as potential cyanide generators under extreme conditions (high heat/strong acid). The only validated disposal method is high-temperature incineration equipped with a scrubber to capture nitrogen oxides (

      
      ).
      
Physicochemical Properties (Disposal Context)
  • State: Typically a liquid or low-melting solid (depending on purity/salt form).

  • Solubility: Lipophilic (due to the benzyl group). Poorly soluble in water; soluble in chlorinated solvents (DCM, Chloroform) and alcohols.

    • Operational Rule: Do not attempt to dilute with water for disposal. It will phase separate, creating a heterogeneous waste mixture that is difficult to pump and treat.

Part 3: Disposal Workflow (Decision Matrix)

The following logic gate ensures the material ends up in the correct waste stream, preventing dangerous cross-contamination.

DisposalWorkflow Start Waste Generation Source CheckState Physical State? Start->CheckState Solid Solid Waste (Pure compound, contaminated gloves, weigh boats) CheckState->Solid Solid/Debris Liquid Liquid Waste (Mother liquors, reaction mixtures) CheckState->Liquid Solution SolidBin Solid Hazardous Waste Bin (Double-bagged) Solid->SolidBin Bag & Tag CheckSolvent Solvent Composition? Liquid->CheckSolvent Halogenated Halogenated Solvents (DCM, Chloroform) CheckSolvent->Halogenated Contains Cl/Br/I NonHalogenated Non-Halogenated (Ethanol, Ethyl Acetate) CheckSolvent->NonHalogenated No Halogens Verify Verify pH > 7 (Ensure no acids present) Halogenated->Verify NonHalogenated->Verify HaloCarboy Halogenated Organic Waste Carboy (Label: Toxic/Irritant) NonHaloCarboy Non-Halogenated Organic Waste Carboy (Label: Flammable/Toxic) Verify->HaloCarboy Clear Verify->NonHaloCarboy Clear

Figure 1: Decision matrix for segregating 1-Benzylpiperidine-3-carbonitrile waste streams.

Part 4: Step-by-Step Disposal Protocols

Scenario A: Liquid Waste (Reaction Mixtures & Mother Liquors)

Objective: Prevent acid-base reactions and ensure compatibility with incineration feeds.

  • Solvent Identification: Determine the primary solvent.

    • If DCM/Chloroform : Use the Halogenated Waste stream.

    • If Methanol/Ethyl Acetate/Hexane : Use the Non-Halogenated Waste stream.

  • pH Check (Crucial):

    • Dip a pH strip into the waste solution.

    • Requirement: pH should be Neutral (7) or Basic (>7).

    • Correction: If acidic, neutralize slowly with saturated Sodium Bicarbonate (

      
      ) before adding to the carboy to prevent gas evolution inside the container.
      
  • Containerization:

    • Use High-Density Polyethylene (HDPE) or Glass carboys.

    • Do not fill >90% to allow for thermal expansion.

  • Labeling:

    • Chemical Name: Write out "1-Benzylpiperidine-3-carbonitrile" (No abbreviations).

    • Hazard Checkboxes: Check "Toxic" and "Irritant".

    • Constituents: List all solvents by % volume.

Scenario B: Solid Waste (Contaminated Debris)

Objective: Contain dust and prevent leaching.

  • Collection: Gather all contaminated nitrile gloves, weigh boats, pipettes, and paper towels.

  • Double Bagging:

    • Place waste in a clear polyethylene bag (minimum 2 mil thickness).

    • Seal with tape or zip-tie.

    • Place the first bag inside a second bag (secondary containment).

  • Tagging: Attach a hazardous waste tag to the outer bag listing the compound name and CAS # (91820-96-1).

Scenario C: Pure Compound Disposal (Expired/Unused)

Objective: Secure handoff for incineration.

  • Keep in Original Vial: Do not empty the vial. Keep the original manufacturer label intact.

  • Overpack: Place the vial inside a larger plastic jar or Ziploc bag with an absorbent pad (vermiculite or pig mat).

  • Manifest: Declare as "Lab Pack" waste for high-temperature incineration.

Part 5: Spill Management (Emergency Protocol)

Pre-requisite: Only clean up "Incidental Spills" (small volume, low threat). For large spills (>500mL or high concentration), evacuate and call EHS.

StepActionMechanism/Reasoning
1. Isolate Alert nearby personnel. Mark the zone.Prevent tracking of the chemical into clean zones.
2. PPE Up Wear double nitrile gloves , lab coat, and safety goggles.Benzylpiperidines are lipophilic and can penetrate skin; double gloving increases breakthrough time.
3. Absorb Cover spill with vermiculite or sand . Do not use paper towels for large puddles (flammability risk).Inert absorbents prevent reaction and suppress vapor generation.
4. Collect Scoop absorbed material into a wide-mouth jar or heavy-duty bag.Mechanical removal.
5. Decon Wipe surface with mild detergent and water .The surfactant helps solubilize the lipophilic benzyl group for removal.
6. Dispose Treat all cleanup materials as Solid Hazardous Waste (Scenario B).Contaminated absorbents retain the toxicity of the pure chemical.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. (General guidance on organic nitrile and amine disposal).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzylpiperidine-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
1-Benzylpiperidine-3-carbonitrile

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.